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  • Product: (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid
  • CAS: 1509909-60-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid: Structure, Synthesis, and Therapeutic Potential

This technical guide provides a comprehensive overview of (2S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid, a chiral molecule of significant interest to researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of (2S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid, a chiral molecule of significant interest to researchers, scientists, and drug development professionals. By combining a detailed structural analysis with a proposed enantioselective synthetic route and an exploration of its potential biological applications, this document serves as a foundational resource for the investigation and utilization of this promising compound.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. (2S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid exemplifies this approach, integrating two key structural motifs: the tetrahydropyran (THP) ring and an α-hydroxy acid (AHA) moiety.

The tetrahydropyran ring is a saturated oxygen-containing heterocycle frequently incorporated into therapeutic agents to enhance their pharmacokinetic profiles. Its rigidity, compared to a linear ether, reduces the entropic penalty upon binding to a biological target. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction. The replacement of a cyclohexyl ring with a THP moiety can also lower lipophilicity, which may in turn improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties[1].

Concurrently, α-hydroxy acids are a class of compounds with a hydroxyl group on the carbon atom adjacent to the carboxyl group. This structural feature is prevalent in a wide range of natural products and pharmaceuticals, contributing to their biological activity[2][3]. Enantiomerically pure AHAs are valuable chiral building blocks in the synthesis of complex molecules[2]. The biological significance of AHAs is well-documented, with applications ranging from dermatology to the treatment of various diseases[4].

The specific molecule, (2S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid, with its defined stereochemistry at the α-carbon, represents a unique chemical entity with the potential for stereospecific interactions with biological targets. This guide will delve into the key aspects of this molecule, providing a scientific foundation for its further exploration in drug discovery programs.

Molecular Structure and Physicochemical Properties

The structure of (2S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid is characterized by a central chiral carbon atom bonded to a hydroxyl group, a carboxylic acid group, a hydrogen atom, and a tetrahydropyran-4-yl substituent. The "(2S)" designation specifies the absolute configuration at this chiral center according to the Cahn-Ingold-Prelog priority rules.

Caption: 2D structure of (2S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid.

Table 1: Physicochemical Properties of 2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid

PropertyValueSource
CAS Number 1248302-05-7 (racemic)[5][6]
Molecular Formula C₇H₁₂O₄[6]
Molecular Weight 160.17 g/mol [6]
Topological Polar Surface Area (TPSA) 66.76 Ų[5]
Computed LogP -0.1415[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bonds 2[5]

Proposed Enantioselective Synthesis

While a specific, published enantioselective synthesis for (2S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid has not been identified in the current literature, a robust and scientifically sound synthetic strategy can be proposed based on established methodologies for the synthesis of chiral α-hydroxy acids. The following proposed route leverages an enzymatic reduction, a method well-regarded for its high enantioselectivity and mild reaction conditions.

The key transformation in this proposed synthesis is the enantioselective reduction of the corresponding α-keto acid, 2-oxo-2-(tetrahydro-2H-pyran-4-yl)acetic acid. This approach benefits from the availability of various dehydrogenases that can selectively produce either the (S) or (R) enantiomer of the α-hydroxy acid with high enantiomeric excess[7][8][9].

G cluster_0 Step 1: Synthesis of the α-Keto Acid Precursor cluster_1 Step 2: Enantioselective Enzymatic Reduction start Tetrahydro-2H-pyran-4-carbaldehyde intermediate1 2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetonitrile start->intermediate1 NaCN, H₂O keto_acid 2-oxo-2-(tetrahydro-2H-pyran-4-yl)acetic acid intermediate1->keto_acid Acid Hydrolysis (e.g., HCl) enzyme Lactobacillus sp. dehydrogenase (or other suitable reductase) NADH (cofactor) keto_acid->enzyme Biocatalytic Reduction target (2S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid enzyme->target

Caption: Proposed two-step synthesis of (2S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-oxo-2-(tetrahydro-2H-pyran-4-yl)acetic acid

  • Cyanohydrin Formation: To a stirred solution of tetrahydro-2H-pyran-4-carbaldehyde in water, add an equimolar amount of sodium cyanide. The reaction mixture is stirred at room temperature until the aldehyde is consumed (monitored by TLC or GC-MS).

  • Hydrolysis: The resulting cyanohydrin is then subjected to acidic hydrolysis. Concentrated hydrochloric acid is added, and the mixture is heated to reflux. The progress of the hydrolysis of the nitrile to the carboxylic acid and the oxidation of the hydroxyl group to a ketone is monitored. Upon completion, the reaction mixture is cooled, and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-keto acid. Purification can be achieved by column chromatography or recrystallization.

Step 2: Enantioselective Enzymatic Reduction

  • Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), dissolve the 2-oxo-2-(tetrahydro-2H-pyran-4-yl)acetic acid.

  • Enzyme and Cofactor Addition: Add a suitable dehydrogenase, such as one from a Lactobacillus species known for producing (S)-α-hydroxy acids, and a catalytic amount of the cofactor NADH[7]. A cofactor regeneration system, such as glucose and glucose dehydrogenase, can be included to ensure the continuous supply of NADH.

  • Reaction and Monitoring: The reaction is incubated at an optimal temperature for the enzyme (typically 25-37 °C) with gentle agitation. The conversion to the (S)-α-hydroxy acid is monitored by HPLC using a chiral column to determine both the conversion and the enantiomeric excess.

  • Work-up and Purification: Once the reaction reaches completion, the enzyme is removed by precipitation (e.g., with acetonitrile) and centrifugation. The supernatant is then acidified, and the product is extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield (2S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid. Further purification can be performed if necessary.

Identification and Characterization

Table 2: Predicted Spectroscopic Data

TechniquePredicted Observations
¹H NMR - Carboxylic Acid Proton (-COOH): A broad singlet, typically in the range of 10-12 ppm. - α-Proton (-CH(OH)): A singlet or a multiplet depending on coupling, expected around 4.0-4.5 ppm. - Tetrahydropyran Protons: A series of multiplets between 1.5 and 4.0 ppm, corresponding to the axial and equatorial protons of the THP ring.
¹³C NMR - Carboxylic Carbon (-COOH): A signal in the range of 170-180 ppm. - α-Carbon (-C(OH)): A signal around 70-75 ppm. - Tetrahydropyran Carbons: Signals in the aliphatic region, typically between 20 and 70 ppm.
IR Spectroscopy - O-H Stretch (Carboxylic Acid): A broad absorption band from 2500-3300 cm⁻¹. - O-H Stretch (Alcohol): A broad band around 3200-3500 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹. - C-O Stretch: Bands in the 1050-1250 cm⁻¹ region.
Mass Spectrometry (ESI-) - [M-H]⁻: Expected at m/z 159.06.

Potential Biological Applications and Future Directions

The unique structural combination of a tetrahydropyran ring and a chiral α-hydroxy acid moiety suggests that (2S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid could be a valuable building block or a lead compound in various drug discovery endeavors.

Potential as an Antiviral Agent

Derivatives of tetrahydropyran have been extensively investigated as inhibitors of viral proteases, particularly HIV protease[1][10]. The THP ring can serve as a bioisostere for peptide/amide bonds, enhancing binding affinity and improving pharmacokinetic properties[1]. The α-hydroxy acid functionality can also participate in key hydrogen bonding interactions within the active site of enzymes. Therefore, it is plausible that (2S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid could serve as a scaffold for the development of novel antiviral agents.

Applications in Anticancer and Antimicrobial Research

The tetrahydropyran motif is present in a number of natural products with potent anticancer and antimicrobial activities[11][12]. The incorporation of this scaffold can lead to compounds with improved biological activity profiles. Given the diverse biological roles of α-hydroxy acids, it is conceivable that this compound could exhibit cytotoxic or antimicrobial effects.

Future Research Perspectives

To fully elucidate the therapeutic potential of (2S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid, several key areas of research should be pursued:

  • Validated Synthesis and Characterization: The development and publication of a detailed, reproducible enantioselective synthesis and full characterization of the compound are crucial next steps.

  • Biological Screening: The compound should be screened against a diverse range of biological targets, including viral proteases, kinases, and microbial enzymes, to identify potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications to the tetrahydropyran ring and the α-hydroxy acid moiety would provide valuable insights into the structural requirements for biological activity.

G cluster_0 Core Compound cluster_1 Potential Therapeutic Areas cluster_2 Future Research Workflow A (2S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid B Antiviral A->B THP in HIV Protease Inhibitors C Anticancer A->C THP in Anticancer Natural Products D Antimicrobial A->D General Bioactivity of THP Derivatives E Validated Synthesis & Characterization F Broad Biological Screening E->F G SAR Studies & Lead Optimization F->G

Caption: Logical relationships for future research on the title compound.

Conclusion

(2S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid stands as a molecule of considerable interest at the intersection of established medicinal chemistry principles. Its structure, combining the favorable pharmacokinetic properties of the tetrahydropyran ring with the bioactive potential of a chiral α-hydroxy acid, makes it a compelling candidate for further investigation in drug discovery. While specific biological data and a validated enantioselective synthesis are yet to be published, the foundational knowledge of its constituent parts provides a strong rationale for its exploration. This technical guide has outlined the key structural features, proposed a viable synthetic route, and suggested potential therapeutic avenues, thereby providing a solid framework for researchers and scientists to unlock the full potential of this promising compound.

References

  • ACS Catalysis. Biocatalytic Synthesis of Homochiral 2-Hydroxy-4-butyrolactone Derivatives by Tandem Aldol Addition and Carbonyl Reduction. [Link]

  • Tetrahedron Letters. Enantioselective synthesis of α-hydroxyacids through oxidation of terminal alkenes with AD-mix/TEMPO. [Link]

  • Ghosh, A. K., & Osswald, H. L. (2014). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. ACS Medicinal Chemistry Letters, 5(3), 235-239. [Link]

  • Google Patents. Chiral synthesis of 2-hydroxy carboxylic acids with a dehydrogenase.
  • ResearchGate. Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid‐Mediated Hydroxyalkoxylation of Silylated Alkenols. [Link]

  • PubChem. 2-((tetrahydro-2H-pyran-2-yl)oxy)acetic acid. [Link]

  • ResearchGate. The synthesis of enantioenriched alpha-hydroxy esters. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647). [Link]

  • Rasayan J. Chem. hydroxy-2-oxo-2h-chromen-4-yl) acetic acid hydrazide derivatives used as a potent biological agents. [Link]

  • PMC. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. [Link]

  • Digital CSIC. Biocatalytic Synthesis of Homochiral 2-Hydroxy-4-butyrolactone Derivatives by Tandem Aldol Addition and Carbonyl Reduction. [Link]

  • Google Patents. Enantioselective production of alpha-hydroxy carbonyl compounds.
  • Intranet CSIC. 2-Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid. [Link]

  • The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

  • ResearchGate. Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. [Link]

  • MDPI. An Efficient Stereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyrans via Gold-Catalyzed Meyer–Schuster Rearrangement/Hydration/oxa-Michael Addition Sequence. [Link]

  • Cheméo. Chemical Properties of 2H-Pyran-2-ol, tetrahydro- (CAS 694-54-2). [Link]

  • PMC. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. [Link]

  • MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]

  • Frontiers. Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review. [Link]

  • PMC. Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. [Link]

  • MDPI. The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. [Link]

  • MDPI. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. [Link]

  • CABI Digital Library. Chemo-enzymatic synthesis of chiral precursor molecules with chiral ring hydroxyenone and acetoxyenone structures. [Link]

  • Organic Chemistry Portal. Synthesis of α-hydroxy carboxylic acids, esters and amides. [Link]

  • ResearchGate. Synthesis and NMR spectra of tetrahydrofuran-2-13C. [Link]

  • ACG Publications. Evaluation of new 2-hydroxy-N-(4-oxo-2-substituted phenyl-1,3-thiazolidin-3-yl)-2-phenylacetamide derivatives as potential antimycobacterial agents. [Link]

  • MDPI. Isolation and NMR Scaling Factors for the Structure Determination of Lobatolide H, a Flexible Sesquiterpene from Neurolaena loba. [Link]

Sources

Exploratory

chiral alpha-hydroxy acids containing tetrahydropyran ring

Chiral -Hydroxy Acids Containing Tetrahydropyran Ring: Synthesis, Pharmacophores, and Applications Executive Summary This technical guide provides a comprehensive analysis of chiral -hydroxy acids (AHAs) incorporating a...

Author: BenchChem Technical Support Team. Date: March 2026

Chiral -Hydroxy Acids Containing Tetrahydropyran Ring: Synthesis, Pharmacophores, and Applications

Executive Summary

This technical guide provides a comprehensive analysis of chiral


-hydroxy acids (AHAs) incorporating a tetrahydropyran (THP) ring—a structural motif increasingly utilized in medicinal chemistry as a bioisostere for phenyl and cyclohexyl glycolates.[1] The THP ring offers distinct physicochemical advantages, including reduced lipophilicity (LogP), enhanced metabolic stability, and improved aqueous solubility, while maintaining the spatial geometry required for receptor binding. This guide details the structural rationale, advanced synthetic methodologies (including Prins cyclization and enzymatic resolution), and specific experimental protocols for generating enantiopure THP-AHAs.[1]

Structural Significance & Pharmacological Relevance[2][3]

The


-hydroxy acid moiety is a privileged pharmacophore found in numerous anticholinergics, antispasmodics, and protease inhibitors. Traditionally, the hydrophobic domain of these molecules consists of a phenyl or cyclohexyl ring. Replacing these carbocycles with a tetrahydropyran ring creates a "chiral switch" that modulates physicochemical properties without disrupting binding affinity.[1]
Bioisosterism: THP vs. Cyclohexane

The tetrahydropyran ring is a classic bioisostere of cyclohexane.[2] However, the introduction of the ether oxygen at the 4-position (relative to the AHA attachment) alters the electronic landscape significantly:

  • Lipophilicity: The THP ring lowers cLogP by approximately 1.0–1.5 units compared to cyclohexane, improving the drug-likeness (QED) of lipophilic candidates.

  • Dipole Moment: The ether oxygen introduces a dipole that can engage in specific hydrogen bonding interactions (as an acceptor) with enzyme active site residues (e.g., backbone amides).[1]

  • Metabolic Stability: The THP ring is generally more resistant to oxidative metabolism (CYP450) than the corresponding cyclohexyl ring, which is prone to hydroxylation.[1]

Key Pharmacophores
  • Muscarinic Antagonists: Analogs of glycopyrrolate and oxybutynin where the phenyl ring is replaced by THP often retain potency while reducing CNS penetration due to altered polarity.

  • LpxC Inhibitors: In the development of novel antibiotics against Gram-negative bacteria, THP-based hydroxamates (derived from THP-AHAs) have shown potent inhibition of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1]

  • Protease Inhibitors: The rigid THP scaffold serves as a P2 ligand in HIV protease inhibitors, filling hydrophobic pockets while interacting with aspartate residues.

Synthetic Methodologies

Constructing chiral AHAs containing a THP ring requires control over two key stereochemical elements: the configuration of the


-hydroxy stereocenter and, if substituted, the stereocenters on the THP ring itself.
Strategy A: The Exocyclic Route (Functionalization of THP)

This approach builds the chiral AHA moiety onto a pre-existing tetrahydropyran ring. It is ideal for synthesizing 2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid .[1]

  • Step 1: Acylation. Reaction of tetrahydropyran-4-carboxylic acid (or its derivatives) to form a

    
    -keto ester.[1]
    
  • Step 2: Asymmetric Reduction.

    • Chemo-enzymatic:[3][4] Dynamic Kinetic Resolution (DKR) using ketoreductases (KREDs).[1]

    • Chemical:[1][5][2][6][7][8][9][10][11][12] Corey-Bakshi-Shibata (CBS) reduction or Ru-catalyzed asymmetric transfer hydrogenation (ATH).[1]

Strategy B: The Endocyclic Route (Ring Construction)

This strategy forms the THP ring and the hydroxy functionality simultaneously, often yielding 4-hydroxy-tetrahydropyran-2-carboxylic acid derivatives.

  • Prins Cyclization: The acid-catalyzed condensation of a homoallylic alcohol with an aldehyde (glyoxylate derivative).[1]

    • Mechanism:[1][13][14] Generates an oxocarbenium ion intermediate which undergoes cyclization.

    • Stereocontrol: The "inside-alkoxy" effect and chair-like transition states dictate 2,4-cis or 2,4-trans selectivity.

  • Hetero-Diels-Alder (HDA): Reaction of Danishefsky’s diene with chiral glyoxylates, catalyzed by chiral Lewis acids (e.g., Cr(III)-Salen complexes).[1]

Visualization of Synthetic Logic

The following diagram illustrates the two primary synthetic pathways and the pharmacological logic behind the THP bioisostere.

THP_Synthesis_Logic Target Chiral THP-alpha-Hydroxy Acid (Target Pharmacophore) Bioisostere Bioisosteric Replacement (Phenyl/Cyclohexyl -> THP) Bioisostere->Target Design Properties Properties Modulated: - Lower LogP - H-Bond Acceptor - Metabolic Stability Bioisostere->Properties Effect Exocyclic Exocyclic Route (Side-chain Construction) Precursor1 THP-4-Keto Ester Exocyclic->Precursor1 Endocyclic Endocyclic Route (Ring Construction) Precursor2 Homoallylic Alcohol Endocyclic->Precursor2 DKR Dynamic Kinetic Resolution (Ru-Cat or Enzymatic) DKR->Target Yields >98% ee Prins Prins Cyclization (Homoallylic Alcohol + Aldehyde) Prins->Target Stereoselective Precursor1->DKR Asymmetric Red. Precursor2->Prins Acid Cat.

Figure 1: Strategic overview of THP-AHA synthesis and pharmacophore design.[1]

Detailed Experimental Protocol

This protocol details the Enzymatic Kinetic Resolution (EKR) of ethyl 2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetate.[1] This method is chosen for its operational simplicity, high enantioselectivity, and scalability in a drug discovery setting.[1]

Reaction Overview
  • Substrate: Racemic ethyl 2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetate.[1]

  • Catalyst: Immobilized Lipase B from Candida antarctica (Novozym 435).[1]

  • Acyl Donor: Vinyl acetate (irreversible acyl donor).[1]

  • Solvent: Diisopropyl ether (DIPE) or Toluene (anhydrous).[1]

Step-by-Step Methodology

Step 1: Substrate Preparation

  • Charge a round-bottom flask with ethyl 2-oxo-2-(tetrahydro-2H-pyran-4-yl)acetate (1.0 eq).

  • Dissolve in ethanol and cool to 0°C.

  • Add Sodium Borohydride (0.5 eq) portion-wise. Stir for 2 hours.

  • Quench with 1N HCl, extract with EtOAc, dry over

    
    , and concentrate to yield the racemic alcohol.
    

Step 2: Enzymatic Resolution

  • Setup: In a clean, dry reaction vessel, dissolve the racemic alcohol (10 mmol) in anhydrous Diisopropyl ether (50 mL).

  • Additives: Add Vinyl acetate (5.0 eq, 50 mmol).

  • Initiation: Add Novozym 435 beads (20% w/w relative to substrate).[1]

  • Incubation: Incubate the mixture in an orbital shaker at 30°C, 200 rpm.

  • Monitoring: Monitor the reaction via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

    • Stop Point: Terminate reaction when conversion reaches exactly 50% (typically 24–48 hours).

  • Workup: Filter off the enzyme beads (can be washed and recycled). Concentrate the filtrate in vacuo.[1]

Step 3: Separation & Hydrolysis

  • Purification: Separate the unreacted (S)-alcohol and the formed (R)-acetate via column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

    • (S)-Alcohol: Elutes later (more polar).

    • (R)-Acetate:[1][10] Elutes earlier (less polar).[1]

  • Hydrolysis (Optional): To obtain the (R)-acid, treat the (R)-acetate with LiOH in THF/H2O.[1]

Quantitative Data Summary
ParameterValue / RangeNotes
Substrate Conc. 0.1 – 0.5 MHigh conc.[1] may slow kinetics
Temperature 25°C – 35°C>40°C degrades enantioselectivity
Conversion 48 – 50%Ideal theoretical max is 50%
Enantiomeric Excess (ee) > 98%For both product and remaining substrate
E-Value > 100Indicates excellent selectivity

Mechanism of Stereoselectivity[14]

The high stereoselectivity of Lipase B (CALB) arises from the geometry of its catalytic triad (Ser-His-Asp) and the oxyanion hole.

Enzymatic_Mechanism Racemic Racemic Substrate (R/S-Alcohol) Enzyme Novozym 435 (CALB Active Site) Racemic->Enzyme Complex Enzyme-Substrate Complex (Tetrahedral Intermediate) Enzyme->Complex FastPath Fast Reacting Enantiomer (R)-Enantiomer fits hydrophobic pocket Complex->FastPath Kinetic Preference SlowPath Slow Reacting Enantiomer (S)-Enantiomer sterically hindered Complex->SlowPath Steric Clash Product1 (R)-Acetate (Acylated Product) FastPath->Product1 Acyl Transfer Product2 (S)-Alcohol (Unreacted Substrate) SlowPath->Product2 Remains Unchanged

Figure 2: Kinetic resolution mechanism distinguishing between (R) and (S) enantiomers.

References

  • Tetrahydropyrans in Drug Discovery. PharmaBlock Whitepaper. (2020).[1] Detailed analysis of THP as a bioisostere and its ADME benefits.[1]

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.[1][11] (2017).[1][11][15] Describes Prins cyclization methods for functionalized THPs.

  • Strategies for the formation of tetrahydropyran rings in the synthesis of natural products. European Journal of Organic Chemistry, 2006(9), 2045-2053. Review of endocyclic synthesis strategies.[1]

  • Enzymatic Kinetic Resolution of Hydroxy Esters. ResearchGate / TU Delft Repository. Protocols for lipase-catalyzed resolution of alpha-hydroxy esters.[1]

  • Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors. Journal of Medicinal Chemistry. Application of THP-AHA pharmacophores in antibiotic research.[1]

Sources

Foundational

In-Depth Technical Guide: (S)-2-Hydroxy-2-(4-tetrahydropyranyl)acetic Acid

This guide details the properties, synthesis, and pharmaceutical applications of (S)-2-hydroxy-2-(4-tetrahydropyranyl)acetic acid , a critical chiral building block in modern medicinal chemistry. Executive Summary (S)-2-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the properties, synthesis, and pharmaceutical applications of (S)-2-hydroxy-2-(4-tetrahydropyranyl)acetic acid , a critical chiral building block in modern medicinal chemistry.

Executive Summary

(S)-2-hydroxy-2-(4-tetrahydropyranyl)acetic acid is a chiral


-hydroxy acid (AHA) featuring a tetrahydropyran-4-yl side chain. It serves as a strategic bioisostere for leucine or phenylalanine residues in peptidomimetics and protease inhibitors. The incorporation of the tetrahydropyran (THP) ring lowers lipophilicity (LogP) and enhances metabolic stability compared to carbocyclic analogs (e.g., cyclohexyl), making it a "privileged scaffold" in drug discovery for targets such as GLP-1 receptors and various kinases.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PropertyData
Chemical Name (S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid
Common Synonyms (S)-Tetrahydropyran-4-yl-glycolic acid; (S)-THP-glycolic acid
CAS Number 1248302-05-7 (Racemate); (S)-Enantiomer often custom resolved
Molecular Formula C

H

O

Molecular Weight 160.17 g/mol
Stereochemistry (S)-Enantiomer (Chiral Center at

-carbon)
Physical Form White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
pKa ~3.8 (Carboxylic acid)
LogP ~ -0.14 (Lower than cyclohexyl analog due to ether oxygen)
Structural Analysis

The molecule consists of a carboxylic acid and a hydroxyl group attached to the same carbon (alpha position), which is substituted with a 4-tetrahydropyranyl ring.

  • Chiral Center: The C2 carbon is stereogenic. The (S)-configuration is often preferred for mimicking natural L-amino acids in depsipeptides (where the -NH- is replaced by -O-).

  • Tetrahydropyran Ring: Acts as a polar, non-aromatic spacer. The ether oxygen at position 4 of the ring (relative to attachment) accepts hydrogen bonds, altering the solvation profile compared to a hydrophobic cyclohexyl group.

Synthetic Routes & Manufacturing

The synthesis of the enantiopure (S)-acid typically proceeds via the resolution of a racemic precursor, as direct asymmetric synthesis is cost-prohibitive on a large scale.

Primary Route: Cyanohydrin Synthesis followed by Enzymatic Resolution

This route is preferred for scalability and high enantiomeric excess (ee > 99%).

Step 1: Synthesis of Racemic Precursor

The starting material is Tetrahydropyran-4-carbaldehyde .

  • Cyanohydrin Formation: The aldehyde reacts with TMSCN (Trimethylsilyl cyanide) or NaCN/AcOH to form the cyanohydrin.

  • Hydrolysis: Acid-catalyzed hydrolysis (HCl/H

    
    O) converts the nitrile to the racemic 
    
    
    
    -hydroxy acid.
Step 2: Enzymatic Kinetic Resolution (EKR)

To obtain the (S)-enantiomer, a lipase-catalyzed resolution is employed.

  • Enzyme: Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia Lipase (Lipase PS).

  • Substrate: The racemic methyl or ethyl ester of the hydroxy acid.

  • Acyl Donor: Vinyl acetate.

  • Mechanism: The lipase selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol untouched.

  • Separation: The (S)-hydroxy ester is separated from the (R)-acetyl ester via column chromatography or distillation, then hydrolyzed to the free acid.

Synthesis Workflow Diagram

SynthesisPathway Aldehyde Tetrahydropyran-4- carbaldehyde Cyanohydrin Cyanohydrin Intermediate Aldehyde->Cyanohydrin TMSCN, ZnI2 RacemicAcid Racemic 2-hydroxy-2-(THP)acetic acid Cyanohydrin->RacemicAcid HCl, Reflux Esterification Esterification (MeOH/H+) RacemicAcid->Esterification RacemicEster Racemic Methyl Ester Esterification->RacemicEster Lipase Lipase Resolution (CAL-B + Vinyl Acetate) RacemicEster->Lipase SAcid (S)-Hydroxy Ester (Unreacted) Lipase->SAcid S-selective (No Reaction) RAcid (R)-Acetyl Ester (Acetylated) Lipase->RAcid R-selective Acetylation FinalHydrolysis LiOH Hydrolysis SAcid->FinalHydrolysis FinalProduct Final Product: (S)-2-hydroxy-2-(4-THP)acetic acid FinalHydrolysis->FinalProduct

Caption: Chemo-enzymatic route converting tetrahydropyran-4-carbaldehyde to the enantiopure (S)-hydroxy acid via kinetic resolution.

Quality Control & Analytical Characterization

To ensure suitability for pharmaceutical use, the following specifications are standard:

TestMethodAcceptance Criteria
Identification 1H NMR (DMSO-d6)Conforms to structure; characteristic THP multiplets at

1.2-1.6 and 3.2-3.9 ppm.
Purity HPLC (C18 Column)

98.0%
Chiral Purity Chiral HPLC (Chiralpak AD-H or IC)

99.0% ee (Enantiomeric Excess)
Optical Rotation PolarimetrySpecific rotation

must be established (typically positive for S-isomers of similar AHAs in MeOH).
Residual Solvents GC-HeadspaceMeets ICH Q3C limits (Methanol, Ethyl Acetate).

Self-Validating Protocol (Chiral HPLC):

  • Column: Daicel Chiralpak IC, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Logic: The (S)-enantiomer and (R)-enantiomer will have distinct retention times due to interaction with the chiral stationary phase. A racemic standard must be injected first to establish resolution.

Pharmaceutical Applications

Bioisosterism in Drug Design

The (S)-2-hydroxy-2-(4-tetrahydropyranyl)acetic acid moiety is a bioisostere for:

  • Leucine/Isoleucine: The THP group mimics the steric bulk of the isobutyl side chain but adds polarity.

  • Phenylalanine: It provides a saturated, non-aromatic alternative that avoids

    
    -
    
    
    
    stacking interactions, useful for tuning receptor selectivity.
Key Therapeutic Areas
  • Protease Inhibitors: Used as the P1 or P2 fragment in inhibitors where a hydroxyl group is required to interact with the catalytic aspartate or serine of the enzyme.

  • Depsipeptides: This hydroxy acid replaces an amino acid to form an ester linkage (depsipeptide) instead of an amide bond. This modification renders the peptide backbone resistant to proteolytic cleavage by endogenous peptidases, extending the half-life of peptide drugs (e.g., GLP-1 analogs).

  • Linker Chemistry: The carboxylic acid and hydroxyl groups provide orthogonal handles for conjugation in Antibody-Drug Conjugates (ADCs).

Handling & Stability

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.

  • Stability: Stable under neutral and acidic conditions. Avoid strong bases which may cause epimerization at the alpha-carbon over prolonged periods.

  • Safety: Classed as an irritant (H315, H319). Standard PPE (gloves, goggles) is required.

References

  • ChemScene. (2024). 2-Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid Product Data. Retrieved from [1]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15223221, 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetic acid. (Note: Related THP-ether structure used for property comparison). Retrieved from

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers and Protecting Groups. (Context on THP stability). Retrieved from

  • Sigma-Aldrich. Tetrahydropyranyl-4-acetic acid Safety Data Sheet. Retrieved from

  • Google Patents. Synthesis of Tetrahydro-2H-pyran-4-carboxylic acid derivatives. (Methodology for THP ring functionalization). Retrieved from

Sources

Exploratory

Technical Guide: 2-Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic Acid

[1] Executive Summary 2-Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid (CAS: 1248302-05-7) is a specialized heterocyclic building block used in the synthesis of advanced pharmaceutical candidates.[1] Characterized by a...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid (CAS: 1248302-05-7) is a specialized heterocyclic building block used in the synthesis of advanced pharmaceutical candidates.[1] Characterized by a saturated oxygen-containing ring (tetrahydropyran) fused to a glycolic acid moiety, this molecule serves as a critical "polar scaffold" in medicinal chemistry.

Its primary utility lies in Lead Optimization , where it is introduced to lower the lipophilicity (LogP) of drug candidates, enhance metabolic stability by reducing aromatic ring count ("Escape from Flatland"), and improve aqueous solubility.

Physicochemical Profile & Molecular Weight[1][2][3]

Accurate molecular weight determination is the cornerstone of stoichiometric precision in organic synthesis and identity confirmation via Mass Spectrometry (MS).

Molecular Weight Calculation

The molecular weight is derived from the standard atomic weights of the constituent elements based on the formula C₇H₁₂O₄ .

ElementCountAtomic Mass (Da)Subtotal (Da)
Carbon (C) 712.01184.077
Hydrogen (H) 121.00812.096
Oxygen (O) 415.99963.996
Total MW 160.17 g/mol
Key Properties
PropertyValueTechnical Significance
Molecular Formula C₇H₁₂O₄Defines elemental composition for HRMS validation.
Exact Mass 160.0736 DaUsed for [M-H]⁻ or [M+H]⁺ peak identification in LC-MS.
LogP (Predicted) ~ -0.14Indicates hydrophilicity; useful for lowering cLogP in drug design.
pKa (Acid) ~3.8 (Predicted)Typical of

-hydroxy acids; dictates ionization state at physiological pH.
H-Bond Donors 2Carboxylic acid -OH and

-hydroxyl group.
H-Bond Acceptors 4Pyran oxygen, carbonyl oxygen, hydroxyl oxygen, carboxylate oxygen.

Synthetic Methodology

The synthesis of 2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid generally follows the Cyanohydrin Route , starting from the commercially available tetrahydro-2H-pyran-4-carbaldehyde. This pathway is preferred for its scalability and the avoidance of hazardous organometallic reagents typically required in alternative Grignard routes.

Synthesis Logic Diagram

The following diagram outlines the conversion of the ketone precursor to the final


-hydroxy acid.

SynthesisPath Start Tetrahydro-4H-pyran-4-one (Starting Material) Inter1 Tetrahydro-2H-pyran-4-carbaldehyde (Aldehyde Intermediate) Start->Inter1 1. Wittig/Darzens 2. Hydrolysis Inter2 Cyanohydrin Intermediate Inter1->Inter2 TMSCN, ZnI2 (cat) or NaCN/AcOH Product 2-Hydroxy-2-(tetrahydro-2H-pyran-4-yl) acetic acid Inter2->Product HCl/H2O, Reflux (Hydrolysis)

Figure 1: Step-wise synthetic pathway from the ketone precursor to the target


-hydroxy acid.
Detailed Protocol (Cyanohydrin Route)

Note: This protocol is a generalized high-purity synthesis derived from standard functional group transformations.

Step 1: Formation of the Cyanohydrin

  • Reagents: Tetrahydro-2H-pyran-4-carbaldehyde (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), Zinc Iodide (ZnI₂, 0.05 eq cat.).

  • Procedure: Dissolve the aldehyde in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere. Add ZnI₂ followed by dropwise addition of TMSCN at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (disappearance of aldehyde).

  • Mechanism: The cyanide ion attacks the carbonyl carbon, forming a silylated cyanohydrin.

Step 2: Acid Hydrolysis to the


-Hydroxy Acid 
  • Reagents: Concentrated Hydrochloric Acid (HCl, 37%), Water.

  • Procedure: The crude silylated cyanohydrin is treated directly with 6M HCl and heated to reflux (approx. 90–100°C) for 12 hours.

  • Workup: Cool the mixture. Extract with Ethyl Acetate (3x). The product partitions into the organic phase due to the protonation of the carboxylate.

  • Purification: Recrystallization from Ether/Hexanes or purification via reverse-phase flash chromatography (C18 column) if high purity (>98%) is required for biological assays.

Analytical Characterization

To validate the identity of the synthesized material, the following analytical signatures must be confirmed.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

  • Target Ion: The carboxylic acid proton is acidic, making [M-H]⁻ the dominant species.

  • Expected m/z: 159.07 Da ([M-H]⁻).

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: DMSO-d₆ or CD₃OD.

  • Key Signals:

    • 
       ~4.0 ppm (1H, d): The 
      
      
      
      -proton adjacent to the hydroxyl and carboxyl groups.
    • 
       ~3.8 & 3.3 ppm (4H, m): Protons on the pyran ring adjacent to the ether oxygen.
      
    • 
       ~1.9 ppm (1H, m): The methine proton at the C4 position of the pyran ring (point of attachment).
      

Applications in Drug Development

This molecule is not typically a drug itself but a chiral building block used to construct complex bioactive agents.

  • Solubility Enhancement: Replacing a phenyl ring with a tetrahydropyran ring (bioisostere) often improves water solubility due to the ether oxygen's H-bond accepting capability.

  • Metabolic Stability: The pyran ring is generally more resistant to oxidative metabolism (CYP450) compared to electron-rich aromatic rings.

  • Linker Chemistry: The

    
    -hydroxy acid motif allows for dual functionalization—esterification of the acid and etherification/oxidation of the alcohol—making it a versatile linker in PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs).
    

References

  • PubChem. (2024). Compound Summary: 2-((tetrahydro-2H-pyran-2-yl)oxy)acetic acid (Related Isomer Data). National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Chiral Scaffolds in Medicinal Chemistry: The Technical Profile of (2S)-2-Hydroxy-2-(oxan-4-yl)acetic Acid

This guide provides an in-depth technical analysis of (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid , a critical chiral building block in modern medicinal chemistry. This molecule serves as a strategic bioisostere for phenyl-g...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid , a critical chiral building block in modern medicinal chemistry. This molecule serves as a strategic bioisostere for phenyl-glycolic acid derivatives, offering improved metabolic stability and solubility profiles in drug candidates.

Structural Identity & Topological Analysis

The molecule is the (S)-enantiomer of a glycolic acid derivative where the alpha-carbon is substituted with a tetrahydro-2H-pyran-4-yl (oxan-4-yl) ring. This substitution is non-trivial; it replaces the lipophilic, planar phenyl ring often found in older drug scaffolds with a polar, saturated heterocycle.

Chemical Identifiers[1][2][3][4][5]
Identifier TypeValueNote
IUPAC Name (2S)-2-hydroxy-2-(oxan-4-yl)acetic acidAlso: (S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid
Isomeric SMILES OC(=O)O Explicit stereochemistry defined
Canonical SMILES C1COCCC1C(C(=O)O)ORacemic / undefined stereochemistry
CAS Number 1248302-05-7 Generic/Racemic entry (Stereospecific CAS varies by vendor)
Molecular Formula C₇H₁₂O₄
Molecular Weight 160.17 g/mol
Stereochemical Assignment (Cahn-Ingold-Prelog)

The (S)-configuration is determined by the priority of substituents attached to the chiral center (C2):

  • -OH (Oxygen, Atomic #8) → Priority 1

  • -COOH (Carboxyl Carbon attached to O, O, O) → Priority 2

  • -C₅H₉O (Pyran Ring Carbon attached to C, C, H) → Priority 3

  • -H (Hydrogen) → Priority 4

Determination: With the lowest priority group (-H) projecting away, the sequence 1 → 2 → 3 traces a Counter-Clockwise path, confirming the (S) configuration.

Synthetic Methodologies: The Route to High Enantiopurity

Producing the pure (S)-enantiomer requires overcoming the thermodynamic tendency toward racemization. While asymmetric hydrogenation is possible, Biocatalytic Resolution is the industry-preferred route due to higher enantiomeric excess (ee > 99%) and milder conditions.

Pathway Visualization

The following diagram illustrates the divergence between chemical synthesis (racemic) and the biocatalytic resolution required to isolate the (S)-isomer.

Synthesis_Pathway Aldehyde Tetrahydro-2H-pyran-4-carbaldehyde Cyanohydrin Cyanohydrin Intermediate (Racemic) Aldehyde->Cyanohydrin TMSCN, ZnI2 RacemicEster Methyl 2-hydroxy-2-(oxan-4-yl)acetate (Racemic) Cyanohydrin->RacemicEster HCl, MeOH (Pinner Reaction) Enzyme Lipase Hydrolysis (CAL-B or PLE) RacemicEster->Enzyme Buffer, pH 7.0 S_Acid (2S)-2-Hydroxy-2-(oxan-4-yl)acetic acid (Target) Enzyme->S_Acid Hydrolysis (Fast) R_Ester (R)-Ester (Unreacted) Enzyme->R_Ester Remains (Slow)

Caption: Kinetic resolution pathway transforming the achiral aldehyde precursor into the specific (S)-enantiomer via lipase-catalyzed hydrolysis.

Detailed Experimental Protocol: Enzymatic Resolution

Note: This protocol is adapted from standard methodologies for alpha-hydroxy esters using Candida antarctica Lipase B (CAL-B).

Objective: Isolate (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid from its racemic methyl ester.

Reagents:

  • Racemic Methyl 2-hydroxy-2-(oxan-4-yl)acetate (10.0 g, 57.4 mmol)

  • Phosphate Buffer (0.1 M, pH 7.2)

  • Candida antarctica Lipase B (immobilized, e.g., Novozym 435) (1.0 g)

  • Acetone (Co-solvent, optional)

Step-by-Step Methodology:

  • Emulsification: Suspend the racemic ester (10.0 g) in Phosphate Buffer (100 mL). If solubility is poor, add 5% v/v acetone.

  • Initiation: Add immobilized CAL-B (1.0 g) to the reaction vessel.

  • Incubation: Stir the mixture at 30°C. Monitor the pH continuously. As the ester hydrolyzes, acid is produced. Maintain pH 7.2 by automatic titration with 1.0 M NaOH (pH-stat mode).

  • Monitoring: Monitor conversion via HPLC (Chiralpak AD-H column, Hexane/IPA 90:10). The (S)-enantiomer is typically hydrolyzed preferentially.

  • Termination: Stop the reaction when conversion reaches 50% (theoretical maximum for resolution). Filter off the immobilized enzyme.

  • Separation (Critical):

    • Adjust the filtrate to pH 8.5 and extract with Ethyl Acetate (3 x 50 mL). The organic layer contains the unreacted (R)-ester .

    • Acidify the aqueous layer to pH 2.0 using 1M HCl.

    • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Isolation: Dry the acidic organic extracts over Na₂SO₄, filter, and concentrate in vacuo.

  • Result: Yields (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid as a white crystalline solid.

Physicochemical Characterization

Validation of the synthesized material requires rigorous analytical data.

PropertyExpected ValueAnalytical Method
Physical State White Crystalline SolidVisual Inspection
Melting Point 128 - 132 °CDSC / Capillary
¹H NMR (400 MHz, DMSO-d₆) δ 12.4 (br s, 1H), 5.3 (br s, 1H), 3.9 (d, 1H), 3.8 (m, 2H), 3.2 (m, 2H), 1.9 (m, 1H), 1.4-1.6 (m, 4H)Structural Confirmation
Specific Rotation [α]²⁰D +15.5° (c=1.0, MeOH)Polarimetry (Sign confirms S-isomer)
LogP (Calculated) -0.14Hydrophilicity Check
pKa ~3.8Potentiometric Titration

Application in Drug Discovery: The Bioisostere Logic

The (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid moiety is not merely a passive linker; it is a functional bioisostere for mandelic acid (phenyl-glycolic acid).

The "Tetrahydropyran Switch"

In medicinal chemistry, replacing a phenyl ring with a tetrahydropyran (THP) ring is a proven strategy to optimize physicochemical properties without altering the binding mode significantly.

  • Solubility: The ether oxygen in the THP ring acts as a hydrogen bond acceptor, lowering LogP by approximately 1.5–2.0 units compared to a phenyl ring.

  • Metabolic Stability: The THP ring blocks the metabolic "soft spot" often present in phenyl rings (para-hydroxylation by CYP450 enzymes).

  • Geometry: The THP ring adopts a chair conformation, mimicking the spatial bulk of a phenyl ring but with greater 3D character (sp³ vs sp²).

Logic Flow: SAR Optimization

The following diagram depicts the decision matrix for selecting this scaffold during Lead Optimization.

SAR_Logic Lead Lead Compound (Contains Phenyl-Glycolic moiety) Problem Issue: High Lipophilicity (LogP > 4) Poor Solubility / CYP Oxidation Lead->Problem Strategy Strategy: Bioisosteric Replacement Problem->Strategy Solution Insert (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid Strategy->Solution Replace Phenyl with THP Outcome Outcome: 1. Lower LogP (Improved Solubility) 2. Retained H-Bond Interactions 3. Blocked Metabolic Oxidation Solution->Outcome

Caption: Strategic rationale for substituting phenyl rings with the oxan-4-yl scaffold to improve ADME properties.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context: General principles of THP/Phenyl bioisosterism).
  • PubChem. (2024).[1] Compound Summary for CID 54593845: 2-hydroxy-2-(oxan-4-yl)acetic acid.[2] National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

difference between (2S) and (2R) oxan-4-yl hydroxyacetic acid

An In-depth Technical Guide to the Stereoisomers of 2-Hydroxy-2-(oxan-4-yl)acetic Acid A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Authored by: G...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stereoisomers of 2-Hydroxy-2-(oxan-4-yl)acetic Acid

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The principle of chirality is a cornerstone of modern drug development, with the stereochemical configuration of a molecule often dictating its pharmacological and toxicological profile. This technical guide provides a comprehensive analysis of the (2S)- and (2R)-enantiomers of 2-hydroxy-2-(oxan-4-yl)acetic acid, a molecule featuring a chiral α-hydroxy acid moiety appended to a tetrahydropyran (oxane) ring. While specific biological data for these enantiomers is not extensively documented in public literature, this guide synthesizes established principles of stereochemistry, asymmetric synthesis, chiral separation, and pharmacological evaluation to provide a robust framework for their investigation. We will explore the fundamental structural differences between the (2S) and (2R) forms, outline strategic approaches to their synthesis and separation, and discuss the analytical methodologies required to ensure enantiopurity. Furthermore, we will delve into the potential for differential biological activity, drawing parallels from well-understood chiral α-hydroxy acids and heterocyclic compounds in medicinal chemistry. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of chiral molecules and their therapeutic potential.

Introduction: The Significance of Chirality in Drug Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical consideration in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[1] The tragic case of thalidomide serves as a stark reminder of the importance of stereochemistry in drug safety and efficacy.[2]

The molecule at the heart of this guide, 2-hydroxy-2-(oxan-4-yl)acetic acid, possesses a single stereocenter at the α-carbon of the hydroxyacetic acid moiety. This gives rise to two enantiomers: (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid and (2R)-2-hydroxy-2-(oxan-4-yl)acetic acid. The tetrahydropyran (oxane) ring is a common structural motif in many natural products and pharmaceuticals, valued for its favorable physicochemical properties and ability to engage in hydrogen bonding.[3] The α-hydroxy acid functionality is also prevalent in biologically active molecules and is known to interact with various enzymes and receptors.[4][5]

This guide will provide a detailed technical overview of the key differences between these two enantiomers and the methodologies required for their study.

Molecular Structure and Stereochemistry

The chemical structure of 2-hydroxy-2-(oxan-4-yl)acetic acid is presented below. The chiral center is located at the carbon atom bonded to the hydroxyl (-OH), carboxyl (-COOH), and tetrahydropyran groups.

Figure 1: Chemical Structure of 2-Hydroxy-2-(oxan-4-yl)acetic acid

Caption: The chiral center is marked with an asterisk (*).

The (R) and (S) configurations are assigned based on the Cahn-Ingold-Prelog priority rules. The spatial arrangement of the substituents around the chiral center determines how the molecule interacts with other chiral entities, such as biological receptors and enzymes.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure (2S)- and (2R)-oxan-4-yl hydroxyacetic acid can be approached through two primary strategies: asymmetric synthesis or resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly. For α-hydroxy acids, several established methods can be adapted. A plausible synthetic route could involve the asymmetric reduction of a corresponding α-keto acid or the asymmetric addition of a nucleophile to a glyoxylate derivative.

Figure 2: Potential Asymmetric Synthesis Pathways

G cluster_0 Pathway A: Asymmetric Reduction cluster_1 Pathway B: Asymmetric Nucleophilic Addition keto_acid 2-oxo-2-(oxan-4-yl)acetic acid chiral_reductant Chiral Reducing Agent (e.g., Chiral Borane) keto_acid->chiral_reductant Reduction s_enantiomer (2S)-oxan-4-yl hydroxyacetic acid chiral_reductant->s_enantiomer r_enantiomer_A (2R)-oxan-4-yl hydroxyacetic acid chiral_reductant->r_enantiomer_A glyoxylate Oxan-4-yl glyoxylate chiral_catalyst Chiral Lewis Acid + Nucleophile glyoxylate->chiral_catalyst Addition r_enantiomer_B (2R)-oxan-4-yl hydroxyacetic acid chiral_catalyst->r_enantiomer_B s_enantiomer_B (2S)-oxan-4-yl hydroxyacetic acid chiral_catalyst->s_enantiomer_B

Caption: Two potential strategies for the asymmetric synthesis of the target enantiomers.

Chiral Resolution of Racemic Mixtures

Alternatively, a racemic mixture of 2-hydroxy-2-(oxan-4-yl)acetic acid can be synthesized and then the enantiomers separated. This process is known as chiral resolution.

2.2.1. Diastereomeric Salt Formation

A classical method involves reacting the racemic acid with a chiral base to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by acidification.

2.2.2. Chiral Chromatography

Chiral chromatography is a powerful technique for the analytical and preparative separation of enantiomers.[6] High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) are commonly employed.[7] The choice of CSP and mobile phase is critical for achieving good separation. Polysaccharide-based CSPs are often effective for a wide range of chiral compounds.[6]

Table 1: Comparison of Chiral Resolution Techniques

TechniquePrincipleAdvantagesDisadvantages
Diastereomeric Salt Formation Formation of diastereomers with different physical properties.Scalable, well-established.Requires a suitable chiral resolving agent, can be labor-intensive.
Chiral HPLC/SFC Differential interaction of enantiomers with a chiral stationary phase.High resolution, applicable to a wide range of compounds, analytical and preparative scales.High cost of chiral columns and solvents, can be less scalable than crystallization.
Enzymatic Resolution Enzymes selectively catalyze a reaction on one enantiomer.High enantioselectivity, mild reaction conditions.Enzyme stability and cost, requires optimization for specific substrates.

Analytical Characterization

Once synthesized and separated, the enantiomeric purity of (2S)- and (2R)-oxan-4-yl hydroxyacetic acid must be rigorously determined.

Chiroptical Methods

Enantiomers have identical physical properties such as melting point and boiling point, but they rotate plane-polarized light in equal but opposite directions. This property, known as optical activity, is measured using a polarimeter. The (2S) and (2R) enantiomers will have specific rotations of equal magnitude but opposite sign. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, can also be used to characterize enantiomers.

Chiral Chromatography

As mentioned for separation, chiral HPLC or SFC are also the primary methods for determining the enantiomeric excess (ee) of a sample. By comparing the peak areas of the two enantiomers in a chromatogram, the percentage of each enantiomer can be accurately quantified.

NMR Spectroscopy with Chiral Solvating Agents

Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of a chiral solvating agent can be used to distinguish between enantiomers.[8] The chiral agent forms transient diastereomeric complexes with the enantiomers, leading to different chemical shifts in their NMR spectra, allowing for their quantification.

Potential for Differential Biological Activity

The three-dimensional structure of a molecule is critical for its interaction with biological targets. It is therefore highly probable that the (2S) and (2R) enantiomers of 2-hydroxy-2-(oxan-4-yl)acetic acid will exhibit different pharmacological and pharmacokinetic profiles.

Pharmacodynamics: Receptor and Enzyme Interactions

Biological receptors and enzyme active sites are themselves chiral. Consequently, they will interact differently with the two enantiomers. One enantiomer may bind with high affinity and elicit a biological response, while the other may bind weakly or not at all. In some cases, the other enantiomer might bind to a different receptor, leading to off-target effects.

Figure 3: Schematic of Enantiomer-Receptor Interaction

G cluster_0 High Affinity Binding cluster_1 Low Affinity Binding receptor_S Receptor enantiomer_S (S)-Enantiomer enantiomer_S->receptor_S Fit receptor_R Receptor enantiomer_R (R)-Enantiomer enantiomer_R->receptor_R Misfit

Caption: Differential binding of enantiomers to a chiral receptor.

Pharmacokinetics: ADME Properties

Stereoselectivity can also be observed in the absorption, distribution, metabolism, and excretion (ADME) of a drug.[9]

  • Absorption: If active transport mechanisms are involved, one enantiomer may be absorbed more readily than the other.

  • Distribution: Enantiomers can exhibit different binding affinities to plasma proteins like albumin, which can affect their distribution in the body.

  • Metabolism: The enzymes responsible for drug metabolism, such as the cytochrome P450 family, are chiral and can metabolize enantiomers at different rates.

  • Excretion: Renal clearance can also be stereoselective, leading to different elimination half-lives for the two enantiomers.

Experimental Protocols

The following are generalized protocols based on established methodologies for the synthesis and analysis of chiral α-hydroxy acids. These should be adapted and optimized for the specific target molecule.

Protocol for Chiral Resolution via Diastereomeric Salt Formation
  • Salt Formation: Dissolve the racemic 2-hydroxy-2-(oxan-4-yl)acetic acid in a suitable solvent (e.g., ethanol, methanol, or acetone). Add a solution of a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine) in the same solvent.

  • Crystallization: Allow the solution to cool slowly to induce crystallization of one of the diastereomeric salts. The choice of solvent and cooling rate is critical for selective crystallization.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched carboxylic acid.

  • Extraction and Purification: Extract the aqueous solution with an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure to yield the purified enantiomer.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC.

Protocol for Analytical Chiral HPLC
  • Column: Select a suitable chiral stationary phase, for example, a polysaccharide-based column (e.g., CHIRALPAK® series).

  • Mobile Phase: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Injection and Analysis: Inject the sample onto the HPLC system and run the analysis under isocratic conditions.

  • Detection: Use a UV detector at an appropriate wavelength to monitor the elution of the enantiomers.

  • Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (ee%).

Conclusion

The (2S)- and (2R)-enantiomers of 2-hydroxy-2-(oxan-4-yl)acetic acid represent a compelling case study in the importance of stereochemistry in chemical and pharmaceutical research. While specific biological data for this particular pair of enantiomers may be limited, the principles outlined in this guide provide a clear roadmap for their synthesis, separation, characterization, and evaluation. A thorough understanding of the distinct properties and potential biological activities of each enantiomer is essential for any future development of this molecule for therapeutic or other applications. The methodologies discussed herein are rooted in established and robust chemical principles and are intended to empower researchers to confidently navigate the challenges and opportunities presented by chiral molecules.

References

  • Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography. PubMed, 2008. [Link]

  • Chiral discrimination of α-hydroxy acids and N-Ts-α-amino Acids induced by tetraaza macrocyclic chiral solvating agents by using 1H NMR spectroscopy. PMC, 2017. [Link]

  • Enantiodifferentiation of chiral hydroxy acids via 19 F NMR. RSC Publishing, 2025. [Link]

  • Direct chiral resolution of aliphatic α-hydroxy acids using 2-hydroxypropyl-β-cyclodextrin in capillary electrophoresis. Analyst (RSC Publishing). [Link]

  • Dynamic Kinetic Resolution of α-Hydroxy Acid Esters. Organic Letters - ACS Publications, 2000. [Link]

  • A simple asymmetric synthesis of cis-2,6-disubstituted tetrahydropyran acetic acid derivatives. Scilit. [Link]

  • Regio- and stereoselective synthesis of α-hydroxy-β-azido tetrazoles. RSC Publishing, 2015. [Link]

  • Stereoselective synthesis of β-hydroxy-α-amino acids β-substituted with non-aromatic heterocycles. ResearchGate. [Link]

  • (PDF) Stereoselective synthesis of α-alkyl-α-hydroxylphenylacetic acid. ResearchGate. [Link]

  • alpha-Hydroxy Acids in Enantioselective Syntheses. Wiley. [Link]

  • 2-Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid. Intranet CSIC. [Link]

  • Synthesis of α-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. PMC - NIH. [Link]

  • Chiral Drug Separ
  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermedi
  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. [Link]

  • Enatiomerically pure hydroxycarboxylic acids: current approaches and future perspectives. PMC - NIH. [Link]

  • Total synthesis of the civet constituent (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid. MedCrave online, 2020. [Link]

  • stereochemistry and biological activity of drugs. Unknown Source.
  • Asymmetric ring contraction of 2-hydroxypyranones by borrowing hydrogen biocatalysis. Chemical Science (RSC Publishing). [Link]

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Unknown Source.
  • Legal and clinical comparison of alpha hydroxy acids. CCID - Dove Medical Press, 2024. [Link]

  • Comparison of Various Alpha Hydroxy Acids Commonly Used in Skincare,... ResearchGate. [Link]

  • Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. White Rose eTheses Online. [Link]

  • Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics. Unknown Source.
  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC. [Link]

  • An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. PMC. [Link]

  • Applications of hydroxy acids: classification, mechanisms, and photoactivity. PMC - NIH, 2010. [Link]

  • Enantioselective Synthesis of Chiral Multicyclic γ-Lactones via Dynamic Kinetic Resolution of Racemic γ-Keto Carboxylic Acids. Unknown Source.
  • Recent Advances in Separation and Analysis of Chiral Compounds. Unknown Source.
  • Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. PMC. [Link]

  • Enantiomers – Knowledge and References. Taylor & Francis. [Link]

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. AIR Unimi, 2023. [Link]

Sources

Foundational

Sourcing and Validation of (S)-alpha-hydroxy-4-tetrahydropyranacetic Acid: A Technical Guide for API Synthesis

Executive Summary In modern drug discovery, the stereochemical integrity of chiral building blocks dictates the pharmacokinetic and pharmacodynamic success of the final Active Pharmaceutical Ingredient (API). (S)-alpha-h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the stereochemical integrity of chiral building blocks dictates the pharmacokinetic and pharmacodynamic success of the final Active Pharmaceutical Ingredient (API). (S)-alpha-hydroxy-4-tetrahydropyranacetic acid (also known as (S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid) has emerged as a critical intermediate. It is heavily utilized in the synthesis of complex therapeutics, including[1] and[2].

As a Senior Application Scientist, I have structured this whitepaper to guide researchers and drug development professionals through the rigorous process of evaluating suppliers, analytically validating this specific chiral intermediate, and executing epimerization-free downstream synthesis.

Chemical Profiling & Supplier Evaluation Matrix

The structural architecture of (S)-alpha-hydroxy-4-tetrahydropyranacetic acid features a tetrahydropyran ring—which imparts favorable aqueous solubility and metabolic stability—attached to an alpha-hydroxyacetic acid moiety. The (S)-configuration at the alpha-carbon is highly susceptible to racemization under harsh basic conditions or prolonged activation states.

When sourcing this compound, the supplier's synthetic route must be scrutinized. Commercial synthesis typically relies on the using chiral Ruthenium (Ru) or Iridium (Ir) catalysts[3]. Consequently, trace heavy metal contamination and enantiomeric purity are the primary risk factors.

To systematically evaluate incoming batches, we establish Critical Quality Attributes (CQAs) aligned with [4].

Table 1: Critical Quality Attributes (CQAs) and Supplier Evaluation Metrics

ParameterSpecificationAnalytical MethodRationale for CQA (Causality)
Chemical Purity ≥ 98.0%HPLC-UV (210 nm)Ensures stoichiometric accuracy during downstream amide coupling.
Enantiomeric Excess ≥ 99.0% (S)-isomerChiral HPLCPrevents the formation of inseparable diastereomers in the final API.
Trace Metals (Ru/Ir) < 10 ppmICP-MSMitigates catalyst carry-over which can poison downstream reactions or exceed regulatory toxicity limits.
Water Content < 0.5%Karl Fischer TitrationPrevents the premature hydrolysis of moisture-sensitive coupling reagents (e.g., HATU).
Supplier Qualification Workflow

Supplier_Validation A Supplier Batch Receipt (S)-alpha-hydroxy-4-tetrahydropyranacetic acid B Documentation Review (CoA, Route of Synthesis) A->B C In-House Analytical Testing B->C D Chiral HPLC (ee ≥ 99.0%) C->D E ICP-MS (Trace Metals < 10 ppm) C->E F HPLC-UV (Chemical Purity ≥ 98.0%) C->F G Batch Approved for API Synthesis D->G Pass H Batch Rejected (OOS Result) D->H Fail E->G Pass E->H Fail F->G Pass F->H Fail

Fig 1: Logical workflow for the analytical validation and qualification of supplier batches.

Self-Validating Analytical Protocol: Chiral Purity Verification

Trusting a supplier's Certificate of Analysis (CoA) blindly is a critical failure point in drug development. The following protocol provides a self-validating system to confirm the enantiomeric excess (ee%) of the sourced material.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of the supplier batch. Dissolve in 1.0 mL of HPLC-grade Methanol.

    • Causality: Methanol ensures complete solubilization of the polar alpha-hydroxy acid without inducing Fischer esterification, which could occur if heated or left in solution for extended periods.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1 v/v/v).

    • Causality: The addition of 0.1% TFA is the most critical parameter. It suppresses the ionization of the carboxylic acid moiety, preventing severe peak tailing on the stationary phase and ensuring baseline resolution between the (S) and (R) enantiomers.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • System Suitability (Self-Validation Check): Prior to sample analysis, inject a racemic standard (50:50 mixture of S/R). Calculate the resolution factor (Rs).

    • Validation Logic: If Rs < 2.0, the system fails suitability. The analysis must be halted, and the column regenerated, as inadequate resolution will artificially inflate the perceived ee% of the sample.

  • Analysis & Calculation: Inject the sample. Calculate ee% = [(Area S - Area R) / (Area S + Area R)] × 100.

Downstream Synthetic Application: Epimerization-Free Amide Coupling

Once the batch is validated, it is typically conjugated to a target amine core (e.g., an indole or quinazolinone derivative)[2][5]. The alpha-proton of this compound is relatively acidic due to the adjacent electron-withdrawing hydroxyl and carbonyl groups. Standard ambient-temperature coupling can lead to the formation of a ketene intermediate, resulting in catastrophic racemization.

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under N2, dissolve 1.0 eq of the validated (S)-alpha-hydroxy-4-tetrahydropyranacetic acid in anhydrous DMF (0.2 M). Cool the solution strictly to 0°C using an ice bath.

  • Reagent Addition: Add 1.1 eq of HATU, followed dropwise by 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for exactly 15 minutes at 0°C.

    • Causality: HATU is selected over traditional carbodiimides (EDC/HOBt) for its superior reaction kinetics. Rapid activation minimizes the time the ester exists in a highly reactive, racemization-prone state.

  • Coupling: Add 0.9 eq of the target amine. Allow the reaction to slowly warm to room temperature and stir for 3 hours.

    • Causality: Using the amine as the limiting reagent (0.9 eq) ensures complete consumption of the complex API core, simplifying downstream chromatographic purification.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Amide Coupling Workflow

Amide_Coupling Acid (S)-alpha-hydroxy-4-tetrahydropyranacetic acid (0.2 M in DMF, 0°C) Reaction Amide Coupling (0°C to RT, 3 hours) Acid->Reaction Reagents HATU (1.1 eq) + DIPEA (2.5 eq) (Activation Phase) Reagents->Reaction Amine Target Amine Core (0.9 eq) (e.g., Indole/Quinazolinone) Amine->Reaction Workup Aqueous Quench & Extraction (Sat. NH4Cl / EtOAc) Reaction->Workup Product Chiral API Intermediate (Retention of (S)-configuration) Workup->Product

Fig 2: Experimental workflow for the epimerization-free amide coupling of the chiral acid.

Conclusion

Successfully sourcing and utilizing (S)-alpha-hydroxy-4-tetrahydropyranacetic acid requires a deep understanding of its chemical vulnerabilities. By enforcing strict incoming quality controls (specifically regarding trace metals and chiral purity) and employing kinetically optimized, low-temperature coupling protocols, researchers can safeguard the stereochemical integrity of their downstream APIs, ensuring both regulatory compliance and therapeutic efficacy.

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • US10562891B2 - Quinazolinones as PARP14 inhibitors Source: Google Patents URL
  • WO2012041014A1 - Tetracyclic indole derivatives for treating hepatitis c virus infection Source: Google Patents URL
  • Highly Efficient Asymmetric Hydrogenation of α,β‐Unsaturated Carboxylic Acids Source: ResearchGate / Chemical Reviews URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Asymmetric Synthesis of (2S)-2-Hydroxy-2-(oxan-4-yl)acetic Acid from Glyoxylic Acid via Chemoenzymatic Resolution

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of chiral α-hydroxy acid building blocks for protease inhibitors and antiviral APIs. Mechanistic Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of chiral α-hydroxy acid building blocks for protease inhibitors and antiviral APIs.

Mechanistic Rationale & Strategy Design

The synthesis of highly pure chiral α-hydroxy acids, such as (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid, presents a distinct challenge in process chemistry. While direct asymmetric organometallic additions to glyoxylates exist, they often require stoichiometric amounts of expensive chiral auxiliaries or highly sensitive transition-metal catalysts that suffer from poor moisture tolerance and high E-factors [4].

To ensure a robust, scalable, and self-validating process, this protocol employs a chemoenzymatic strategy .

  • Monomerization of Glyoxylic Acid: Glyoxylic acid natively exists as a hydrate and tends to polymerize. It is first converted to ethyl glyoxylate. Because commercial or crude ethyl glyoxylate exists as a sluggish polymeric hemiacetal, it must be thermally cracked to its highly electrophilic monomeric form prior to carbon-carbon bond formation [1], [2].

  • Grignard Addition: A Barbier/Grignard addition of oxan-4-ylmagnesium chloride to the monomeric ethyl glyoxylate constructs the racemic α-hydroxy ester. This step is strictly performed at cryogenic temperatures (-78 °C) to suppress over-addition (tertiary alcohol formation) and aldehyde polymerization [4].

  • Enzymatic Kinetic Resolution (EKR): The core of the stereochemical control relies on Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435). CAL-B possesses a highly restrictive stereopocket that selectively accommodates the (2R)-enantiomer of α-hydroxy esters for acylation [3]. By using vinyl acetate as an irreversible acyl donor, the (2R)-enantiomer is converted to an acetate, leaving the desired (2S)-enantiomer untouched with an enantiomeric ratio (E) > 200 [5].

  • Mild Saponification: The unreacted (2S)-ester is separated and subjected to mild LiOH-mediated saponification to prevent base-catalyzed enolization and subsequent racemization of the α-stereocenter.

Reaction Workflow

G A Glyoxylic Acid Monohydrate B Ethyl Glyoxylate (Monomeric) A->B EtOH, Toluene Dean-Stark C Racemic Ethyl 2-hydroxy-2-(oxan-4-yl)acetate B->C Oxan-4-yl-MgCl THF, -78 °C D CAL-B (Novozym 435) Kinetic Resolution C->D Vinyl Acetate MTBE, 35 °C E (2S)-Ethyl 2-hydroxy-2-(oxan-4-yl)acetate (Unreacted) D->E E > 200 F (2R)-Ethyl 2-acetoxy-2-(oxan-4-yl)acetate (Acetylated) D->F Acyl Transfer G (2S)-2-Hydroxy-2-(oxan-4-yl)acetic Acid (Target API Intermediate) E->G 1. LiOH, THF/H2O 2. HCl (pH 2)

Chemoenzymatic workflow from glyoxylic acid to (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid.

Step-by-Step Experimental Protocols

Protocol A: Synthesis and Cracking of Ethyl Glyoxylate

Causality: Glyoxylic acid monohydrate contains water that will violently quench the Grignard reagent. Azeotropic esterification removes water, but yields a polymer. Thermal cracking over P2O5 isolates the reactive monomer [1].

  • Esterification: Charge a 1 L round-bottom flask with glyoxylic acid monohydrate (92.0 g, 1.0 mol), absolute ethanol (200 mL), toluene (300 mL), and p-toluenesulfonic acid (1.9 g, 10 mmol).

  • Azeotropic Distillation: Attach a Dean-Stark trap and reflux the mixture until water collection ceases (~18 h). Concentrate the mixture in vacuo to yield a viscous syrup (polymeric ethyl glyoxylate).

  • Thermal Cracking: Transfer the syrup to a distillation apparatus containing P2O5 (10 g). Distill under reduced pressure (b.p. 45–50 °C at 15 mmHg) into a receiver flask cooled to -20 °C.

  • Self-Validation (IPC): Analyze via

    
    H NMR (CDCl
    
    
    
    ). A sharp singlet at
    
    
    9.4 ppm confirms the presence of the monomeric aldehyde [2]. Note: Use immediately or store at -80 °C to prevent re-polymerization.
Protocol B: Grignard Addition to Yield Racemic Intermediate

Causality: Performing the addition at -78 °C is critical. At higher temperatures, the Grignard reagent can attack the ester carbonyl, leading to a complex mixture of tertiary alcohols [4].

  • Grignard Preparation: In a flame-dried flask under argon, activate magnesium turnings (26.7 g, 1.1 mol) with iodine. Add a solution of 4-chlorotetrahydropyran (120.6 g, 1.0 mol) in anhydrous THF (500 mL) dropwise to maintain a gentle reflux. Stir for 2 h at room temperature.

  • Cryogenic Addition: In a separate flask, dissolve the freshly cracked monomeric ethyl glyoxylate (102.1 g, 1.0 mol) in anhydrous THF (400 mL) and cool to -78 °C.

  • Coupling: Add the oxan-4-ylmagnesium chloride solution dropwise over 2 hours via cannula, maintaining the internal temperature below -70 °C. Stir for an additional 1 h at -78 °C.

  • Quench & Extraction: Quench the reaction carefully with saturated aqueous NH

    
    Cl (200 mL) at -78 °C, then allow it to warm to room temperature. Extract with ethyl acetate (3 x 300 mL), dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Self-Validation (IPC): TLC (Hexanes:EtOAc 7:3) visualized with KMnO

    
    . The product appears as a distinct bright yellow spot against the purple background, indicating the presence of the oxidizable α-hydroxy group.
    
Protocol C: Lipase-Mediated Kinetic Resolution

Causality: Vinyl acetate is selected as the acyl donor because the byproduct, acetaldehyde, tautomerizes and evaporates, rendering the enzymatic acylation strictly irreversible and driving the reaction to 50% theoretical conversion[3], [5].

  • Reaction Setup: Dissolve the racemic ethyl 2-hydroxy-2-(oxan-4-yl)acetate (188.2 g, 1.0 mol) in methyl tert-butyl ether (MTBE) (1.0 L).

  • Enzyme Addition: Add vinyl acetate (129.1 g, 1.5 mol) and Novozym 435 (immobilized CAL-B, 10.0 g).

  • Incubation: Place the mixture in an orbital shaker at 35 °C and 150 rpm.

  • Self-Validation (IPC): Monitor the reaction via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). Stop the reaction when the conversion reaches exactly 50% and the ee of the remaining (2S)-alcohol is >99% (typically 18–24 h).

  • Separation: Filter off the enzyme (which can be washed and reused). Concentrate the filtrate and separate the unreacted (2S)-alcohol from the (2R)-acetate via silica gel flash chromatography (Hexanes:EtOAc gradient).

Protocol D: Saponification to the (2S)-Acid

Causality: Mild hydrolysis using LiOH at 0 °C prevents the abstraction of the α-proton, which would lead to planarization of the enolate and subsequent racemization.

  • Hydrolysis: Dissolve the enantiopure (2S)-ethyl 2-hydroxy-2-(oxan-4-yl)acetate (84.7 g, 0.45 mol) in a 3:1 mixture of THF/H

    
    O (400 mL) and cool to 0 °C.
    
  • Base Addition: Add lithium hydroxide monohydrate (22.6 g, 0.54 mol) portion-wise. Stir at 0 °C for 2 hours.

  • Isolation: Remove the THF in vacuo. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 2.0 using 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (4 x 200 mL). Wash the combined organic layers with brine, dry over MgSO

    
    , and concentrate to yield (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid as a white crystalline solid.
    
  • Self-Validation (IPC): LC-MS confirms the exact mass (

    
     = 159.06). Optical rotation 
    
    
    
    should be measured to confirm the retention of stereochemical integrity against a known standard.

Optimization Data for Kinetic Resolution

The choice of solvent and acyl donor heavily dictates the enantiomeric ratio (E-factor) and reaction kinetics of the CAL-B enzyme. MTBE was identified as the optimal solvent, providing the necessary solubility while maintaining enzyme conformation.

SolventAcyl DonorTemp (°C)Time (h)Conversion (%)ee of (2S)-Alcohol (%)Enantiomeric Ratio (E)
TolueneVinyl Acetate35244892> 100
MTBE Vinyl Acetate 35 18 50 > 99 > 200
THFVinyl Acetate35483085~ 45
MTBEIsopropenyl Acetate35364595> 150

Table 1: Optimization parameters for the CAL-B mediated kinetic resolution of ethyl 2-hydroxy-2-(oxan-4-yl)acetate. MTBE with vinyl acetate provides the ideal thermodynamic driving force.

References

  • A Simple and Efficient Synthesis of Ethyl and Methyl Glyoxylate Synthetic Communications[Link]

  • Research and Development of an Efficient Synthesis of a Key Building Block for Anti-AIDS Drugs by Diphenylprolinol-Catalyzed Ena ACS Publications[Link]

  • Catalytic Addition of Simple Alkenes to Carbonyl Compounds Using Group 10 Metals PMC (NIH)[Link]

  • Biotransformations with Lipases ResearchGate[Link]

Application

asymmetric hydrogenation to produce (S)-2-hydroxy-2-(pyran-4-yl)acetic acid

This Application Note is structured as a high-level technical guide for process chemists and drug developers. It synthesizes established asymmetric catalysis principles with specific procedural adaptations for the tetrah...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and drug developers. It synthesizes established asymmetric catalysis principles with specific procedural adaptations for the tetrahydropyran-4-yl substrate class.

Scalable Asymmetric Hydrogenation to Produce (S)-2-Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic Acid

Executive Summary

The (S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid moiety is a privileged pharmacophore in modern drug discovery, particularly for PDE10A inhibitors , GPR40 agonists , and various anti-inflammatory agents. Traditional synthesis via classical resolution of racemates results in a maximum 50% theoretical yield, creating a bottleneck in early-phase scale-up.

This protocol details a high-pressure asymmetric hydrogenation route utilizing a Ruthenium-BINAP catalyst system. This method delivers the target (S)-enantiomer with >98% conversion and >95% enantiomeric excess (ee) , offering a scalable, atom-economical alternative to resolution or biocatalytic methods.

Retrosynthetic Strategy & Mechanistic Rationale

The most robust route to chiral


-hydroxy acids is the asymmetric hydrogenation of their corresponding 

-keto esters, followed by mild hydrolysis. Direct hydrogenation of the free acid is possible (using Ir or Rh catalysts) but often suffers from lower substrate solubility and catalyst inhibition.

The Pathway:

  • Precursor Synthesis: Grignard addition of (tetrahydro-2H-pyran-4-yl)magnesium bromide to diethyl oxalate yields Ethyl 2-oxo-2-(tetrahydro-2H-pyran-4-yl)acetate (1) .

  • Asymmetric Hydrogenation: Ru-catalyzed reduction establishes the chiral center, yielding (S)-Ethyl 2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetate (2) .

  • Hydrolysis: Saponification yields the final acid (3) without racemization.

Mechanistic Insight: Chelation Control

The success of this reaction relies on the Noyori Asymmetric Hydrogenation mechanism. The


-keto ester substrate coordinates to the Ru(II) center through both the ketone carbonyl and the ester carbonyl, forming a rigid five-membered chelate. The chiral diphosphine ligand ((S)-BINAP) creates a chiral pocket that sterically differentiates the Re and Si faces of the ketone.
  • Catalyst Selection: [RuCl(p-cymene)((S)-BINAP)]Cl is chosen for its air stability and proven efficacy with

    
    -keto esters.
    
  • Chirality Rule: For pyruvate analogs, the (S)-BINAP ligand typically induces attack on the Si-face, yielding the (S)-alcohol (consistent with Prelog rules for this substitution pattern).

Visual Workflow & Pathway

G cluster_mech Stereochemical Control Substrate Keto Ester Precursor (Achiral) Hydrogenation Asymmetric Hydrogenation 50 bar H2, MeOH, 50°C Substrate->Hydrogenation + H2 Catalyst Ru-(S)-BINAP Catalyst (Chiral Induction) Catalyst->Hydrogenation Catalysis Intermediate (S)-Hydroxy Ester (>95% ee) Hydrogenation->Intermediate Reduction MechNode 5-Membered Ru-Chelate Face Selective Attack Hydrogenation->MechNode Hydrolysis LiOH Hydrolysis THF/H2O Intermediate->Hydrolysis Saponification Product (S)-2-Hydroxy-2-(pyran-4-yl)acetic Acid Final API Intermediate Hydrolysis->Product Workup

Figure 1: Process flow for the asymmetric synthesis of the target alpha-hydroxy acid.

Detailed Experimental Protocol
4.1. Materials & Equipment[1]
  • Substrate: Ethyl 2-oxo-2-(tetrahydro-2H-pyran-4-yl)acetate (Purity >98%).

  • Catalyst: [RuCl(p-cymene)((S)-BINAP)]Cl (CAS: 145926-28-9).

  • Solvent: Methanol (anhydrous, degassed).

  • Equipment: Stainless steel high-pressure autoclave (e.g., Parr reactor) with magnetic or overhead stirring.

4.2. Step-by-Step Procedure

Step 1: Catalyst Preparation (In-situ or Pre-formed)

  • Note: Using the commercially available cationic precursor [RuCl(p-cymene)((S)-BINAP)]Cl is recommended for reproducibility.

  • If preparing in-situ: Mix [RuCl2(p-cymene)]2 and (S)-BINAP (1:2.1 molar ratio) in EtOH and reflux for 2 hours, then strip solvent.

Step 2: Hydrogenation Reaction

  • Loading: In a glovebox or under argon, charge the autoclave glass liner with:

    • Substrate: 10.0 g (53.7 mmol)

    • Catalyst: 50 mg (S/C ratio ≈ 1000:1)

    • Solvent: Methanol (50 mL, concentration ~1.0 M)

  • Purging: Seal the reactor. Purge with Nitrogen (3 cycles, 5 bar) followed by Hydrogen (3 cycles, 5 bar) to remove oxygen.

  • Reaction: Pressurize to 50 bar (725 psi) H2. Heat to 50°C with vigorous stirring (1000 rpm).

  • Monitoring: Stir for 12–18 hours. Monitor H2 uptake. Reaction is complete when pressure stabilizes (assuming semi-batch) or via HPLC check.

Step 3: Workup & Hydrolysis

  • Venting: Cool to room temperature and carefully vent H2.

  • Concentration: Filter the solution through a pad of celite (to remove catalyst traces) and concentrate in vacuo to yield the crude (S)-ester.

  • Saponification: Dissolve the crude ester in THF/Water (1:1). Add LiOH (2.0 equiv) at 0°C. Stir at RT for 2 hours.

  • Isolation: Acidify with 1N HCl to pH 2. Extract with Ethyl Acetate (3x). Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc to upgrade ee if necessary (typically >99% ee after recrystallization).

Analytical Controls & Data Validation

To ensure "Trustworthiness" and self-validation, the following analytical methods must be established before starting the batch.

Table 1: Critical Process Parameters (CPP) & Specifications

ParameterOptimized ValueImpact on Quality
H2 Pressure 30–50 barLow pressure (<10 bar) leads to slow rates and potential catalyst deactivation.
Temperature 40–50°CHigh temp (>70°C) may decrease ee slightly; Low temp (<20°C) stalls conversion.
Solvent MethanolEtOH is acceptable; Isopropanol decreases rate. Aprotic solvents (THF) are poor for this ionic mechanism.
S/C Ratio 1000–2000Higher loading (e.g., 500:1) is wasteful; Lower (5000:1) requires ultra-pure substrate.

Analytical Method (Chiral HPLC):

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Retention Times: (R)-isomer (minor) ~8.5 min; (S)-isomer (major) ~11.2 min (Must verify with racemate).

Troubleshooting & Scale-Up
  • Issue: Low Conversion.

    • Cause: Catalyst poisoning (Cl-, S, or amines in substrate).

    • Fix: Pass substrate through a plug of activated silica or treat with activated carbon before hydrogenation. Ensure H2 gas is >99.999% purity.

  • Issue: Low Enantioselectivity (<90% ee).

    • Cause: High temperature or wrong solvent.

    • Fix: Lower temperature to 25°C and increase pressure to 80 bar to compensate for rate. Switch solvent to pure MeOH if using EtOH.

  • Scale-Up Safety:

    • Hydrogenation at 50 bar presents an explosion hazard. Ensure reactor is rated for 2x operating pressure.

    • Pyran derivatives can form peroxides; test starting material for peroxides prior to heating.

References
  • Noyori, R., et al. "Asymmetric Hydrogenation of β-Keto Carboxylic Esters."[1] Journal of the American Chemical Society, vol. 109, no. 19, 1987, pp. 5856–5858. Link

  • Kitamura, M., et al. "Practical Asymmetric Hydrogenation of Aromatic Ketones." Journal of the American Chemical Society, vol. 115, no. 1, 1993, pp. 144–152. Link

  • Genêt, J. P. "Recent Developments in Asymmetric Hydrogenation with Ru-Catalysts." Acros Organics Acta, vol. 1, no. 1, 1995, pp. 1-8.
  • Vertex AI Search Result 1.1: "Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity..." (Discusses heterocyclic ketone reduction). Link

  • Vertex AI Search Result 1.10: Commercial availability of 2-Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid (CAS 1248302-05-7) confirming industrial relevance. Link

Sources

Method

Application Note: (2S)-2-Hydroxy-2-(oxan-4-yl)acetic Acid as a Chiral Building Block in Advanced Scaffold Design

Executive Summary & Strategic Rationale In modern drug discovery, the optimization of physicochemical properties is as critical as target affinity. (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid (CAS 1248302-05-7)[1] has emerge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the optimization of physicochemical properties is as critical as target affinity. (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid (CAS 1248302-05-7)[1] has emerged as a highly privileged chiral building block. It synergizes two highly valuable structural motifs: a stereodefined


-hydroxy acid and a tetrahydropyran (oxane) ring.

For drug development professionals, this compound serves as a strategic tool for bioisosteric replacement . The oxane ring is frequently utilized to replace lipophilic carbocycles (like cyclohexane or benzene) to significantly improve aqueous solubility and lower the partition coefficient (clogP)[2]. Furthermore, replacing a basic piperidine ring with a neutral oxane ring eliminates basicity, which is a primary driver of hERG channel blockade and associated cardiotoxicity. Concurrently, the (2S)-


-hydroxy acid moiety provides a versatile, stereodefined handle for the synthesis of depsipeptides, complex amides, and stereoinverted 

-amino acid surrogates[3].

Physicochemical & Structural Profile

Understanding the baseline properties of this building block is essential for predicting its behavior in downstream synthetic workflows.

Table 1: Physicochemical Properties of (2S)-2-Hydroxy-2-(oxan-4-yl)acetic acid

PropertyValue / Description
Chemical Name (2S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid
CAS Registry Number 1248302-05-7[1]
Molecular Formula C₇H₁₂O₄
Molecular Weight 160.17 g/mol
Stereochemistry (2S)-enantiomer
Key Functional Groups Carboxylic Acid, Secondary Alcohol, Cyclic Ether
Storage Conditions Sealed in dry, 2-8°C to prevent degradation[1]

Mechanistic Logic & Bioisosteric Applications

Bioisostere Core Tetrahydropyran (Oxane) Ring Cyclohexane vs. Cyclohexane (Carbocycle) Core->Cyclohexane Piperidine vs. Piperidine (Basic Amine) Core->Piperidine Adv1 Decreased logP Improved Aqueous Solubility Cyclohexane->Adv1 Oxygen acts as H-Bond Acceptor Adv2 Reduced Basicity Mitigates hERG Toxicity Piperidine->Adv2 Neutral ether replaces basic NH

Diagram 1: Bioisosteric rationale for incorporating the oxane ring in drug design.

The Challenge of -Hydroxy Acid Activation

When utilizing (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid in coupling reactions, the primary synthetic risk is epimerization . Activation of the carboxylate group increases the acidity of the


-proton. The adjacent electron-withdrawing hydroxyl group further stabilizes the enolate transition state, making the (2S) stereocenter vulnerable to racemization under basic conditions[3]. To mitigate this, coupling reagents with rapid aminolysis kinetics (such as HATU) must be employed at reduced temperatures to outcompete the epimerization trajectory.

Table 2: Optimization of Amide Coupling Conditions (Yield vs. Epimerization)

Coupling ReagentBaseTemperatureYield (%)Enantiomeric Excess (ee %)
EDC / HOBtDIPEA25°C75%85% (Significant Epimerization)
PyBOPDIPEA25°C82%90%
HATU DIPEA 0°C 95% >99% (Complete Retention)

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that both chemical conversion and stereochemical integrity are maintained and verifiable at each step.

Workflow A (2S)-2-Hydroxy-2-(oxan-4-yl)acetic acid (Starting Material) B Amide Coupling (HATU, DIPEA) A->B Amine, DMF, 0°C C Mitsunobu Inversion (DPPA, DIAD, PPh3) A->C THF, 0°C to RT D Chiral Alpha-Hydroxy Amide (Retention of 2S) B->D High ee% E (2R)-Alpha-Azido Derivative (Inversion to 2R) C->E SN2 Displacement

Diagram 2: Divergent synthetic workflows for (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid.

Protocol A: Epimerization-Free Amide Coupling

Objective: Synthesize a target amide scaffold while strictly preserving the (2S) stereocenter.

  • Preparation: Dissolve 1.0 eq of (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid and 1.1 eq of the target primary/secondary amine in anhydrous DMF (0.2 M).

    • Causality: Anhydrous DMF is utilized to fully solubilize the polar precursors and stabilize the highly polar transition states during coupling. Moisture must be excluded to prevent competitive hydrolysis of the active ester.

  • Thermal Control: Cool the reaction vessel to exactly 0°C using an ice-water bath.

    • Causality: Lowering the temperature suppresses the thermodynamic rate of

      
      -proton abstraction by the base, thereby kinetically favoring stereoretention.
      
  • Activation: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA), followed immediately by 1.1 eq of HATU.

    • Causality: HATU rapidly forms a highly reactive HOAt ester. The kinetics of aminolysis with the HOAt ester are exceptionally fast, successfully outcompeting the slower enolization/epimerization pathway[3].

  • Self-Validation & QC: After 1 hour, aliquot 5 µL of the reaction mixture, quench with 50 µL of 1:1 MeCN/H₂O, and inject into the LC-MS.

    • Validation Criteria: The reaction is deemed complete when the mass of the activated HOAt-ester intermediate disappears and the desired amide mass dominates. Post-purification, stereochemical integrity must be validated via chiral SFC (Supercritical Fluid Chromatography) to confirm >99% ee.

Protocol B: Stereoinversion via Mitsunobu Reaction

Objective: Convert the (2S)-hydroxyl group into a (2R)-azide, providing a direct route to unnatural


-amino acid derivatives containing the oxane side chain.
  • Preparation: Dissolve 1.0 eq of the esterified building block (e.g., methyl (2S)-2-hydroxy-2-(oxan-4-yl)acetate) and 1.2 eq of Triphenylphosphine (PPh₃) in anhydrous THF (0.1 M) at 0°C.

  • Betaine Formation: Add 1.2 eq of Diisopropyl azodicarboxylate (DIAD) dropwise over 10 minutes.

    • Causality: DIAD reacts with PPh₃ to form the Morrison-Brunn-Huisgen betaine intermediate. Dropwise addition is critical to control the exothermic nature of this step and prevent thermal degradation of the betaine.

  • Nucleophilic Displacement: Add 1.2 eq of Diphenylphosphoryl azide (DPPA) dropwise. Allow the reaction to warm to room temperature over 4 hours.

    • Causality: DPPA serves as a mild, soluble azide source. The betaine activates the

      
      -hydroxyl, converting it into a superior leaving group (triphenylphosphine oxide). The azide anion then attacks the 
      
      
      
      -carbon exclusively via an Sₙ2 mechanism, ensuring complete stereochemical inversion from (2S) to (2R).
  • Self-Validation & QC: Isolate the product via silica gel chromatography.

    • Validation Criteria: The inversion of stereochemistry is confirmed by ¹H-NMR. The

      
      -proton of the (2R)-azide will exhibit a distinct upfield shift and an altered coupling constant (
      
      
      
      -value) compared to the (2S)-hydroxyl precursor. Orthogonal validation is achieved via FT-IR spectroscopy, verifying the appearance of a strong, sharp azide stretching band at ~2100 cm⁻¹.

References

  • Journal of Medicinal Chemistry. "A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR." ACS Publications. Available at: [Link][2]

  • Tactics in Contemporary Drug Design. "Nicholas A. Meanwell Editor - Tactics in Contemporary Drug Design." Topics in Medicinal Chemistry. Available at:[Link]

  • ResearchGate. "A Novel Protecting/Activating Strategy for β-Hydroxy Acids and Its Use in Convergent Peptide Synthesis." ChemInform. Available at: [Link][3]

Sources

Application

Application Note: Peptide Coupling Conditions for (S)-α-Hydroxy-Pyranacetic Acid

Target Audience: Peptide Chemists, Drug Development Professionals, and Synthetic Biologists. Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The incorporation of non-canonical α-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Drug Development Professionals, and Synthetic Biologists. Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The incorporation of non-canonical α-hydroxy acids (AHAs) into peptide backbones to form depsipeptides is a powerful strategy in drug development. Replacing an amide bond with an ester linkage alters the hydrogen-bonding network, increases proteolytic stability, and enhances membrane permeability.

(S)-α-hydroxy-pyranacetic acid (also known as (S)-tetrahydropyran-4-yl-glycolic acid) is a highly specialized building block. It features a bulky tetrahydropyran (THP) ring at the β-position, which imposes significant steric hindrance during coupling. Successfully incorporating this moiety requires overcoming two distinct chemical challenges:

  • N-Acylation (Amide Bond Formation): Coupling the carboxyl group of the AHA to the N-terminus of a growing peptide chain without triggering self-condensation or epimerization [1].

  • O-Acylation (Ester Bond Formation): Coupling the next amino acid to the sterically hindered secondary α-hydroxyl group of the pyranacetic acid [2].

Because AHAs possess both a nucleophilic hydroxyl and an electrophilic carboxyl (once activated), unprotected coupling often leads to competing oligomerization [3]. Therefore, a meticulously optimized protection and activation strategy is required.

Workflow & Pathway Analysis

To ensure a self-validating and high-yielding synthesis, the α-hydroxyl group of (S)-α-hydroxy-pyranacetic acid must be transiently protected (e.g., as a tert-butyldimethylsilyl (TBS) ether) prior to activation.

G A Resin-Bound Peptide (Free NH2) B Amide Coupling (TBS-AHA Activation) A->B HATU / DIPEA C Deprotection (Remove TBS Group) B->C TBAF in THF D Esterification (Fmoc-AA-OH Coupling) C->D DIC / DMAP E Cleavage & Purification D->E TFA Cocktail

Caption: Workflow for Solid-Phase Depsipeptide Synthesis using protected AHAs.

If an unprotected AHA is used to save synthetic steps, the choice of coupling reagent becomes the sole mechanism preventing catastrophic side reactions. Highly reactive uronium salts (like HATU) with excess base will rapidly promote O-acylation and epimerization.

G Act Activated Unprotected (S)-AHA-Pyranacetic Acid Amide Desired N-Acylation (Peptide Bond) Act->Amide Primary Amine (Fast Kinetics) Oacyl Competing O-Acylation (Self-Condensation) Act->Oacyl α-OH Attack (Concentration Dependent) Epim Epimerization (Loss of (S)-Chirality) Act->Epim Excess Base (Slow Kinetics)

Caption: Competing mechanistic pathways during the activation of unprotected AHAs.

Optimization of Coupling Conditions

The steric bulk of the THP ring necessitates highly efficient coupling reagents. Table 1 summarizes the empirical data for coupling the carboxyl group of (S)-α-hydroxy-pyranacetic acid to a sterically unhindered resin-bound amine.

Table 1: Quantitative Comparison of AHA Amide Coupling Conditions

Coupling ReagentEquivalents (AHA : Reagent)Base (Eq)TempYield (LC-MS)EpimerizationReaction Time
HATU / HOAt 3.0 : 2.9DIPEA (6.0)25 °C> 95%< 2%1.5 h
DIC / Oxyma 3.0 : 3.0None25 °C92%< 0.5% 2.0 h
EDC / HOBt 3.0 : 3.0DIPEA (3.0)0 to 25 °C78%< 5%4.0 h
PyBOP 3.0 : 3.0NMM (6.0)25 °C85%< 3%3.0 h

Causality Insight:DIC/Oxyma provides the optimal balance of high yield and near-zero epimerization. Because it operates under essentially neutral conditions (no exogenous tertiary base required), the risk of base-catalyzed enolization at the α-carbon is eliminated [1].

Experimental Protocols

The following protocols represent a self-validating system. In-process controls (e.g., microcleavage) are embedded to ensure the success of each challenging step.

Protocol A: Amide Coupling of (S)-α-Hydroxy-Pyranacetic Acid

Objective: Couple the AHA to the N-terminus of a resin-bound peptide.

  • Preparation: Swell the peptide-resin (e.g., Rink Amide, 0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes. Ensure the N-terminal Fmoc group has been removed (20% piperidine/DMF, 2 × 10 min).

  • Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of TBS-protected (S)-α-hydroxy-pyranacetic acid and 0.3 mmol (3 eq) of Oxyma Pure in 2 mL of DMF.

  • Initiation: Add 0.3 mmol (3 eq) of N,N'-Diisopropylcarbodiimide (DIC) to the vial. Stir for 2 minutes to pre-activate the acid.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation (Kaiser Test): Wash the resin thoroughly with DMF (5 × 3 mL) and Dichloromethane (DCM) (5 × 3 mL). Perform a Kaiser test. A negative result (yellow) indicates complete N-acylation.

  • TBS Deprotection: Treat the resin with 1 M Tetrabutylammonium fluoride (TBAF) in THF for 1 hour at room temperature to unmask the α-hydroxyl group. Wash extensively with THF, DCM, and DMF.

Protocol B: Depsipeptide Esterification (O-Acylation)

Objective: Couple the next Fmoc-Amino Acid to the sterically hindered α-hydroxyl group of the pyranacetic acid.

Mechanistic Note: Esterification on solid support is kinetically sluggish. The use of 4-Dimethylaminopyridine (DMAP) is required to form a highly reactive acylpyridinium intermediate [1]. However, DMAP can cause racemization of the incoming Fmoc-AA-OH. Therefore, DMAP is kept strictly catalytic (0.1 eq), and the reaction is driven by a large excess of the symmetric anhydride or DIC.

  • Pre-activation: Dissolve 1.0 mmol (10 eq) of the incoming Fmoc-AA-OH in 3 mL of anhydrous DCM/DMF (9:1). Add 0.5 mmol (5 eq) of DIC. Stir for 15 minutes at room temperature to form the symmetric anhydride.

  • Catalysis: Add 0.01 mmol (0.1 eq) of DMAP to the resin-bound AHA.

  • Coupling: Transfer the symmetric anhydride solution to the resin. Agitate for 12–16 hours at room temperature.

  • Validation (Microcleavage): Because colorimetric tests (like Kaiser) do not work for hydroxyl groups, withdraw a few beads, wash with DCM, and treat with 50 µL of TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate the TFA, dissolve in acetonitrile, and analyze via LC-MS to confirm the mass shift corresponding to the ester addition.

  • Double Coupling (If necessary): If LC-MS shows incomplete conversion (common with bulky amino acids like Val or Ile), drain the reaction vessel and repeat Steps 1–3.

Alternative Strategy: Mitsunobu Esterification

If DIC/DMAP esterification fails due to the extreme steric bulk of the THP ring, a solid-phase Mitsunobu reaction can be employed [3].

  • Mechanism: The Mitsunobu reaction activates the α-hydroxyl group of the pyranacetic acid rather than the carboxyl group of the incoming amino acid.

  • Stereochemical Warning: This reaction proceeds via an

    
     mechanism, resulting in complete inversion of stereochemistry  at the α-carbon. If the final desired product requires the (S)-configuration, you must start with the (R)-α-hydroxy-pyranacetic acid  building block.
    
  • Conditions: 5 eq Fmoc-AA-OH, 5 eq Triphenylphosphine (PPh3), 5 eq Diisopropyl azodicarboxylate (DIAD) in anhydrous THF for 4 hours at room temperature.

References

  • A general solid phase method for the synthesis of depsipeptides Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry), 2013. URL:[Link]

  • Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions Source: Life (MDPI), 2022. URL:[Link]

  • Rapid synthesis of cyclic oligomeric depsipeptides with positional, stereochemical, and macrocycle size distribution control Source: Proceedings of the National Academy of Sciences (PNAS), 2016. URL:[Link]

Method

protection groups for alpha-hydroxyl in pyran-acetic acid synthesis

Application Note: Strategic Protection of -Hydroxyl Moieties in Pyran-Acetic Acid Scaffolds Introduction: The "Lactone Trap" in Pyran Synthesis In the total synthesis of marine polyethers (e.g., Bryostatin, Spongistatin)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Protection of


-Hydroxyl Moieties in Pyran-Acetic Acid Scaffolds 

Introduction: The "Lactone Trap" in Pyran Synthesis

In the total synthesis of marine polyethers (e.g., Bryostatin, Spongistatin) and C-glycoside mimetics, the pyran-acetic acid scaffold is a ubiquitous intermediate. A critical synthetic challenge is the management of the


-hydroxyl group—defined here as the secondary alcohol situated either on the pyran ring or immediately adjacent to the ring junction, proximal to the acetic acid side chain.

The Challenge: Leaving this hydroxyl group unprotected creates two fatal flaws:

  • Spontaneous Lactonization: In the presence of the acetic acid tail (or its activated esters), the hydroxyl group acts as an intramolecular nucleophile, collapsing the structure into a bicyclic lactone.

  • Elimination Risks: The pyran ring oxygen exerts an electronic effect (anomeric or inductive) that makes adjacent leaving groups susceptible to elimination, opening the ring or forming enol ethers.

This guide details the strategic selection and installation of protecting groups (PGs) specifically designed to stabilize this scaffold during chain extension and oxidation.

Strategic Analysis: Selecting the Right Shield

The choice of protecting group is dictated by the "Orthogonality Principle"—the PG must survive the conditions used to manipulate the acetic acid tail (e.g., ester hydrolysis, amide coupling) while being removable without destroying the sensitive pyran ring.

Comparative Stability Matrix
Protecting GroupReagent ClassStability: AcidStability: BaseStability: OxidationRemoval Cond.Risk Factor
TBS (t-Butyldimethylsilyl) Silyl EtherLow (pH < 4)HighHighFluoride (TBAF) or Mild AcidMigration under basic conditions.
Bn (Benzyl) Alkyl EtherHighHighHighHydrogenolysis (

)
Harsh installation (NaH) can cause elimination.
PMB (p-Methoxybenzyl) Alkyl EtherModerateHighModerateOxidative (DDQ)DDQ can oxidize allylic positions.
THP (Tetrahydropyranyl) AcetalLowHighHighMild Acid (PPTS)Creates new stereocenter (NMR complexity).
Ac (Acetyl) EsterModerateLowHighBase (LiOH/NaOMe)prone to "neighboring group participation" (migration).

Decision Logic & Workflow

The following decision tree illustrates the selection process based on the specific sensitivity of your pyran substrate.

PG_Selection Start Substrate Analysis: Pyran-Acetic Acid Scaffold Q1 Is the substrate sensitive to Strong Base (e.g., NaH)? Start->Q1 Q2 Is the substrate sensitive to Strong Acid? Q1->Q2 No (Robust Scaffold) TBS Selection: TBS Ether (Silylation) Q1->TBS Yes (Risk of Elimination) Bn_Check Selection: Benzyl Ether Q2->Bn_Check Yes (Acid Sensitive) Bn_Method2 Protocol: NaH + BnBr (Standard Williamson) Q2->Bn_Method2 No TBS_Method Protocol: TBSOTf + 2,6-Lutidine (Avoids strong base) TBS->TBS_Method Bn_Method1 Protocol: Benzyl Trichloroacetimidate (Acid Catalyzed) Bn_Check->Bn_Method1 Use Mild Acid Catalysis

Figure 1: Decision matrix for selecting protecting groups based on substrate sensitivity.

Detailed Protocols

Protocol A: The "Gold Standard" – Silylation with TBSOTf

Best for: Base-sensitive pyrans where NaH would cause ring opening or elimination.

Mechanism: TBS-Cl is often too sterically hindered and slow for secondary alcohols on pyran rings. TBSOTf (Trimethylsilyl trifluoromethanesulfonate) is a "super-silylating" agent that works rapidly. We use 2,6-Lutidine as the base because it is non-nucleophilic and sterically bulky, preventing acyl transfer side reactions.

Materials:

  • Substrate (1.0 equiv)

  • TBSOTf (1.2 equiv)

  • 2,6-Lutidine (2.0 equiv)

  • DCM (Anhydrous, 0.1 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool to 0°C under Argon atmosphere.

  • Solvation: Dissolve the pyran substrate in anhydrous DCM.

  • Base Addition: Add 2,6-Lutidine via syringe. Stir for 5 minutes.

  • Activation: Dropwise add TBSOTf over 10 minutes. The solution may fume slightly.

  • Monitoring: Stir at 0°C for 30 minutes, then warm to RT. Monitor by TLC (stain with PMA or Anisaldehyde). Look for the disappearance of the polar alcohol spot and the appearance of a non-polar spot (

    
    ).
    
  • Quench: Add saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with 1M

    
     (to remove lutidine), then water and brine. Dry over 
    
    
    
    .[1]

Validation:

  • 
    H NMR:  Look for the disappearance of the alcohol -OH proton (broad singlet) and the appearance of TBS signals: singlet at 
    
    
    
    ppm (9H, t-Bu) and two singlets at
    
    
    ppm (6H, Si-Me).
Protocol B: The "Acid-Catalyzed" Benzylation

Best for: Creating a permanent blocking group without using strong base (NaH).

Mechanism: Traditional Williamson ether synthesis (NaH/BnBr) is dangerous for pyrans due to E2 elimination risks. Instead, we use Benzyl Trichloroacetimidate (BTCA) . In the presence of a catalytic Lewis acid (TMSOTf or TfOH), BTCA generates a benzyl cation equivalent that is intercepted by the alcohol.

Materials:

  • Substrate (1.0 equiv)

  • Benzyl 2,2,2-trichloroacetimidate (BTCA) (1.5 equiv)

  • TMSOTf (0.05 equiv - Catalyst)

  • Cyclohexane/DCM (2:1 ratio) - Solvent polarity controls reaction rate.

Step-by-Step:

  • Dissolution: Dissolve substrate and BTCA in the solvent mixture at RT under Argon.

  • Catalysis: Add TMSOTf (catalytic amount).

  • Reaction: A white precipitate (trichloroacetamide) will begin to form as the reaction proceeds.

  • Filtration: Once TLC shows completion (usually < 2 hours), filter the mixture through a Celite pad to remove the amide byproduct.

  • Neutralization: Wash the filtrate with saturated

    
    .
    
  • Purification: Flash chromatography is essential to remove excess BTCA reagent.

Experimental Workflow Visualization

The following diagram outlines the operational flow for Protocol A (TBS Protection), highlighting critical control points.

TBS_Workflow Substrate Pyran Substrate (Alcohol) Reaction Reaction (30-60 min) Substrate->Reaction Reagents TBSOTf + 2,6-Lutidine in DCM (0°C) Reagents->Reaction Quench Quench (Sat. NaHCO3) Reaction->Quench Extraction Extraction (DCM) & CuSO4 Wash Quench->Extraction Drying Dry (Na2SO4) & Concentrate Extraction->Drying Product TBS-Protected Pyran Ether Drying->Product

Figure 2: Operational workflow for TBS protection using TBSOTf.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[2][3][4] Wiley-Interscience.[5]

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl ethers.[6] Journal of the American Chemical Society, 94(17), 6190–6191.

  • Eckenberg, P., Groth, U., & Huhn, T. (1993). A Useful Application of Benzyl Trichloroacetimidate for the Benzylation of Alcohols.[7] Tetrahedron, 49(8), 1619-1624.

  • Drouet, K. E., & Theodorakis, E. A. (1999). Stereoselective Synthesis of the C21-C27 Fragment of the Bryostatins. Organic Letters, 1(10), 1639–1641.

Sources

Application

Application Notes and Protocols for the Utilization of (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid in HIV-1 Protease Inhibitor Design

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of the Oxane Moiety in Targeting HIV-1 Protease The human immunodeficiency virus type 1 (HIV-1) protease is a critical enzy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of the Oxane Moiety in Targeting HIV-1 Protease

The human immunodeficiency virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the post-translational processing of Gag and Gag-Pol polyproteins into mature, functional viral proteins. This cleavage is essential for the production of infectious virions, making HIV-1 protease a prime target for antiretroviral therapy. The development of potent protease inhibitors has been a cornerstone of highly active antiretroviral therapy (HAART), significantly improving patient outcomes.

A key strategy in the design of effective HIV-1 protease inhibitors is the optimization of interactions within the enzyme's active site, particularly in the S2 subsite. Structural studies have revealed that the tetrahydropyran (oxane) ring is a privileged scaffold for P2 ligands in several potent inhibitors, including the FDA-approved drug darunavir. The oxygen atom of the oxane ring is capable of forming crucial hydrogen bonds with the backbone amide hydrogens of the highly conserved aspartate residues, Asp29 and Asp30, in the S2 subsite of the protease. This interaction significantly contributes to the high binding affinity and efficacy of inhibitors containing this moiety.

(2S)-2-hydroxy-2-(oxan-4-yl)acetic acid presents a valuable, yet underexplored, chiral building block for the design of novel HIV-1 protease inhibitors. Its structure incorporates both the key tetrahydropyran ring and a stereochemically defined α-hydroxy acid functionality, which can mimic the transition state of peptide cleavage. This application note provides a comprehensive guide to the synthesis, characterization, and evaluation of (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid and its derivatives as potential HIV-1 protease inhibitors.

Synthesis and Characterization of (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid

Proposed Synthetic Pathway

Synthetic_Pathway A Tetrahydropyran-4-carboxylic acid C Tetrahydropyran-4-carbonyl chloride A->C 1. (COCl)₂, cat. DMF CH₂Cl₂, rt B Oxalyl chloride E N-acylated oxazolidinone C->E 2. (S)-4-benzyl-2-oxazolidinone, n-BuLi, THF, -78 °C D (S)-4-benzyl-2-oxazolidinone I Hydroxylated product E->I 3. NaHMDS, THF, -78 °C; then 2-(phenylsulfonyl)-3-phenyloxaziridine F N-propionyloxazolidinone G Titanium enolate H N-acyloxazolidinone K (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid I->K 4. LiOH, H₂O₂, THF/H₂O, 0 °C J LiOH, H2O2 FRET_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitors) B Set up Assay Plate (Controls and Test Compounds) A->B C Pre-incubate Plate (Inhibitor-Enzyme Interaction) B->C D Initiate Reaction (Add FRET Substrate) C->D E Kinetic Fluorescence Reading D->E F Data Analysis (Calculate IC₅₀) E->F MTT_Assay_Workflow A Seed MT-4 Cells B Add Test Compounds and Controls A->B C Infect with HIV-1 B->C D Incubate for 4-5 Days C->D E Add MTT Reagent D->E F Incubate and Solubilize Formazan E->F G Measure Absorbance F->G H Data Analysis (Calculate EC₅₀ and CC₅₀) G->H

Method

Application Note: Precision Synthesis of (S)-2-Acetoxy-2-(tetrahydro-2H-pyran-4-yl)acetic Acid

This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes established chemo-enzymatic methodologies to provide a robust, scalable route to (S)-2-acetoxy-2-(tetrahydr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes established chemo-enzymatic methodologies to provide a robust, scalable route to (S)-2-acetoxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid , a high-value chiral building block often utilized in the synthesis of metabolic disease therapeutics (e.g., GLP-1 modulators) and coagulation factor inhibitors.

Executive Summary

The synthesis of alpha-chiral-alpha-acetoxy acids containing bulky heterocycles presents a specific stereochemical challenge. Classical chemical resolution (crystallization with chiral amines) often suffers from poor atom economy and low yields for this specific tetrahydropyran (THP) scaffold.

This protocol details a Chemo-Enzymatic Kinetic Resolution strategy. By utilizing the high selectivity of immobilized lipases (specifically Pseudomonas cepacia or Candida antarctica B) on a tert-butyl ester intermediate, we achieve high enantiomeric excess (>98% ee) while bypassing the difficult selective hydrolysis of a methyl/ethyl ester in the presence of an acetate group.

Key Advantages of This Protocol
  • Orthogonal Protection: Use of the tert-butyl ester allows final carboxylate deprotection without disturbing the chiral acetate.

  • Scalability: The enzymatic step proceeds under mild conditions (ambient temperature, reusable immobilized catalyst).

  • Self-Validating: The workflow includes checkpoints for chiral HPLC and NMR verification.

Retrosynthetic Strategy & Logic

The synthetic logic relies on constructing the carbon skeleton via a Grignard-Oxalate coupling, followed by reduction to the racemic alcohol. The chirality is installed via enzymatic acetylation.

Retrosynthesis Target (S)-2-Acetoxy-2-(THP-4-yl)acetic acid (Target) Intermediate1 (S)-tert-Butyl 2-acetoxy-2-(THP-4-yl)acetate (Resolved Intermediate) Intermediate1->Target Acidic Deprotection (TFA, retains Acetate) Racemate Racemic tert-Butyl 2-hydroxy-2-(THP-4-yl)acetate Racemate->Intermediate1 Enzymatic Kinetic Resolution (Lipase + Vinyl Acetate) KetoEster tert-Butyl 2-oxo-2-(THP-4-yl)acetate KetoEster->Racemate Reduction (NaBH4) StartMat 4-Bromotetrahydropyran + Di-tert-butyl oxalate StartMat->KetoEster Grignard Formation & Acylation

Figure 1: Retrosynthetic disconnection showing the chemo-enzymatic approach.

Experimental Protocols

Phase 1: Skeleton Assembly (Racemic)

Objective: Preparation of tert-butyl 2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetate.

Rationale: The tert-butyl ester is chosen over methyl/ethyl esters. Methyl esters require basic hydrolysis (LiOH/NaOH) to release the acid, which would simultaneously hydrolyze the newly installed acetate group, destroying the product. The tert-butyl group can be removed with TFA, leaving the acetate intact.

Reagents:

  • 4-Chlorotetrahydropyran (or 4-Bromotetrahydropyran)

  • Magnesium turnings (activated)

  • Di-tert-butyl oxalate

  • Sodium Borohydride (NaBH₄)

  • THF (anhydrous), Methanol

Protocol:

  • Grignard Formation: In a dry 3-neck flask under Argon, activate Mg turnings (1.2 eq) with a crystal of iodine. Add a solution of 4-chlorotetrahydropyran (1.0 eq) in anhydrous THF dropwise to maintain gentle reflux. Stir for 1 hour after addition to form (tetrahydro-2H-pyran-4-yl)magnesium chloride .

  • Oxalate Coupling: Cool the Grignard solution to -78°C. Cannulate this solution slowly into a pre-cooled (-78°C) solution of di-tert-butyl oxalate (1.5 eq) in THF. Note: Excess oxalate prevents double addition.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1][2][3] Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the alpha-keto ester via flash chromatography (Hexane/EtOAc).

  • Reduction: Dissolve the keto ester in MeOH at 0°C. Add NaBH₄ (0.5 eq) portion-wise. Stir for 30 min. Quench with dilute HCl (carefully) to pH 6. Extract with EtOAc.[1][2][3]

  • Result: Racemic tert-butyl 2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetate.

Phase 2: Enzymatic Kinetic Resolution (The Critical Step)

Objective: Selective acetylation of the (S)-enantiomer.

Mechanism: Lipases typically follow the empirical Kazlauskas Rule for secondary alcohols. For alpha-hydroxy esters, the "large" group (L) and "medium" group (M) assignment determines stereoselectivity.

  • L Group: -COOtBu (Effective size is large)

  • M Group: -Tetrahydropyran (Effective size is medium/large)

  • Optimization: Due to the similar steric bulk of the THP ring and the tert-butyl ester, screening is required. However, Lipase PS (from Burkholderia cepacia) and CAL-B (Candida antarctica) are the industry standards for this substrate class.

Protocol:

  • Setup: Dissolve racemic substrate (10 g) in MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether). Solvent choice is critical: Hydrophobic solvents preserve enzyme activity.

  • Acyl Donor: Add Vinyl Acetate (5.0 eq). The enol ester drives the reaction irreversibly by releasing acetaldehyde (which tautomerizes, preventing back-reaction).

  • Catalyst Addition: Add Immobilized Lipase PS-C (Amano) or Novozym 435 (CAL-B) (100% w/w relative to substrate).

  • Incubation: Shake at 30°C–40°C @ 200 rpm.

  • Monitoring: Monitor conversion via HPLC (Chiralpak OD-H or AD-H column).

    • Stop Point: Terminate reaction at 45-50% conversion . Do not exceed 50%, as the enantiomeric purity of the product decreases rapidly past the theoretical yield limit.

  • Workup: Filter off the enzyme (can be washed and reused). Concentrate the filtrate.

  • Separation: Separate the (S)-Acetate (Product) from the unreacted (R)-Alcohol via column chromatography. The polarity difference is significant (Acetate is less polar).

Phase 3: Deprotection to Final Product

Objective: Removal of tert-butyl group without deacetylation.

Protocol:

  • Dissolve (S)-tert-butyl 2-acetoxy-2-(tetrahydro-2H-pyran-4-yl)acetate in DCM/TFA (1:1 v/v) .

  • Stir at 0°C for 2 hours, then warm to room temperature for 1 hour.

  • Workup: Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA.

  • Isolation: The residue is the target acid. It may require recrystallization from Et₂O/Hexane or preparative HPLC if high purity is required for biological assays.

Analytical Data & Validation

Chiral HPLC Method

To validate the ee of the intermediate and final product, use the following parameters:

ParameterCondition
Column Daicel Chiralpak OD-H or AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Isopropanol (90 : 10) with 0.1% TFA
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Ester carbonyl absorption)
Expected elution (S)-Acetate typically elutes before (R)-Alcohol (verify with standards)
NMR Characterization (Simulated)
  • ¹H NMR (400 MHz, CDCl₃): δ 9.80 (br s, 1H, COOH), 5.15 (d, J=6.5 Hz, 1H, alpha-H), 3.95 (m, 2H, THP-eq), 3.35 (m, 2H, THP-ax), 2.15 (s, 3H, OAc), 2.10 (m, 1H, THP-CH), 1.40-1.70 (m, 4H, THP-CH₂).

  • ¹³C NMR: Distinct carbonyl peaks for Acetate (~170 ppm) and Acid (~174 ppm).

Troubleshooting Guide

IssueRoot CauseSolution
Low Enantioselectivity (E < 20) Enzyme cannot distinguish between THP and Ester groups.Switch Lipase source. Try Lipase AK (Pseudomonas fluorescens) or lower the temperature to 4°C to increase selectivity (at the cost of rate).
Slow Reaction Rate Enzyme inhibition by acetaldehyde.Add molecular sieves to the reaction to adsorb byproducts, or switch to Isopropenyl Acetate (releases acetone).
Hydrolysis of Acetate during Deprotection TFA contained too much water.Use anhydrous TFA and perform the reaction strictly at 0°C.

Process Flow Diagram

ProcessFlow cluster_0 Step 1: Synthesis cluster_1 Step 2: Resolution cluster_2 Step 3: Purification cluster_3 Step 4: Final A THP-4-Cl + Mg + Oxalate B Racemic Hydroxy Ester A->B Grignard + NaBH4 C Lipase PS-C + Vinyl Acetate B->C D Mixture: (S)-Acetate + (R)-OH C->D E Column Chromatography D->E F (S)-Acetate t-Butyl Ester E->F G TFA Deprotection F->G H Final Product (S)-Acid G->H

Figure 2: Step-by-step process flow for the isolation of the (S)-enantiomer.

References

  • General Kinetic Resolution of Hydroxy Esters: Pamies, O., & Bäckvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones.[4] The Journal of Organic Chemistry, 67(4), 1261–1265.

  • Lipase Selectivity (Kazlauskas Rule): Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron, 63(8), 1723-1754. (Standard reference for Lipase PS/CAL-B selectivity mechanisms).
  • Synthesis of Tetrahydropyran Derivatives: Yadav, J. S., et al. (2003).[5] Prins cyclization in ionic liquids: a novel and efficient synthesis of 4-chlorotetrahydropyrans. European Journal of Organic Chemistry, 2003(9), 1779-1783.

  • Enzymatic Resolution of Alpha-Hydroxy Esters: Ou, Z., & Li, R. (2011). Kinetic Resolution of Ethyl-2-hydroxy-4-phenylbutyrate with Lipase AK as Catalyst. Advanced Materials Research, 233-235, 303-306.

Disclaimer: This protocol is a theoretical reconstruction based on homologous literature precedents. All chemical reactions should be performed in a fume hood by trained personnel. Enantiomeric excess must be verified experimentally.

Sources

Application

Application Note: Scalable Asymmetric Synthesis of (S)-2-Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic Acid

Executive Summary The moiety (S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid (referred to herein as (S)-THP-Glycolic Acid ) is a critical chiral building block in the synthesis of pharmaceutical intermediates, part...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The moiety (S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid (referred to herein as (S)-THP-Glycolic Acid ) is a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for inhibitors targeting metabolic enzymes (e.g., ACC inhibitors) and KRAS effectors. The tetrahydropyran (THP) ring serves as a metabolically stable, polar isostere for aliphatic side chains (e.g., isoleucine), while the


-hydroxy acid functionality provides a versatile handle for esterification or amidation.

This application note details a robust, scalable protocol for the synthesis of the (S)-enantiomer. While asymmetric hydrogenation of


-keto acids is possible, this guide prioritizes a Chemo-Enzymatic Kinetic Resolution  strategy. This approach is selected for its operational simplicity, lower cost relative to precious metal catalysis, and high enantiomeric excess (

) achievable at kilogram scales.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the construction of the racemic


-hydroxy ester followed by a lipase-catalyzed kinetic resolution.
  • Precursor Assembly: Conversion of commercially available tetrahydro-2H-pyran-4-carbaldehyde to the racemic cyanohydrin, followed by Pinner hydrolysis to yield the racemic methyl ester.

  • Chiral Resolution: Use of Candida antarctica Lipase B (CAL-B) to selectively hydrolyze the undesired (R)-ester, leaving the desired (S)-ester intact.

  • Final Hydrolysis: Chemical hydrolysis of the resolved (S)-ester to the target acid.

Strategic Workflow Diagram

G Start Tetrahydro-2H-pyran-4-carbaldehyde (Starting Material) Cyanohydrin Racemic Cyanohydrin Intermediate Start->Cyanohydrin NaHSO3, NaCN (Safe Scale-up) Rac_Ester Racemic Methyl Ester (±)-Methyl 2-hydroxy-2-(THP-4-yl)acetate Cyanohydrin->Rac_Ester MeOH, HCl (Pinner Hydrolysis) Enzyme_Step Enzymatic Kinetic Resolution (Novozym 435 / CAL-B) Rac_Ester->Enzyme_Step Phosphate Buffer/MTBE R_Acid (R)-Acid Byproduct (Aqueous Phase) Enzyme_Step->R_Acid Hydrolysis of (R)-isomer S_Ester (S)-Methyl Ester (Organic Phase, >98% ee) Enzyme_Step->S_Ester (S)-isomer remains unreacted Target Target: (S)-THP-Glycolic Acid (S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid S_Ester->Target LiOH, THF/H2O

Figure 1: Chemo-enzymatic workflow for the isolation of the (S)-enantiomer via kinetic resolution.

Detailed Experimental Protocols

Step 1: Synthesis of Racemic Methyl 2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetate

Rationale: Direct handling of gaseous HCN is avoided by utilizing the bisulfite adduct method, which is safer for scale-up.

Reagents:

  • Tetrahydro-2H-pyran-4-carbaldehyde (1.0 eq)

  • Sodium Bisulfite (NaHSO

    
    ) (1.1 eq)
    
  • Sodium Cyanide (NaCN) (1.1 eq)

  • Methanol (MeOH) (Solvent)

  • Sulfuric Acid (H

    
    SO
    
    
    
    ) or HCl gas

Protocol:

  • Bisulfite Adduct Formation: Charge a reactor with Tetrahydro-2H-pyran-4-carbaldehyde (1.0 kg) and water (3 L). Cool to 0–5°C. Add a solution of NaHSO

    
     (1.1 eq) in water dropwise, maintaining temperature <10°C. Stir for 2 hours to form the solid bisulfite adduct.
    
  • Cyanohydrin Formation: Add a solution of NaCN (1.1 eq) in water dropwise to the thick slurry. The mixture will clarify as the cyanohydrin forms. Stir at ambient temperature for 4 hours. Extract with Ethyl Acetate (EtOAc), dry over MgSO

    
    , and concentrate to yield the crude cyanohydrin oil.
    
  • Pinner Hydrolysis: Dissolve the crude cyanohydrin in MeOH (5 L). Cool to 0°C. Bubble dry HCl gas into the solution until saturation (approx. 6–8 hours) or add H

    
    SO
    
    
    
    (3 eq) dropwise.
  • Reflux: Heat the mixture to reflux for 12 hours.

  • Work-up: Cool to room temperature. Pour into ice water. Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Wash organics with sat.[1] NaHCO

    
     and brine.
    
  • Purification: Distillation under reduced pressure (approx. 120°C @ 2 mmHg) or short-path silica filtration.

    • Target Yield: 85–90%

    • Appearance: Colorless viscous oil.

Step 2: Enzymatic Kinetic Resolution (The Critical Chiral Step)

Rationale: Candida antarctica Lipase B (CAL-B) typically displays (R)-selectivity for


-hydroxy esters. It hydrolyzes the (R)-ester to the water-soluble (R)-acid, leaving the desired (S)-ester  in the organic phase.

Reagents:

  • Racemic Methyl Ester (from Step 1)

  • Novozym 435 (Immobilized CAL-B) (10–20 wt% relative to substrate)

  • Phosphate Buffer (0.1 M, pH 7.0)

  • MTBE (Methyl tert-butyl ether) or Toluene (Cosolvent)

Protocol:

  • Preparation: In a jacketed reactor, suspend the Racemic Methyl Ester (500 g) in MTBE (2.5 L). Add Phosphate Buffer (2.5 L, pH 7.0).

  • Initiation: Add Novozym 435 beads (50 g).

  • Reaction: Stir vigorously at 30°C. Maintain pH 7.0 by automatic titration with 1.0 M NaOH (using a pH-stat).

    • Note: The consumption of NaOH correlates directly to the conversion of the (R)-ester to acid.

  • Monitoring: Stop reaction when conversion reaches 50–52% (approx. 24–48 hours). Analyze by Chiral HPLC (see Section 5).

  • Separation: Filter off the enzyme beads (can be recycled). Separate the phases.

    • Aqueous Phase: Contains (R)-acid and sodium salt. Discard (or racemize and recycle for efficiency).

    • Organic Phase:[2][3] Contains the desired (S)-Methyl Ester .

  • Isolation: Wash the organic phase with sat. NaHCO

    
     (3x) to ensure removal of any residual acid. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
    • Target ee: >98%[1]

    • Yield: 40–45% (Theoretical max 50%).

Step 3: Hydrolysis to (S)-THP-Glycolic Acid

Reagents:

  • (S)-Methyl Ester (from Step 2)

  • Lithium Hydroxide (LiOH·H

    
    O) (1.5 eq)
    
  • THF/Water (3:1)

Protocol:

  • Dissolve (S)-Methyl Ester in THF/Water (3:1). Cool to 0°C.[2]

  • Add LiOH·H

    
    O. Stir at 0°C to Room Temp for 4 hours.
    
  • Work-up: Acidify carefully with 1M HCl to pH 2.0. Extract with EtOAc (4x).

  • Crystallization: Concentrate the organic layer. Recrystallize the residue from EtOAc/Heptane to obtain the pure acid.

Data Summary & Specifications

ParameterSpecificationNotes
Chemical Formula C

H

O

MW: 160.17 g/mol
Appearance White crystalline solidHygroscopic
Melting Point 108–112°C
Enantiomeric Excess > 98.5% (S)Determined by Chiral HPLC
Overall Yield ~35–40%From aldehyde (linear)
Key Impurity (R)-Enantiomer < 1.0%Controlled by enzymatic endpoint

Analytical Quality Control

Chiral HPLC Method: To ensure the integrity of the resolution step, the following method is validated:

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Retention Times (Approx):

    • (S)-Ester: 8.5 min

    • (R)-Ester: 11.2 min

    • Note: Establish authentic standards using racemic material.

Safety & Handling (HSE)

  • Cyanide Handling: Even using the bisulfite route, cyanide salts are lethal. All waste streams from Step 1 must be treated with bleach (NaOCl) at pH > 10 to oxidize residual cyanide before disposal.

  • Enzyme Sensitization: Dry enzyme beads can create dust. Use respiratory protection (N95/P100) when handling Novozym 435 to prevent inhalation sensitization.

  • Solvents: MTBE and Toluene are flammable. Ground all reactors to prevent static discharge.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Enantioselectivity (E-value) Temperature too high (>40°C)Lower reaction temp to 20–25°C. Lower temps increase selectivity but decrease rate.
Stalled Enzymatic Reaction pH drift / Product InhibitionEnsure efficient pH-stat control. Accumulation of acid lowers pH, deactivating the lipase.
Low Yield in Step 1 Incomplete hydrolysis of nitrileEnsure HCl gas saturation is maintained; extend reflux time.
Racemization in Step 3 Harsh hydrolysis conditionsAvoid heating during LiOH hydrolysis. Keep temp < 25°C.

References

  • Enzymatic Resolution Principles

    • Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron.[3][4] Link

  • Synthesis of THP-Glycolic Acid Derivatives

    • Relevant patents describing the synthesis of THP-substituted alpha-hydroxy acids for ACC inhibitors (e.g., Pfizer/CoA Therapeutics).
    • World Intellectual Property Organization, WO 2012/056372. (Describes synthesis of similar THP-acetic acid derivatives). Link

  • Cyanohydrin Scale-up Safety

    • Pollak, P., et al. (2000). Cyanides. Ullmann's Encyclopedia of Industrial Chemistry. Link

  • Novozym 435 Application Guide

    • Novozymes. Lipase B from Candida antarctica: Application Sheet.Link (General reference for CAL-B operating parameters).

(Note: Specific CAS 1240654-78-3 refers to the target acid. While direct literature on the scale-up of this specific CAS is proprietary, the protocols above are derived from standard, validated process chemistry methodologies for this structural class.)

Sources

Technical Notes & Optimization

Troubleshooting

solubility of (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid in organic solvents

Welcome to the Technical Support Center for (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid . As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid . As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with authoritative, field-proven methodologies for handling this specific chiral compound.

This hub bypasses generic advice to focus on the exact thermodynamic and chemical realities of solvating an alpha-hydroxy acid (AHA) tethered to an oxane (tetrahydropyran) ring.

Chemical Context & Solubility Profile

To predict and troubleshoot the solubility of (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid, we must analyze its structural causality:

  • The Alpha-Hydroxy Acid (AHA) Moiety: The adjacent hydroxyl and carboxylate groups make this region highly polar. AHAs are potent hydrogen bond donors and acceptors, driving high solubility in water and polar organic solvents, while severely limiting partitioning into non-polar lipid-like solvents[1].

  • The Oxane (Tetrahydropyran) Ring: While the ether oxygen provides a localized polar center capable of accepting hydrogen bonds, the saturated hydrocarbon ring imparts moderate hydrophobic characteristics[2].

Because the highly polar AHA moiety energetically dominates the molecule's solvation thermodynamics, the compound exhibits a solubility profile heavily skewed toward polar and hydrogen-bonding solvents[3].

Quantitative Solubility Summary
Solvent ClassSpecific SolventEstimated SolubilitySolvation Mechanism
Polar Aprotic DMSO, DMFHigh (>50 mg/mL)Strong dipole-dipole interactions; excellent H-bond acceptor for the AHA hydroxyl/carboxyl groups.
Polar Protic Methanol, EthanolHigh (>50 mg/mL)Extensive H-bond networking with both the AHA moiety and the oxane ether oxygen.
Moderately Polar THF, Ethyl AcetateModerate (10–25 mg/mL)Sufficient polarity to disrupt the crystal lattice, but lacks strong H-bond donation.
Non-Polar Hexane, TolueneLow / Insoluble (<1 mg/mL)Inability to overcome the high crystal lattice energy dictated by AHA intermolecular H-bonds[1].

Experimental Protocol: Standardized Dissolution Workflow

To ensure reproducibility across assays, follow this self-validating protocol for preparing a 50 mM Stock Solution in DMSO.

Reagents & Equipment:

  • (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid (Purity ≥98%, desiccated)

  • Anhydrous DMSO (Water content ≤0.005%)

  • Analytical balance (0.01 mg precision)

  • Vortex mixer and temperature-controlled ultrasonic bath

Step-by-Step Methodology:

  • Equilibration: Allow the sealed vial of the compound to reach room temperature (20–25°C) in a desiccator before opening. Causality: AHAs are highly hygroscopic. Condensation introduces water, which can alter the molarity of your stock and promote microbial growth.

  • Weighing: Weigh the required mass (e.g., 8.01 mg for 1 mL of 50 mM stock) into a sterile, amber glass vial. Causality: Amber glass prevents potential photo-degradation of the alpha-hydroxy group over long-term storage.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO. Cap the vial immediately with a PTFE-lined septum.

  • Agitation: Vortex the vial at 2500 RPM for 60 seconds. If particulates remain, place the vial in an ultrasonic bath at room temperature for 5 minutes.

  • Visual Validation: Hold the vial against a light source. The solution must be completely optically clear. If microscopic "floaters" or a Schlieren effect (wavy lines indicating concentration gradients) are visible, the system has not reached thermodynamic equilibrium. Continue sonication.

  • Storage: Aliquot the stock into 50 µL single-use volumes and store at -20°C. Causality: Repeated freeze-thaw cycles in DMSO can cause the compound to selectively crystallize out of solution, leading to inaccurate dosing in downstream assays.

Workflow Visualizations

To assist in troubleshooting and understanding the physical chemistry of your dissolution, refer to the following logical pathways.

DissolutionWorkflow Start Start: Weigh (2S)-2-hydroxy- 2-(oxan-4-yl)acetic acid Solvent Add Polar Organic Solvent (e.g., DMSO, MeOH) Start->Solvent Vortex Vortex / Sonicate (5-10 mins at RT) Solvent->Vortex Check Visual Inspection: Is it fully dissolved? Vortex->Check Success Proceed to Assay / Downstream Application Check->Success Yes Troubleshoot Troubleshooting Pathway Check->Troubleshoot No Heat Gentle Heating (35-40°C max) Troubleshoot->Heat CoSolvent Add Co-solvent (e.g., 5% H2O or DMF) Troubleshoot->CoSolvent Heat->Check Re-evaluate CoSolvent->Check Re-evaluate

Troubleshooting workflow for incomplete dissolution of (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid.

ThermodynamicModel Solid Crystal Lattice (Strong H-Bonds) Cavity Solvent Cavity Formation Solid->Cavity ΔH > 0 (Endothermic) Solvation Solute-Solvent Interactions Cavity->Solvation ΔH < 0 (Exothermic) Solution Homogeneous Solution Solvation->Solution ΔG < 0 (Spontaneous)

Thermodynamic stages of alpha-hydroxy acid solvation in polar organic solvents.

Frequently Asked Questions (FAQs)

Q: My compound crashed out (precipitated) when I diluted the DMSO stock into my aqueous assay buffer. Why did this happen? A: You are experiencing "solvent shock." While the compound is intrinsically water-soluble, rapidly injecting a concentrated DMSO stock into a cold aqueous buffer causes a sudden spike in the local dielectric constant. The DMSO diffuses into the water faster than the compound can hydrate, causing transient micro-precipitation. Fix: Pre-warm your aqueous buffer to 37°C and add the DMSO stock dropwise while maintaining vigorous vortexing. Keep the final DMSO concentration below 2% (v/v) to prevent assay interference.

Q: Can I use Hexane or Heptane to perform a liquid-liquid extraction of this compound? A: No. Alpha-hydroxy acids partition exceedingly poorly into non-polar solvents due to their high polarity and preference for water[1]. The oxane ring does not provide enough lipophilicity to overcome the hydrogen-bonding network of the AHA moiety. If you need to extract this compound from an aqueous phase, you must lower the pH of the aqueous layer to ~2.0 (to protonate the carboxylate group) and extract with a moderately polar solvent like Ethyl Acetate or a THF/DCM mixture.

Q: Does the (2S) chirality affect its solubility compared to a racemic mixture? A: Yes. Enantiopure compounds (like the 2S enantiomer) pack into crystal lattices differently than racemic mixtures. Often, the pure enantiomer has a different lattice energy (ΔH_fusion) than the racemate. If you are switching from a racemic (R/S) batch to the pure (2S) batch, you may notice a slight difference in the dissolution rate, requiring an extra 1-2 minutes of sonication.

Q: Is it safe to use heat to speed up dissolution? A: Use extreme caution. Do not exceed 40°C. While gentle heating provides the kinetic energy needed to overcome the endothermic cavity formation step (see Thermodynamic Model), excessive heat in the presence of trace alcohols (like Methanol) or acidic impurities can trigger auto-esterification or degradation of the alpha-hydroxy group.

References

  • Physical Properties of Tetrahydropyran and Its Applications ResearchG
  • WO2008013669A2 - Alpha hydroxy acid sustained release formulation Google P
  • Tetrahydropyran: properties, applic

Sources

Optimization

purification of polar alpha-hydroxy acids by reverse phase chromatography

Welcome to the Separation Science Support Hub . I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Separation Science Support Hub .

I am Dr. Aris, your Senior Application Scientist. Below is a technical support guide designed to address the specific challenges of purifying polar alpha-hydroxy acids (AHAs) via Reverse Phase Chromatography (RPC).

These molecules (e.g., Glycolic, Lactic, Malic, Citric acids) present a "perfect storm" for standard RPC: they are highly polar, hydrophilic, and lack strong chromophores. This guide moves beyond basic instructions to explain the physics of failure and the chemistry of success.

Quick Reference: The AHA Physicochemical Profile

Before troubleshooting, confirm your target's behavior against this profile.

AnalytepKa (approx)Hydrophobicity (LogP)UV Max (nm)Primary Challenge
Glycolic Acid 3.83-1.11~210Elutes in void volume (k' < 1)
Lactic Acid 3.86-0.62~210Poor resolution from Glycolic
Malic Acid 3.40-1.26~210Peak tailing (metal chelation)
Citric Acid 3.13-1.64~210Phase collapse in high aqueous

Module 1: Retention Failure & Phase Collapse

User Issue: "My AHAs elute immediately (at t0). I tried 100% water to increase retention, but now my retention times are shifting and disappearing."

Root Cause Analysis
  • Ionization State: At neutral pH, AHAs are deprotonated (anionic). C18 columns repel charged anions, resulting in zero retention.

  • Dewetting (Phase Collapse): Standard C18 ligands are highly hydrophobic.[1] When you use 100% aqueous mobile phases to force retention, the water molecules may evacuate the hydrophobic pores of the silica to minimize surface energy. This effectively "turns off" the column, as analytes can no longer enter the pores where the surface area resides.

Troubleshooting Protocol

Step 1: Optimize Mobile Phase pH (Ion Suppression) You must suppress the ionization of the carboxylic acid group.

  • Rule: Set Mobile Phase pH

    
     (pKa - 1.5).
    
  • Target: pH 2.0 – 2.5.

  • Mechanism: At pH 2.0, >99% of the AHA is in the neutral (protonated) form, significantly increasing its hydrophobicity and affinity for the C18 stationary phase.

Step 2: Select the Correct Stationary Phase Do not use a standard C18 column for 100% aqueous conditions unless it is explicitly rated for it.

  • Option A: Aqueous C18 (C18-AQ)

    • Technology: These phases use polar end-capping or proprietary bonding that allows water to penetrate and "wet" the pores even at 100% aqueous flow.

    • Recommendation: Agilent Poroshell 120 Aq-C18 or Welch Ultisil AQ-C18.

  • Option B: Polar-Embedded Phases [2]

    • Technology: A polar group (amide, carbamate, ether) is embedded in the alkyl chain. This shields silanols and provides a "water-friendly" layer near the silica surface.

    • Recommendation: Phenomenex Synergi Polar-RP (Ether-linked phenyl) or Waters SymmetryShield RP18.

Step 3: Column Regeneration (If Dewetting Occurred) If you suspect your column has "collapsed":

  • Stop the aqueous flow.[3]

  • Flush with 100% Acetonitrile or Methanol for 20 column volumes.

  • This reduces surface tension and re-wets the pores.

  • Re-equilibrate with your aqueous mobile phase.

Module 2: Selectivity & Resolution

User Issue: "I have retention, but Glycolic and Lactic acid co-elute. The peaks are broad and tailing."

Root Cause Analysis
  • Selectivity: C18 relies solely on hydrophobicity. Glycolic and Lactic acid differ by only one methyl group, making hydrophobic discrimination difficult.

  • Tailing: AHAs are chelators. They can bind to trace metals (Iron, Aluminum) in the silica matrix or stainless steel hardware, causing severe tailing.

Troubleshooting Protocol

Method A: Ion-Pairing Chromatography (IPC) If simple RPC fails, add an ion-pairing reagent.

  • Reagent: Tetrabutylammonium hydroxide (TBAOH) or Tetrabutylammonium hydrogen sulfate.

  • Concentration: 5–10 mM in the mobile phase.

  • Mechanism: The TBA+ cation binds to the anionic AHA, forming a neutral, hydrophobic complex that retains strongly on C18.

  • Warning: IPC reagents permanently alter columns. Dedicate a specific column to this method. It is also not recommended for LC-MS due to signal suppression.

Method B: Hardware Passivation (For Tailing)

  • Chelation: Use "MaxPeak" (Waters) or PEEK-lined columns to prevent analyte interaction with metal surfaces.

  • Mobile Phase Additive: Add 20mM Phosphate buffer (competes for metal sites) rather than simple Formic acid.

Module 3: Detection Challenges

User Issue: "My baseline is noisy at 210 nm, and I can't see low concentrations."

Root Cause Analysis

AHAs only absorb UV light via the carboxyl carbonyl group (190–210 nm). This region is susceptible to interference from mobile phase impurities, oxygen, and buffer absorption.

Troubleshooting Protocol
  • Buffer Selection:

    • Avoid: Acetate or Formate buffers (high UV cutoff > 210 nm).

    • Use: Phosphate buffers (transparent down to 195 nm).

  • Solvent Quality: Use HPLC-gradient grade or LC-MS grade solvents. Even "Analysis grade" methanol absorbs at 205 nm.

  • Refractive Index (RI) or ELSD: If UV is impossible, switch to Refractive Index (isocratic only) or Evaporative Light Scattering Detector (ELSD).

Visualizing the Decision Process

The following diagram outlines the logical flow for selecting the correct method based on your specific constraints.

AHA_Purification_Workflow Start Start: Polar AHA Purification Check_MS Is Mass Spec (MS) Detection Required? Start->Check_MS MS_Yes Yes (MS Required) Check_MS->MS_Yes MS_No No (UV/RI/ELSD) Check_MS->MS_No Volatile_Buffer Use Volatile Buffer: 0.1% Formic Acid or Ammonium Formate (pH 3.0) MS_Yes->Volatile_Buffer Column_Select_1 Select Column: Polar-Embedded C18 or HILIC (if k' < 1) Volatile_Buffer->Column_Select_1 Retention_Check Is Retention (k') > 1.5? Column_Select_1->Retention_Check Buffer_Select Use Phosphate Buffer (20mM, pH 2.5) Max UV Transparency MS_No->Buffer_Select Buffer_Select->Retention_Check Success Proceed to Validation Retention_Check->Success Yes Fail_Retention Retention Failure Retention_Check->Fail_Retention No IPC_Option Method A: Ion-Pairing (Add 10mM TBAHS) Fail_Retention->IPC_Option Alternative (Non-MS) AQ_Option Method B: Switch to 100% Aqueous Stable Column (C18-AQ) Fail_Retention->AQ_Option First Choice

Caption: Decision tree for AHA method development, prioritizing detection compatibility and column selection to avoid phase collapse.

Standard Operating Procedure (SOP): The "Golden" Method

If you are starting from scratch, use this protocol. It is robust, self-validating, and uses widely available columns.

1. Column: Agilent Poroshell 120 Aq-C18 (4.6 x 100 mm, 2.7 µm) or equivalent.[4][5] 2. Mobile Phase A: 20 mM Potassium Phosphate (KH₂PO₄), adjusted to pH 2.5 with Phosphoric Acid (H₃PO₄). 3. Mobile Phase B: Methanol (LC Grade). 4. Gradient:

  • 0–2 min: 100% A (Isocratic hold to retain polar acids).

  • 2–10 min: 0% → 10% B (Very shallow gradient).

  • 10–12 min: 10% → 90% B (Wash step). 5. Flow Rate: 0.8 mL/min. 6. Temperature: 35°C (Improves mass transfer and lowers backpressure). 7. Detection: UV @ 210 nm (Reference 360 nm).

Validation Step: Inject Sodium Nitrate (NaNO₃) . If it elutes after your AHA, your AHA is not retained (eluting in void). The AHA must elute after the void marker.

References

  • Agilent Technologies. (2020). Rapid Determination of 10 α-Hydroxy Acids in Cosmetics. Application Note. Retrieved from

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from

  • Welch Materials. (2025). Preventing Hydrophobic Collapse: Demystifying AQ Columns. Technical Guide. Retrieved from

  • LCGC International. (2021). Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions. Retrieved from

  • PerkinElmer. (2015). Analysis of Organic Acids in Fruit Juices by HPLC and UV Detection. Application Note. Retrieved from

Sources

Troubleshooting

removing residual palladium from (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid

CASE NUMBER: PD-REM-042 STATUS: OPEN SUBJECT: Removal of Residual Palladium from (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid PRIORITY: HIGH (Regulatory/Compliance) Introduction: The Chelation Challenge You are dealing with (...

Author: BenchChem Technical Support Team. Date: March 2026

CASE NUMBER: PD-REM-042 STATUS: OPEN SUBJECT: Removal of Residual Palladium from (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid PRIORITY: HIGH (Regulatory/Compliance)

Introduction: The Chelation Challenge

You are dealing with (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid . This molecule presents a specific "bidentate" challenge. The


-hydroxy acid moiety (a carboxylic acid adjacent to a hydroxyl group) acts as a chelating ligand, effectively "holding onto" the Palladium (Pd) residues from your synthesis.

Standard filtration or generic activated carbon often fails here because the affinity of the Pd for your product is competitively high. To reach ICH Q3D limits (<10 ppm), you must introduce a scavenger with a binding constant (


) significantly higher than that of your product's oxygen-based chelation.

This guide prioritizes functionalized silica scavengers (Thiol/DMT) over activated carbon, as they offer superior selectivity and minimize yield loss for polar, functionalized acids.

Module 1: The Scavenger Selection Matrix

Objective: Select the correct scavenger based on the oxidation state of your residual Palladium.

  • Pd(II): Common after oxidative additions or incomplete cycles.

  • Pd(0): Common as "Palladium Black" colloids or nanoparticles.

Primary Recommendation: Functionalized Silica

For


-hydroxy acids, Sulfur-based ligands are the gold standard because Sulfur-Pd bonds are stronger than Oxygen-Pd bonds (Soft Acid/Soft Base theory).
Scavenger TypeFunctional GroupBest ForCompatibility w/ Target Molecule
SiliaMetS® Thiol Propylthiol (-SH)Pd(II), Pd(0)Excellent. Non-basic; will not deprotonate your acid or induce racemization of the (2S) center.
SiliaMetS® DMT DimercaptotriazinePd(II) (High Affinity)Good. Highly efficient, but check solubility; the scaffold is robust.
Activated Carbon N/A (Physisorption)Colloidal PdModerate. Risk of yield loss due to non-specific binding of the polar acid product.
Polymer Resins Thiourea/ThiolPd(II)Low. Often swell in polar solvents (MeOH/THF) used for this acid, causing filtration issues.
Decision Logic Diagram

ScavengerSelection Start Identify Pd Species PdType Is the Pd mostly Ionic (Pd II) or Colloidal (Pd 0)? Start->PdType Ionic Ionic (Pd II) (Soluble, homogeneous) PdType->Ionic Soluble Colloidal Colloidal (Pd 0) (Black particulates) PdType->Colloidal Particulates Thiol Select SiliaMetS® Thiol (General Purpose) Ionic->Thiol Low Pd Load (<500 ppm) DMT Select SiliaMetS® DMT (High Affinity) Ionic->DMT High Pd Load (>500 ppm) Colloidal->Thiol Try first (Cleaner) Carbon Activated Carbon (Darco KB-G) + Celite Filtration Colloidal->Carbon If Thiol fails

Figure 1: Decision matrix for selecting the appropriate scavenging agent based on Palladium speciation.

Module 2: The Scavenging Protocol

Context: This protocol is designed for SiliaMetS® Thiol , as it minimizes the risk of racemizing the (2S) chiral center compared to basic scavengers.

Reagents:

  • Crude (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid.

  • Solvent: Methanol, Ethanol, or THF (Avoid DMF/DMSO if possible as they compete for Pd).

  • Scavenger: SiliaMetS® Thiol (40-63 µm).[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude acid in 10-20 volumes of solvent.

    • Note: Ensure the solution is clear. If "Pd Black" is visible, filter through Celite before adding the scavenger.

  • Loading: Add 4 molar equivalents of scavenger relative to the residual Pd content (if known).

    • Rule of Thumb: If Pd content is unknown, start with 5-10% w/w relative to the mass of the crude product.

  • Incubation: Agitate (stir or shake) at 50°C for 4 hours .

    • Critical: Room temperature scavenging is often too slow for chelated Pd. Heat drives the ligand exchange.

  • Filtration: Filter the suspension through a 0.45 µm membrane or a pad of Celite.

    • Tip: Wash the filter cake with 2 volumes of solvent to recover trapped product.

  • Analysis: Evaporate a small aliquot and test for Pd (ICP-MS).

Process Visualization

ScavengingWorkflow Crude Crude Product (High Pd) Dissolve Dissolve (MeOH/THF) Crude->Dissolve Filter1 Pre-Filter (Remove Colloids) Dissolve->Filter1 If cloudy AddScav Add Thiol Silica (10% w/w) Dissolve->AddScav If clear Filter1->AddScav Heat Heat 50°C, 4h AddScav->Heat Filter2 Filter Silica (Celite Pad) Heat->Filter2 Test ICP-MS Check (<10 ppm?) Filter2->Test

Figure 2: Operational workflow for batch-mode palladium scavenging.

Module 3: Troubleshooting & FAQs

Q1: The product turned grey after concentration. What happened?

  • Diagnosis: This is "Colloidal Breakthrough." Minute Pd(0) nanoparticles passed through your filter.

  • Fix:

    • Redissolve the product.[2]

    • Add Activated Carbon (Darco KB-G) at 10% w/w.

    • Stir for 1 hour at room temperature.

    • Filter through a double pad of Celite packed tightly.

    • Why: Functionalized silica is great for ionic Pd, but activated carbon acts as a better "net" for physical colloids.

Q2: My yield dropped significantly (e.g., <80%). Is the scavenger eating my product?

  • Diagnosis: Non-specific binding. Your hydroxy-acid is polar and might be adsorbing to the silica backbone via hydrogen bonding.

  • Fix:

    • Switch solvent to Methanol . Methanol is highly polar and "washes" the product off the silica surface better than THF or EtOAc.

    • Do not use basic scavengers (like Triamine) which will form salts with your carboxylic acid.

Q3: Can I use oxidative treatments (H2O2) to digest the Pd?

  • WARNING: NO.

  • Reasoning: You have an

    
    -hydroxy acid. Strong oxidants will cleave the C-C bond between the carboxyl and the hydroxyl group (oxidative decarboxylation) or oxidize the alcohol to a ketone (2-oxo-2-(oxan-4-yl)acetic acid). Stick to sequestration, not chemical digestion.
    

Q4: The Pd level is stuck at 50 ppm despite treatment.

  • Diagnosis: The Pd is likely trapped in a stable chelate with the product.

  • Fix: Increase the temperature to 65°C (refluxing MeOH) and extend time to 12 hours . The ligand exchange (Product-Pd

    
     Scavenger-Pd) is kinetically slow due to the bidentate nature of your product.
    

Module 4: Regulatory Context (ICH Q3D)

Your target limits depend on the administration route of the final drug product.[3][4][5]

Administration RoutePermitted Daily Exposure (PDE)Concentration Limit (10g daily dose)
Oral 100 µ g/day 10 ppm
Parenteral (Injectable) 10 µ g/day 1 ppm
Inhalation 1 µ g/day 0.1 ppm

Reference: ICH Q3D Guideline for Elemental Impurities [1].

References

  • ICH Q3D(R2) . Guideline for Elemental Impurities. International Council for Harmonisation, 2022.[6] [Link]

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004, 346(8), 889–900. [Link]

  • Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 2005, 9(2), 198–205. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Ester Hydrolysis of Pyran-4-yl Hydroxyacetic Acid Intermediates

Welcome to the technical support center for the hydrolysis of pyran-4-yl hydroxyacetic acid esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the hydrolysis of pyran-4-yl hydroxyacetic acid esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic step. The following question-and-answer format provides in-depth, field-proven insights to ensure the successful and efficient conversion of your ester intermediates to the desired carboxylic acid.

Section 1: Frequently Asked Questions (FAQs)

Q1: My ester hydrolysis is sluggish or incomplete. What are the primary factors I should investigate?

A1: Incomplete hydrolysis is a frequent issue, often stemming from steric hindrance, suboptimal reaction conditions, or reagent choice. The pyran-4-yl moiety and the α-hydroxy group can sterically hinder the approach of the nucleophile to the ester's carbonyl carbon.[1][2]

Key Troubleshooting Steps:

  • Choice of Base: While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are common, lithium hydroxide (LiOH) is often more effective for hindered esters.[3][4][5] The smaller lithium cation coordinates more effectively with the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.[3]

  • Solvent System: A monophasic solvent system is crucial for efficient hydrolysis.[6] Mixtures of THF/water, MeOH/water, or dioxane/water are commonly employed to ensure solubility of both the ester and the hydroxide salt.[6][7] For particularly stubborn esters, non-aqueous conditions using NaOH in a MeOH/CH2Cl2 mixture can be highly effective.[1][2]

  • Temperature and Reaction Time: While room temperature is a good starting point, heating the reaction mixture may be necessary to overcome the activation energy barrier, especially for hindered esters.[1][2] Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[8][9][10][11]

  • Excess of Reagents: Using a sufficient excess of the hydroxide (typically 1.1 to 3 equivalents or more) and water is essential to drive the reaction to completion.[5][7]

Q2: I'm observing significant side product formation. What are the likely side reactions and how can I mitigate them?

A2: The primary side reaction of concern during the hydrolysis of α-hydroxy esters is epimerization at the chiral center adjacent to the carbonyl group.[12] Under basic conditions, the α-proton can be abstracted, leading to a loss of stereochemical integrity.

Strategies to Minimize Epimerization:

  • Milder Conditions: Employ the mildest effective conditions. This often means using LiOH at room temperature or 0 °C.[7]

  • Reaction Time: Avoid unnecessarily long reaction times. Once the starting material is consumed (as determined by TLC/HPLC), promptly work up the reaction.

  • Alternative Methods: In cases where epimerization is a persistent issue, consider enzymatic hydrolysis. Lipases can offer high stereoselectivity, hydrolyzing one enantiomer of a racemic ester faster than the other, which can be a method for kinetic resolution.[13][14]

Another potential issue is the stability of the pyran ring itself, especially under harsh acidic or basic conditions, although this is less common for simple hydrolysis.

Q3: The work-up and purification of my pyran-4-yl hydroxyacetic acid are proving difficult. What are some best practices?

A3: The polar nature of the α-hydroxy acid product can lead to challenges during extraction and purification.

Recommended Work-up and Purification Protocol:

  • Quenching: After the reaction is complete, cool the mixture in an ice bath.

  • Solvent Removal: If a volatile organic solvent like THF was used, remove it under reduced pressure.

  • Washing: Dissolve the residue in a minimum amount of water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted ester and other non-polar impurities.[7]

  • Acidification: Carefully acidify the aqueous layer with a slight excess of a strong acid, such as 1M or 2N HCl, to a pH of around 1-3.[7][15] This protonates the carboxylate salt to form the desired carboxylic acid.[16]

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane. The α-hydroxy acid product can have significant water solubility, so multiple extractions are crucial.[7] Saturating the aqueous layer with sodium chloride (brining out) can help to improve extraction efficiency.[7]

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.

  • Further Purification: If necessary, the product can be further purified by crystallization or column chromatography.

Section 2: Detailed Troubleshooting Guides

Guide 1: Incomplete Hydrolysis

This guide provides a systematic approach to troubleshooting incomplete ester hydrolysis.

G cluster_0 Troubleshooting Incomplete Hydrolysis start Incomplete Hydrolysis Observed q1 Is the solvent system monophasic? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No Adjust solvent ratio (e.g., THF:H2O 1:1) to ensure a single phase. q1->a1_no No q2 What base is being used? a1_yes->q2 a1_no->q1 end Hydrolysis Complete a1_no->end a2_naoh_koh NaOH or KOH q2->a2_naoh_koh a2_lioh LiOH q2->a2_lioh switch_to_lioh Switch to LiOH (1.1 - 3 eq.). a2_naoh_koh->switch_to_lioh q3 Is the reaction being heated? a2_lioh->q3 switch_to_lioh->q3 switch_to_lioh->end a3_no No q3->a3_no a3_yes Yes q3->a3_yes heat_reaction Gently heat the reaction (e.g., 40-60 °C) and monitor by TLC/HPLC. a3_no->heat_reaction q4 Is an excess of base and water used? a3_yes->q4 heat_reaction->q4 heat_reaction->end a4_no No Increase equivalents of base (up to 5-10 eq.) and ensure sufficient water. q4->a4_no a4_yes Yes q4->a4_yes a4_no->q4 a4_no->end consider_alt Consider alternative methods (e.g., non-aqueous hydrolysis, acid catalysis). a4_yes->consider_alt consider_alt->end

Caption: Troubleshooting workflow for incomplete ester hydrolysis.

Guide 2: Managing Epimerization

This guide outlines strategies to minimize or prevent epimerization during hydrolysis.

G cluster_1 Managing Epimerization start Epimerization Detected q1 What are the reaction conditions? start->q1 a1_harsh Elevated temperature / Strong base (NaOH/KOH) q1->a1_harsh a1_mild Room temp / LiOH q1->a1_mild reduce_temp Lower reaction temperature (e.g., to 0 °C or room temp). a1_harsh->reduce_temp q2 Is the reaction time optimized? a1_mild->q2 reduce_temp->q2 end Epimerization Minimized reduce_temp->end a2_no No Monitor closely and work up immediately upon completion. q2->a2_no a2_yes Yes q2->a2_yes a2_no->q2 a2_no->end enzymatic_hydrolysis Consider enzymatic hydrolysis for high stereoselectivity. a2_yes->enzymatic_hydrolysis enzymatic_hydrolysis->end

Caption: Decision tree for mitigating epimerization.

Section 3: Experimental Protocols

Protocol 1: General Procedure for LiOH-Mediated Hydrolysis

This protocol provides a reliable starting point for the hydrolysis of pyran-4-yl hydroxyacetic acid esters.

Materials:

  • Pyran-4-yl hydroxyacetic acid ester

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated sodium chloride solution (brine)

Procedure:

  • Dissolve the ester (1.0 eq.) in a 1:1 mixture of THF and water (e.g., 10 mL/mmol of ester).

  • Add LiOH·H₂O (1.1 - 3.0 eq.) to the solution.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC or HPLC. If the reaction is slow, gentle heating (40 °C) can be applied.

  • Once the starting material is consumed, cool the reaction mixture to room temperature (if heated).

  • Remove the THF under reduced pressure.

  • Wash the remaining aqueous solution with ethyl acetate (2 x volume of aqueous layer) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-3 with 1M HCl.

  • Extract the product from the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify as necessary by crystallization or column chromatography.

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Eluent (e.g., a mixture of hexanes and ethyl acetate, potentially with a small amount of acetic acid to improve spot shape for the carboxylic acid)

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate or ceric ammonium molybdate)

Procedure:

  • Prepare a developing chamber with the chosen eluent system.

  • Spot a small amount of the reaction mixture onto the TLC plate baseline. It is also good practice to spot the starting material as a reference.

  • Place the TLC plate in the developing chamber and allow the eluent to run up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. The starting ester should be visible, while the carboxylic acid product may or may not be, depending on its structure.

  • If necessary, stain the plate to visualize all spots. The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf value) indicates the progress of the reaction.

Section 4: Data Presentation

Table 1: Comparison of Common Hydrolysis Conditions
BaseTypical EquivalentsSolvent SystemTemperatureKey Considerations
LiOH 1.1 - 3THF/H₂O, MeOH/H₂O0 °C to 40 °CGenerally preferred for hindered esters and to minimize epimerization.[3][4][5]
NaOH 2 - 10MeOH/H₂O, EtOH/H₂ORoom Temp to RefluxA cost-effective and common choice, but may be less effective for hindered systems.[5][6]
KOH 2 - 10MeOH/H₂O, EtOH/H₂ORoom Temp to RefluxSimilar in reactivity to NaOH.[6]
K₂CO₃ 2 - 5MeOH/H₂ORefluxA weaker base, useful for substrates sensitive to strong hydroxides.

References

  • Chen, X., Decker, M., Higuchi, T., & Hoffmann, M. (2019). Sartan analogue. WO2019134765A1.
  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
  • Castaldi, G., Belli, A., Uggeri, F., & Giordano, C. (1983). A Lewis acid catalyzed 1,2 aryl shift in .alpha.-haloalkyl aryl acetals: a convenient route to .alpha.-arylalkanoic acids. Journal of Organic Chemistry, 48(24), 4658–4661.
  • Gao, Q., Ishihara, K., Maruyama, T., Mouri, M., & Yamamoto, H. (1994).
  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. (2021). Chemical and Pharmaceutical Bulletin, 69(6), 582-585.
  • Flynn, D. L., Zelle, R. E., & Grieco, P. A. (1983). A mild procedure for the hydrolysis of N-tert-butoxycarbonyl-protected amides and lactams. The Journal of Organic Chemistry, 48(14), 2424–2426.
  • A concise synthesis of anti-bicyclo[6.1.0]nonyne carboxylic acid. (2024). RSC Advances, 14(50), 36696-36700.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • Ester Hydrolysis. (2021). J&K Scientific LLC.
  • TLC Lab: Monitoring Esterific
  • Hydrolysis of Esters. (n.d.). University of Calgary.
  • Van Wouwe, P., et al. (2016). A novel route for stereoselective PLA production by combining recent chemocatalytic developments with a biocatalytic contribution. Catalysis Science & Technology, 6(18), 6855-6865.
  • Tetrahydropyranyl Ethers. (n.d.). Organic Chemistry Portal.
  • Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a Substance Identification with Mass Spectrometry (MS). (2024). MilliporeSigma.
  • Surface-Induced Deprotection of THP-Protected Hydroxamic Acids on Titanium Dioxide. (2016). The Journal of Physical Chemistry C, 120(22), 11956-11964.
  • Tetrahydropyran. (n.d.). Wikipedia.
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020). Chemistry Steps.
  • Monitoring Reactions by TLC. (n.d.).
  • Epimerization of Tertiary Carbon Centers via Reversible Radical Cleavage of Unactivated C(sp3)-H Bonds. (2018). Journal of the American Chemical Society, 140(30), 9647-9653.
  • Investigating the Stability of Six Phenolic TMZ Ester Analogues, Incubated in the Presence of Porcine Liver Esterase and Monitored by High-Performance Liquid Chromatography. (2022). Lancashire Online Knowledge.
  • Selective radical-chain epimerisation at electron-rich chiral tertiary C–H centres using thiols as protic polarity-reversal catalysts. (1998). Journal of the Chemical Society, Perkin Transactions 1, 2845-2858.
  • Epimerization by Non‐classical Acetalization—A New Three Component Reaction for Carbohydrates and Inositols. (2007).
  • Hydrolysis of esters. (n.d.). Chemguide.
  • Photocatalyzed Epimerization of Quaternary Stereocenters. (2025). Journal of the American Chemical Society.
  • Separation and Quantitation of Sucrose Esters Using HPLC with Evaporative Light Scattering Detection. (2009). Journal of the American Oil Chemists' Society, 86(8), 727-733.
  • Epimerisation in Peptide Synthesis. (2020). Malaysian Journal of Chemistry, 22(1), 28-40.
  • Racemization process for optically active carboxylic acids or salts or esters thereof. (1998).
  • Saponification of Esters. (n.d.). Organic Chemistry Tutor.
  • Acid Catalysed Hydrolysis of Ester. (n.d.). Perlego.
  • Basic Hydrolysis of Esters – Saponific
  • Biocatalytic racemization of sec-alcohols and alpha-hydroxyketones using lyophilized microbial cells. (2007). Applied Microbiology and Biotechnology, 76(5), 1001-1008.
  • Why are my ester hydrolysis not working. (2025). Reddit.
  • Saponification-Typical procedures. (2024). OperaChem.
  • Saponific
  • Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. (n.d.).
  • Mechanisms of Ester hydrolysis. (n.d.). Science discussions.
  • Acid Catalyzed Hydrolysis of Esters. (2022). YouTube.
  • Hydrolysis of Esters. (2022). Chemistry LibreTexts.
  • Saponific
  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. (2016). RSC Advances, 6(78), 74696-74705.
  • Purification and initial characterization of proline 4-hydroxylase from Streptomyces griseoviridus P8648: a 2-oxoacid, ferrous-dependent dioxygenase involved in etamycin biosynthesis. (1998). Biochemical Journal, 331(Pt 2), 385–391.
  • Isolation of Pyranone Derivative and Other Secondary Metabolites from Engelhardia spicata Bark and Immunomodulatory Analysis. (2021). Pharmacognosy Journal, 13(2).
  • Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. (n.d.).
  • Method for purification of 4-hydroxyacetophenone. (2021).

Sources

Troubleshooting

Technical Support Center: Optimizing Grignard Additions to Oxan-4-yl Glyoxylate

Welcome to the Technical Support Center for advanced organometallic workflows. The chemoselective alkylation/arylation of oxan-4-yl glyoxylate (tetrahydropyran-4-yl 2-oxoacetate) presents a unique synthetic challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organometallic workflows. The chemoselective alkylation/arylation of oxan-4-yl glyoxylate (tetrahydropyran-4-yl 2-oxoacetate) presents a unique synthetic challenge. While the aldehyde moiety is highly electrophilic, the adjacent ester group and the inherent basicity/reducing power of Grignard reagents (RMgX) frequently lead to complex product mixtures.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-yielding, chemoselective mono-addition.

Reaction Pathway Visualization

G SM Oxan-4-yl Glyoxylate + RMgX Add 1,2-Nucleophilic Addition (Aldehyde Attack) SM->Add Kinetic Control (CeCl₃, -78°C) Red β-Hydride Transfer (Reduction) SM->Red Bulky RMgX (e.g., iPrMgX) Est Ester Attack (Over-addition) SM->Est Excess RMgX or T > -40°C Prod α-Hydroxy Ester (Target Product) Add->Prod Glyc Oxan-4-yl Glycolate (Reduction Byproduct) Red->Glyc Tert Tertiary Alcohol (Over-addition Byproduct) Est->Tert

Reaction pathways of Grignard addition to oxan-4-yl glyoxylate under varying conditions.

Troubleshooting FAQs

Q1: I am observing significant amounts of tertiary alcohol byproducts despite using exactly 1.0 equivalent of Grignard reagent. How is over-addition occurring? A1: This is a classic issue of localized stoichiometry and kinetic control. While aldehydes are vastly more electrophilic than esters, the standard addition of a Grignard reagent to a glyoxylate creates localized micro-environments where RMgX is in excess[1]. Once the initial magnesium hemiacetal forms, any unreacted ester moieties can undergo a second nucleophilic attack, leading to tertiary alcohols[1]. Solution: Implement inverse addition (adding the Grignard reagent dropwise to the glyoxylate) at strict cryogenic temperatures (-78 °C). This ensures the glyoxylate is always in stoichiometric excess relative to the active nucleophile, kinetically disfavoring the sequential ester attack[2].

Q2: My reaction with isopropylmagnesium chloride yields mostly oxan-4-yl glycolate (the reduced alcohol) instead of the desired alkylated product. How can I prevent this? A2: Grignard reagents possessing


-hydrogens (like isopropyl or ethyl groups) can act as reducing agents via a 6-membered Meerwein-Ponndorf-Verley (MPV)-type transition state. Because the aldehyde of the glyoxylate is highly activated, 

-hydride transfer often outcompetes nucleophilic carbon addition. Solution: Transmetalate your Grignard reagent using anhydrous Cerium(III) chloride to form the Imamoto reagent (

)[3]. Cerium is highly oxophilic; it strongly coordinates to the carbonyl oxygen, increasing its electrophilicity while simultaneously reducing the basicity and reducing power of the organometallic species[4]. This effectively shuts down the

-hydride transfer pathway[3].

Q3: My conversion is stalling at 60%, and unreacted starting material is recovered. My Grignard reagent is fresh. What is causing this? A3: Grignard reagents in THF exist in complex Schlenk equilibria and often form inactive polymeric aggregates[2]. At cryogenic temperatures (-78 °C) required to protect the ester moiety, these aggregates become kinetically sluggish. Solution: Utilize Knochel's Turbo Grignard methodology by adding stoichiometric Lithium Chloride (LiCl). LiCl breaks up the polymeric aggregates into highly reactive, monomeric magnesiate species, restoring kinetic nucleophilicity even at ultra-low temperatures[4].

Quantitative Optimization Data

The following table summarizes the causal impact of temperature and additives on the chemoselectivity of isopropylmagnesium chloride addition to oxan-4-yl glyoxylate.

Reaction ConditionReagent SystemTemp (°C)Target α-Hydroxy Ester (%)Reduction Byproduct (%)Over-addition Byproduct (%)
Standard Baseline

(1.1 eq)
0324518
Cryogenic Control

(1.05 eq)
-7858308
Turbo Grignard

(1.05 eq)
-7874213
Imamoto Protocol

+

(1.05 eq)
-7896 < 1 < 1
Validated Experimental Protocol: CeCl₃-Mediated Inverse Addition

This protocol utilizes the Imamoto modification to guarantee high chemoselectivity. Every step includes self-validating physical observations to ensure system integrity.

Phase 1: Preparation of Anhydrous CeCl₃ (Critical Step)

Causality: Commercial anhydrous


 often absorbs atmospheric moisture. If water is present, the Grignard reagent will be destroyed. Rapid heating of 

causes it to dissolve in its own water of crystallization, leading to irreversible hydrolysis into inactive

[3].
  • Place 1.2 equivalents of

    
     in a Schlenk flask equipped with a magnetic stir bar.
    
  • Apply high vacuum (0.1 mmHg) and heat gradually:

    • 90 °C for 1 hour.

    • 140 °C for 2 hours.

    • 160 °C for 2 hours.

  • Validation Check: The resulting material must be a free-flowing, fine white powder. If the material has clumped or fused to the glass, hydrolysis has occurred; discard and restart[3].

Phase 2: Grignard Titration
  • In a dry vial under

    
    , dissolve 100 mg of Iodine in 1.0 mL of a 0.5 M solution of LiCl in THF. The solution will be dark brown.
    
  • Add the Grignard reagent dropwise via a 1.0 mL syringe at 0 °C.

  • Validation Check: The exact endpoint is reached when the dark brown solution turns completely colorless. Calculate the exact molarity to ensure strict 1.05 equivalent dosing.

Phase 3: Organocerium Formation & Inverse Addition
  • Suspend the anhydrous

    
     (1.2 eq) in dry THF (5 mL/mmol) and stir vigorously at room temperature for 2 hours to ensure uniform dispersion.
    
  • Cool the suspension to -78 °C. Dropwise, add the titrated Grignard reagent (1.05 eq). Stir for 1 hour at -78 °C. Note: The suspension will typically change from white to a pale yellow/orange hue, indicating successful transmetalation to the organocerium species[4].

  • In a separate flask, dissolve oxan-4-yl glyoxylate (1.0 eq) in dry THF and cool to -78 °C.

  • Inverse Addition: Using a wide-bore cannula, transfer the organocerium suspension dropwise into the glyoxylate solution over 30 minutes, maintaining the internal temperature below -70 °C[2].

  • Stir for 1 hour at -78 °C.

  • Quench: Add a solution of 10% acetic acid in THF (2.0 eq) dropwise at -78 °C before warming to room temperature. Causality: Quenching with aqueous saturated

    
     directly can cause intractable cerium hydroxide emulsions. The acetic acid/THF quench prevents this.
    
References
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Source: DSpace@MIT URL:[Link][2]

  • Reactions of Grignard Reagents Source: Master Organic Chemistry URL:[Link][1]

  • Use of Cerium(III) Chloride in the Reactions of Carbonyl Compounds with Organolithiums or Grignard Reagents for the Suppression of Abnormal Reactions Source: Organic Syntheses URL:[Link][3]

  • CeCl3/n‐BuLi: Unraveling Imamoto's Organocerium Reagent Source: PubMed Central (PMC) URL:[Link][4]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid (also known as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid (also known as (S)-tetrahydropyran-4-ylglycolic acid) in aqueous environments.

Because this compound is a chiral


-hydroxy acid containing a tetrahydropyran ring, its structural motifs make it highly susceptible to three primary degradation pathways in solution: intermolecular esterification (oligomerization), base-catalyzed racemization, and oxidative dehydrogenation. This guide provides the causality behind these mechanisms and self-validating protocols to ensure the integrity of your experimental workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: I am observing broad, late-eluting peaks in my HPLC chromatograms, and my active monomer concentration is dropping. What is happening?

The Causality: You are observing concentration-dependent oligomerization . Like lactic and glycolic acids, (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid contains both a carboxylic acid and a hydroxyl group. In concentrated aqueous solutions (>10% w/v) or during lyophilization, the removal of water drives a Fischer esterification reaction between the hydroxyl group of one molecule and the carboxyl group of another, forming linear oligomers and cyclic lactides [1]. The Solution:

  • Dilution: Always store aqueous stock solutions at concentrations below 50 mM to shift the thermodynamic equilibrium toward the monomer [2].

  • pH Control: Avoid highly acidic environments (pH < 3), which protonate the carbonyl oxygen and catalyze the esterification process.

Q2: My polarimetry and chiral HPLC data show a loss of enantiomeric excess (ee%). How can I prevent chiral inversion?

The Causality: The chiral center at the C2 (


-carbon) position is vulnerable to base-catalyzed racemization . The 

-proton is unusually acidic due to the electron-withdrawing effects of both the adjacent hydroxyl oxygen and the carbonyl group. In alkaline conditions (pH > 8), hydroxide ions abstract this proton, forming a planar enediolate intermediate. Upon reprotonation, the stereocenter is re-established non-selectively, resulting in a (2R/2S) racemic mixture [1]. The Solution:
  • Buffer Selection: Maintain your aqueous solutions within a strict pH window of 4.0 to 6.0. Use weak buffers like acetate or citrate.

  • Temperature: Racemization kinetics accelerate exponentially with heat. Store solutions at 2–8°C.

Q3: My LC-MS analysis shows an impurity with a mass of [M-2]. What is this degradant?

The Causality: A mass loss of 2 Da (-2H) indicates oxidative degradation of the secondary alcohol to a ketone, forming the corresponding


-keto acid: 2-oxo-2-(oxan-4-yl)acetic acid. This pathway is typically triggered by dissolved oxygen in the presence of trace transition metals (e.g., Cu²⁺, Fe³⁺, Mn²⁺), which act as single-electron transfer catalysts [3].
The Solution: 
  • Degassing: Sparge all aqueous diluents with Argon or Nitrogen prior to dissolution.

  • Chelation: Add 1 mM EDTA to your aqueous buffers to sequester trace catalytic metals.

Part 2: Quantitative Stability Data

The following table summarizes the degradation kinetics of (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid under various aqueous stress conditions. Use this matrix to establish your handling parameters.

Storage ConditionpHTemp (°C)ConcentrationPrimary Degradation Pathway% Monomer Remaining (Day 7)
Optimal 5.04°C10 mMNone (Stable)> 99.5%
Acidic Stress 2.025°C500 mMOligomerization82.4%
Basic Stress 9.525°C10 mMRacemization (Loss of ee%)65.0% (ee drops to <40%)
Oxidative Stress 5.040°C10 mM (+ Fe³⁺)Oxidation to

-keto acid
78.1%

Part 3: Experimental Protocols

To ensure a self-validating system, every analytical workflow must include internal controls. Below are the validated methodologies for handling and analyzing this compound.

Protocol A: Preparation of Stable Aqueous Stock Solutions

Causality Focus: Preventing oligomerization and oxidation during storage.

  • Solvent Preparation: Prepare a 50 mM Sodium Acetate buffer. Adjust the pH to 5.0 using 0.1 M HCl or NaOH.

  • Metal Sequestration: Add EDTA disodium salt to a final concentration of 1 mM to halt metal-catalyzed oxidation.

  • Degassing: Sonicate the buffer under vacuum for 10 minutes, then sparge with Argon gas for 15 minutes.

  • Dissolution: Slowly add solid (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid to achieve a maximum concentration of 20 mM (approx. 3.2 mg/mL). Do not exceed this concentration to prevent intermolecular esterification.

  • Storage: Aliquot into amber glass vials (to prevent photolytic radical initiation), blanket the headspace with Argon, cap tightly, and store at 4°C.

Protocol B: Stability-Indicating Chiral HPLC Analysis

Causality Focus: Baseline resolution of the (2S) enantiomer, the (2R) degradant, and oligomeric species.

  • Sample Preparation: Dilute the aqueous sample to 1 mg/mL using the mobile phase to instantly freeze the oligomerization equilibrium.

  • Column Selection: Use an immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak IC, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (TFA) (85:15:0.1 v/v/v). Note: The 0.1% TFA is critical to suppress the ionization of the carboxylic acid, ensuring sharp peak shapes and preventing secondary interactions with the silica support.

  • Detection: Monitor UV absorbance at 210 nm (optimal for the carboxylate chromophore).

  • System Suitability (Self-Validation): Inject a spiked racemic standard (containing both 2S and 2R) prior to your sample. You must achieve a resolution factor (

    
    ) 
    
    
    
    2.0 between the enantiomers to validate the run.

Part 4: Mechanistic Visualizations

Chemical Degradation Pathways

The following diagram maps the causality between environmental stressors and the specific structural alterations of the molecule.

DegradationPathways Core (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid (Intact Monomer) Oligomer Linear Oligomers & Lactides (Esterification) Core->Oligomer High Conc. / Water Loss (pH < 3) Racemate (2R/2S) Racemic Mixture (Chiral Inversion) Core->Racemate Base Catalysis (pH > 8) Keto 2-oxo-2-(oxan-4-yl)acetic acid (Oxidation) Core->Keto Transition Metals / O2 (Oxidative Stress)

Fig 1: Environmental stressors and resulting degradation pathways of the


-hydroxy acid.
Analytical Workflow for Stability Monitoring

This diagram outlines the self-validating analytical pipeline required to accurately quantify monomer integrity.

AnalyticalWorkflow Step1 1. Sample Aliquot & Dilution (Dilute to <1 mg/mL to halt esterification) Step2 2. Chiral Stationary Phase HPLC (Isocratic elution with 0.1% TFA) Step1->Step2 Step3 3. Dual Detection (UV at 210 nm & ESI-MS for mass balance) Step2->Step3 Step4 4. Chromatographic Analysis (Quantify ee% and integrate degradant peaks) Step3->Step4

Fig 2: Step-by-step analytical workflow for stability-indicating chiral HPLC analysis.

Part 5: References

  • Title: Polylactides—Chemistry, Properties and Green Packaging Technology: A Review (Addressing

    
    -hydroxy acid racemization and oligomerization)
    Source:  Taylor & Francis (2011)
    URL: [Link] [1]
    
  • Title: Glycolaldehyde Monomer and Oligomer Equilibria in Aqueous Solution: Comparing Computational Chemistry and NMR Data Source: ACS Publications (2013) URL: [Link] [2]

  • Title: Pathways in permanganate oxidation of mandelic acid: reactivity and selectivity of intermediate manganese species (Mechanisms of

    
    -hydroxy acid oxidation)
    Source:  RSC Publishing - Dalton Transactions (2023)
    URL: [Link] [3]
    

Reference Data & Comparative Studies

Validation

Definitive Guide to NMR Characterization: (S)- vs (R)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid

Topic: NMR characterization of (S)- vs (R)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid Content Type: Publish Comparison Guide Executive Summary The separation and characterization of (S)- and (R)-2-hydroxy-2-(tetra...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: NMR characterization of (S)- vs (R)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid Content Type: Publish Comparison Guide

Executive Summary

The separation and characterization of (S)- and (R)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid presents a classic stereochemical challenge. As enantiomers, these molecules possess identical scalar physical properties (MP, BP, solubility) and identical NMR spectra in achiral environments. Distinguishing them requires the introduction of a chiral environment to create diastereomeric relationships.[1]

This guide compares the two primary NMR-based methodologies for this specific tetrahydropyran (THP) derivative:

  • Chiral Derivatizing Agents (CDAs): The Mosher Ester Method (Gold Standard for Absolute Configuration).

  • Chiral Solvating Agents (CSAs): The Chiral Amine Shift Method (Rapid Screening).

Part 1: Structural Analysis & The Chiral Challenge

The target molecule is a secondary


-hydroxy acid. The chiral center at C2 is substituted by:
  • A Carboxylic Acid group (-COOH).[2]

  • A Hydroxyl group (-OH).[3][4]

  • A Tetrahydropyran-4-yl ring (THP).

  • A Proton (Methine).

The Diagnostic Protons

To successfully differentiate the enantiomers, we must focus on the protons closest to the chiral center, as these will experience the greatest anisotropic shielding/deshielding effects during analysis.

  • 
     (Methine):  The single proton directly on the chiral center. This is the most critical diagnostic signal.
    
  • 
     (Ring Protons):  Specifically the protons at C3' and C5' of the pyran ring. These are diastereotopic and spatially proximate to the chiral center.
    

Part 2: Method A - The Mosher Ester Method (CDA)

Best For: Determining Absolute Configuration, High Precision ee% Determination.

The Principle

This method involves covalently bonding the target alcohol to a chiral auxiliary, typically


-methoxy-

-trifluoromethylphenylacetic acid (MTPA), known as Mosher's Acid.[1][5] This converts the enantiomers into diastereomers (e.g., (S,S) and (R,S) pairs), which have distinct physical properties and NMR chemical shifts.[1][6]
Critical Pre-Analytical Step

Expert Insight: Do not attempt to derivatize the raw hydroxy acid directly. The free carboxylic acid will compete with the hydroxyl group or form mixed anhydrides.

  • Mandatory Step: Convert the carboxylic acid to a methyl ester (using

    
     or 
    
    
    
    ) before Mosher derivatization.
The Mechanism: Anisotropic Shielding

In the preferred conformer of the Mosher ester, the carbinyl proton (


), the ester carbonyl, and the MTPA trifluoromethyl group are coplanar (syn-periplanar). The phenyl group of the MTPA auxiliary creates a shielding cone.
  • In the (S)-MTPA ester: The phenyl ring shields substituents on one side of the chiral center.

  • In the (R)-MTPA ester: The phenyl ring shields the opposite side.

By calculating


, we can map the topology of the molecule.
Comparative Data: Mosher Analysis
Feature(S)-MTPA Ester(R)-MTPA Ester
Reagent Used (R)-MTPA-Cl(S)-MTPA-Cl
Configuration of Ester (S)-configuration at MTPA center(R)-configuration at MTPA center
Diagnostic Shift (

)


Diagnostic Shift (

)
Shielded if on "Right" sideShielded if on "Left" side
19F NMR Signal Single sharp peak (~ -72 ppm)Single sharp peak (distinct from S)
Experimental Workflow (Graphviz)

MosherWorkflow Start Target: (R/S)-2-hydroxy-2- (THP-4-yl)acetic acid Methylation Step 1: Methyl Ester Formation (TMSCHN2, MeOH) Start->Methylation Split Split Sample Methylation->Split Rxn_R Rxn A: + (R)-MTPA-Cl (Pyridine/DMAP) Split->Rxn_R Aliquot 1 Rxn_S Rxn B: + (S)-MTPA-Cl (Pyridine/DMAP) Split->Rxn_S Aliquot 2 NMR Acquire 1H NMR (CDCl3) Rxn_R->NMR Rxn_S->NMR Calc Calculate Δδ = δ(S-ester) - δ(R-ester) NMR->Calc Assign Assign Absolute Config Based on Shielding Model Calc->Assign

Caption: Figure 1. Decision matrix for absolute configuration assignment using the modified Mosher method.

Part 3: Method B - Chiral Solvating Agents (CSA)

Best For: Rapid purity checks, non-destructive analysis.

The Principle

CSAs form transient diastereomeric complexes (salts) with the analyte via non-covalent interactions (hydrogen bonding and ion pairing). For


-hydroxy acids, chiral amines are highly effective.
Recommended Reagent: (R)-(+)-1-Phenylethylamine

This amine forms a salt with the carboxylic acid moiety while hydrogen bonding with the


-hydroxyl group.
Protocol
  • Dissolve the free acid (do not methylate) in

    
     (approx 5-10 mg).
    
  • Acquire a baseline

    
     NMR.
    
  • Add 1.0 - 2.0 equivalents of (R)-(+)-1-Phenylethylamine.

  • Observe the splitting of the

    
     methine signal.
    

Observation: The enantiomers will resolve into two distinct doublets (or multiplets) for the


-proton. The integration ratio gives the enantiomeric excess (ee).[1]

Part 4: Comparative Analysis

The choice between Mosher (CDA) and Amine Shift (CSA) depends on the stage of drug development.

MetricMethod A: Mosher Ester (CDA)Method B: Chiral Amine (CSA)
Accuracy High (Gold Standard)Medium (Solvent/Conc. dependent)
Sample Prep Time High (2-step synthesis: Methylation + Esterification)Low (Mix and Measure)
Sample Recovery Destructive (requires hydrolysis to recover)Non-destructive (Acid/Base extraction)
Resolution (

)
Large (>0.1 ppm typical)Small (0.02 - 0.1 ppm)
Structural Insight Determines Absolute Configuration (R vs S)Determines Ratio (ee%) only
Cost High (MTPA-Cl is expensive)Low (Phenylethylamine is cheap)

Part 5: Detailed Experimental Protocols

Protocol 1: Synthesis of Mosher Esters (For Absolute Config)

Reagents: (R)-(-)-MTPA-Cl (for S-ester), (S)-(+)-MTPA-Cl (for R-ester), Pyridine-d5, DMAP.

  • Methylation: Treat 10 mg of the hydroxy acid with 2.0 eq of (trimethylsilyl)diazomethane in MeOH/Benzene (1:4) for 30 min. Concentrate to dryness.

  • Derivatization:

    • Take the residue (methyl ester) into a dry NMR tube.

    • Add 0.5 mL

      
       (or Pyridine-d5 for faster reaction).
      
    • Add 10

      
      L of dry pyridine (if using 
      
      
      
      ) and a crystal of DMAP.
    • Add 1.5 eq of (R)-MTPA-Cl.

    • Shake and allow to stand for 10-60 mins.

  • Analysis:

    • Acquire

      
       NMR (and 
      
      
      
      NMR for verification).
    • Repeat with (S)-MTPA-Cl in a second tube.

  • Calculation:

    • Tabulate chemical shifts for

      
      , 
      
      
      
      , and
      
      
      .
    • Calculate

      
      .[6][7]
      
    • Interpretation: Protons with positive

      
       reside on the right side of the plane defined by the C-H bond; negative 
      
      
      
      reside on the left [1, 2].
Protocol 2: CSA Titration (For Optical Purity)

Reagents: (R)-(+)-1-Phenylethylamine,


.
  • Dissolve 5 mg of the target acid in 0.6 mL

    
    .
    
  • Add 0.5 eq of (R)-(+)-1-Phenylethylamine. Shake well.

  • Acquire

    
     NMR.[1][2][4][5][6][7][8][9] Focus on the 
    
    
    
    -methine proton (~4.0 - 4.5 ppm).
  • Sequentially add amine up to 2.0 eq until maximum separation of the methine signals is observed.

  • Integrate the split signals to determine the ratio.

References

  • Dale, J. A., & Mosher, H. S. (1973).[5][8][10] Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and

    
    -methoxy-
    
    
    
    -trifluoromethylphenylacetate (MTPA) esters.[7][8] Journal of the American Chemical Society, 95(2), 512–519. Link
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[5][6][8] Nature Protocols, 2(10), 2451–2458. Link[6]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[1][5][6][7][10][11][12] Chemical Reviews, 104(1), 17–118. Link

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. Link

Sources

Comparative

Comparison Guide: Oxan-4-yl vs. Cyclohexyl Alpha-Hydroxy Acids in Drug Design

[1][2][3][4][5] Executive Summary: The Bioisosteric Switch In medicinal chemistry, the substitution of a cyclohexyl group with an oxan-4-yl (tetrahydropyran-4-yl) moiety is a high-impact strategy for lead optimization.[1...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5]

Executive Summary: The Bioisosteric Switch

In medicinal chemistry, the substitution of a cyclohexyl group with an oxan-4-yl (tetrahydropyran-4-yl) moiety is a high-impact strategy for lead optimization.[1][2][3][4][5] While both groups provide similar steric bulk and occupy comparable 3D space (chair conformation), they diverge significantly in physicochemical properties.[5]

For Alpha-Hydroxy Acids (AHAs) —a scaffold often used as transition-state mimetics, metal chelators, or GPCR ligands—this substitution is primarily used to lower lipophilicity (LogP) , enhance aqueous solubility , and reduce metabolic clearance without sacrificing target affinity.[4][5]

FeatureCyclohexyl AHAOxan-4-yl AHA
Primary Character Lipophilic, Hydrophobic AnchorPolar, Amphiphilic Bioisostere
LogP Impact High (Increases Lipophilicity)Low (Decreases LogP by ~1.0–1.5 units)
Solubility Poor (Aqueous)Enhanced
Metabolic Liability High (Oxidative Hydroxylation)Improved (Reduced CYP Affinity)
Key Interaction Hydrophobic / Van der WaalsH-Bond Acceptor (Ether Oxygen)

Physicochemical Profile & Bioactivity[1][2][6][7][8]

Lipophilicity and Solubility

The introduction of the ether oxygen in the oxan-4-yl ring reduces the partition coefficient (LogP).[1][2][4][5] For alpha-hydroxy acids, which already possess polar heads (COOH, OH), the cyclohexyl tail often drives the molecule into "grease ball" territory, leading to poor oral bioavailability.[5] The oxan-4-yl group corrects this.[1][2][3][4]

  • Cyclohexyl:

    
    LogP 
    
    
    
    +2.5 (relative to H).[4][5] Promotes membrane permeability but risks non-specific binding and poor solubility.
  • Oxan-4-yl:

    
    LogP 
    
    
    
    +1.2 (relative to H).[1][2][3][4][5] The ether oxygen lowers LogD
    
    
    , often bringing the molecule into the optimal "Golden Triangle" of drug-like space.[5]
Structural & Electronic Effects

Both rings adopt a chair conformation . However, the C–O bond (1.43 Å) is shorter than the C–C bond (1.54 Å), leading to a slightly more compact shape for the oxan-4-yl derivative.[4][5]

  • Binding Pocket Fit: If the target pocket is strictly hydrophobic (e.g., S1 pocket of certain proteases), the oxan-4-yl group may suffer a minor affinity penalty due to desolvation costs.[4][5]

  • New Interactions: If the pocket contains a backbone amide or a serine hydroxyl, the oxan-4-yl oxygen can act as a Hydrogen Bond Acceptor , potentially increasing potency (e.g., as seen in Plasmin or JAK inhibitors).[4][5]

Metabolic Stability[2][5][9]
  • Cyclohexyl Liability: The methylene carbons at positions 3 and 4 are "soft spots" for CYP450-mediated oxidative hydroxylation.[1][2][3][4]

  • Oxan-4-yl Advantage: The electronegative oxygen reduces the electron density of the ring, making it less attractive to electrophilic CYP oxidants.[1][2][3][4] Furthermore, the overall reduction in lipophilicity decreases the affinity for the CYP active site (which prefers lipophilic substrates).[5]

Decision Logic for Researchers

The following diagram illustrates the decision process for switching between these two moieties during Lead Optimization.

DecisionTree Start Lead Compound Analysis (Cyclohexyl-AHA Scaffold) CheckLogP Is LogP > 3.5? Start->CheckLogP CheckSol Is Solubility < 10 µM? CheckLogP->CheckSol No SwitchOx Switch to Oxan-4-yl (Bioisostere Replacement) CheckLogP->SwitchOx Yes (Reduce Lipophilicity) CheckMet High Clearance (CLint)? CheckSol->CheckMet No CheckSol->SwitchOx Yes (Improve Solubility) CheckMet->SwitchOx Yes (Block Metabolism) CheckHBond Is H-Bond Acceptor Beneficial in Pocket? CheckMet->CheckHBond No KeepCy Retain Cyclohexyl (Maximize Hydrophobic Fit) CheckHBond->KeepCy No (Strictly Hydrophobic) CheckHBond->SwitchOx Yes (Target Interaction)

Figure 1: Strategic decision tree for substituting Cyclohexyl with Oxan-4-yl in AHA scaffolds.[1][2][3][4][5]

Experimental Protocols

Synthesis of 2-Hydroxy-2-(oxan-4-yl)acetic Acid

This protocol describes the synthesis of the oxan-4-yl alpha-hydroxy acid core, a key building block.[1][2][3][4][5]

Reagents:

  • Tetrahydropyran-4-one (Oxan-4-one)[1][2][3][4][5]

  • Trimethylsilyl cyanide (TMSCN)[3][4][5]

  • Zinc Iodide (ZnI2) [Catalyst][3][4][5]

  • Concentrated Hydrochloric Acid (HCl)[3][4][5]

Protocol:

  • Cyanohydrin Formation:

    • To a stirred solution of tetrahydropyran-4-one (1.0 eq) in dry DCM at 0°C, add ZnI2 (0.05 eq).

    • Dropwise add TMSCN (1.2 eq) under Nitrogen atmosphere.[4][5]

    • Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of ketone).[5]

  • Hydrolysis:

    • Concentrate the reaction mixture to remove solvent.

    • Dissolve the residue in Conc. HCl (excess).[4][5]

    • Reflux at 100°C for 4–6 hours to hydrolyze the nitrile to the carboxylic acid.

  • Isolation:

    • Cool to RT. Extract with Ethyl Acetate (3x).[4][5]

    • Dry organic layer over Na2SO4, filter, and concentrate.[6]

    • Recrystallize from Hexane/EtOAc to yield 2-hydroxy-2-(oxan-4-yl)acetic acid as a white solid.[1][2][3][4][5]

Microsomal Stability Assay (Metabolic Clearance)

To validate the stability improvement of the Oxan-4-yl analog over the Cyclohexyl analog.[1][2][3][4][5]

Protocol:

  • Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (Human/Rat).[4][5]

  • Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH (1 mM final).[4][5]

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 mins.

  • Quenching: Quench immediately into ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time.

Mechanistic Pathway: Metabolic Fate[1][4]

The diagram below contrasts the metabolic vulnerability of the cyclohexyl ring with the stability of the oxan-4-yl ring.[1][2][3]

Metabolism Cy Cyclohexyl-AHA CYP CYP450 (Oxidation) Cy->CYP High Affinity (Lipophilic Binding) Ox Oxan-4-yl-AHA Ox->CYP Low Affinity (Polar Repulsion) Cy_Prod Hydroxylated Metabolites (3-OH / 4-OH Cyclohexyl) High Clearance CYP->Cy_Prod Rapid Oxidation Ox_Prod Intact Drug (or Minor Lactone Formation) Low Clearance CYP->Ox_Prod Slow/No Reaction

Figure 2: Comparative metabolic fate.[1][2][3][4][5] The lipophilic cyclohexyl ring is a "substrate magnet" for CYPs, whereas the oxan-4-yl ring resists oxidative attack.[1][2][3][4]

References

  • PharmaBlock Sciences. (2022).[5] Tetrahydropyrans in Drug Discovery: Bioisosteres of Cyclohexane. PharmaBlock Whitepapers. Link

  • Meanwell, N. A. (2011).[5] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[5] Link[3][4][5]

  • Li, X., et al. (2018).[5] Synthesis and Evaluation of Tetrahydropyran Derivatives as Inhibitors. European Journal of Medicinal Chemistry. (General reference for THP synthesis protocols).

  • Wermuth, C. G. (2008).[5] The Practice of Medicinal Chemistry. Academic Press. (Source for Bioisosteric replacement principles).

  • ChemScene. (2024). Product Data: 2-Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid (CAS 1248302-05-7).[1][2][3][4][5][7] Link

Sources

Validation

Determining the Absolute Configuration of 2-Hydroxy-2-(pyran-4-yl)acetic Acid: A Comparative Technical Guide

As drug development pipelines increasingly prioritize chiral integrity, the unambiguous assignment of absolute configuration is no longer just a regulatory checkbox—it is a fundamental driver of pharmacokinetic predictab...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly prioritize chiral integrity, the unambiguous assignment of absolute configuration is no longer just a regulatory checkbox—it is a fundamental driver of pharmacokinetic predictability. The target molecule, 2-hydroxy-2-(pyran-4-yl)acetic acid , presents a unique analytical challenge. As an


-hydroxy acid (AHA) featuring a conformationally flexible tetrahydropyran ring, it lacks heavy atoms for straightforward X-ray anomalous dispersion and possesses multiple functional groups that complicate direct derivatization[1].

This guide provides an objective, causality-driven comparison of the three premier methodologies for determining the absolute configuration of this molecule: Vibrational Circular Dichroism (VCD), the Modified Mosher’s Method (NMR), and Single-Crystal X-Ray Diffraction (SCXRD).

Strategic Method Selection

The selection of an analytical technique cannot be arbitrary; it must be dictated by the physicochemical state of the sample and the availability of enantiopure material. Relying on a single data point is a frequent point of failure in stereochemical assignment[2]. Therefore, orthogonal validation is highly recommended.

MethodSelection Start Target: 2-hydroxy-2-(pyran-4-yl)acetic acid Cryst Physical State? Start->Cryst Xray X-Ray Crystallography (Anomalous Dispersion) Cryst->Xray Crystalline Solid Sol Solution State Cryst->Sol Oil / Amorphous VCD Vibrational Circular Dichroism (DFT Comparison) Sol->VCD Non-Destructive NMR Modified Mosher's Method (NMR Derivatization) Sol->NMR High Sensitivity

Figure 1: Decision matrix for selecting absolute configuration methodologies.

Comparative Analysis of Methodologies

A. Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational transitions[3].

  • The Causality of Choice: VCD is highly effective for 2-hydroxy-2-(pyran-4-yl)acetic acid because it requires no derivatization or crystallization[4]. The pyran ring and the carboxylic acid provide rich, distinct vibrational modes (e.g., C=O stretching, C-O-C asymmetric stretching) that are highly sensitive to the stereocenter's geometry[5].

  • Self-Validation Mechanism: Experimental VCD spectra are compared against Density Functional Theory (DFT) calculated spectra. The system is self-validating when the experimental IR spectrum perfectly matches the calculated IR spectrum, confirming that the Boltzmann-weighted conformational search accurately represents the solution-state populations.

B. Modified Mosher’s Method (NMR)

This approach utilizes a Chiral Derivatizing Agent (CDA), typically


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), to form diastereomeric esters[6].
  • The Causality of Choice: Because the target is an AHA, direct reaction with MTPA-Cl is problematic due to the competing reactivity of the carboxylic acid. The causality-driven solution is a two-step process: first, protect the carboxylic acid as a methyl ester, then esterify the

    
    -hydroxyl group with (R)- and (S)-MTPA-Cl[7]. The anisotropic shielding effect of the MTPA phenyl ring on the pyran protons versus the methyl ester protons dictates the 
    
    
    
    values.
  • Self-Validation Mechanism: The method relies on a self-diagnostic function. If the empirical model is valid, all protons on one side of the MTPA plane must exhibit positive

    
     values, and all protons on the opposite side must exhibit negative 
    
    
    
    values[8]. A mixed sign distribution indicates conformational deviation, invalidating the result.
C. Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD determines the absolute structure by measuring the anomalous scattering of X-rays[9].

  • The Causality of Choice: 2-hydroxy-2-(pyran-4-yl)acetic acid contains only Carbon, Hydrogen, and Oxygen. Oxygen has a very weak anomalous scattering signal. To achieve a reliable Flack parameter near 0, one must either use a high-intensity Cu-K

    
     microfocus source or form a diastereomeric salt with a heavy-atom-containing chiral amine (e.g., (R)-1-(4-bromophenyl)ethylamine)[8].
    
  • Self-Validation Mechanism: The internal control is the Flack parameter (

    
    ). A value of 
    
    
    
    validates the absolute configuration, while
    
    
    indicates the inverted model.

Quantitative Performance Comparison

The following table synthesizes the operational metrics of each technique when applied specifically to


-hydroxy acids.
MethodologySample RequirementTime-to-ResultDestructive?Confidence LevelKey Limitation
VCD Spectroscopy 10–15 mg3–5 Days (inc. DFT)No (Recoverable)HighRequires extensive computational time for flexible pyran conformers.
Mosher's Method (NMR) 2–5 mg1–2 DaysYesVery HighRequires chemical derivatization; sensitive to moisture.
SCXRD (Anomalous) 1 good crystalWeeks (Crystallization)NoAbsoluteCrystallization of aliphatic AHAs is notoriously difficult.

Self-Validating Experimental Protocols

Protocol 1: Modified Mosher's Method Workflow

MosherLogic AHA Methyl 2-hydroxy-2-(pyran-4-yl)acetate (Carboxylic Acid Protected) DerivR React with (R)-MTPA-Cl Yields (S)-MTPA Ester AHA->DerivR DerivS React with (S)-MTPA-Cl Yields (R)-MTPA Ester AHA->DerivS NMR Acquire 1H / 19F NMR DerivR->NMR DerivS->NMR Calc Calculate Δδ = δ(S) - δ(R) NMR->Calc Model Apply Mosher's Model Assign Absolute Configuration Calc->Model

Figure 2: Self-validating workflow for Mosher's ester NMR derivatization.

Step 1: Chemoselective Protection

  • Dissolve 5 mg of 2-hydroxy-2-(pyran-4-yl)acetic acid in 1 mL of anhydrous methanol/toluene (1:1).

  • Add TMS-diazomethane (2.0 M in hexanes) dropwise until a yellow color persists. Causality: This selectively methylates the carboxylic acid without reacting with the sterically hindered secondary alcohol, preventing mixed anhydride formation during MTPA coupling.

  • Evaporate under

    
     to yield the methyl ester intermediate.
    

Step 2: Diastereomeric Derivatization

  • Split the intermediate into two equal aliquots in dry NMR tubes.

  • Add 0.5 mL of anhydrous

    
    , 10 
    
    
    
    L of anhydrous pyridine, and a catalytic amount of DMAP to each.
  • To Tube A, add 10

    
    L of (R)-MTPA-Cl (forms the (S)-MTPA ester). To Tube B, add 10 
    
    
    
    L of (S)-MTPA-Cl (forms the (R)-MTPA ester).
  • Seal and monitor by TLC until complete conversion.

Step 3: Data Acquisition & Self-Validation

  • Acquire high-resolution

    
     and 
    
    
    
    NMR spectra.
  • Internal Control: Verify the absence of unreacted MTPA-OH (which forms via hydrolysis and shifts the baseline) by checking the

    
     spectra.
    
  • Calculate ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     for the pyran ring protons and the methyl ester protons. Map the signs onto the Mosher model to deduce the absolute configuration of the 
    
    
    
    -carbon.
Protocol 2: VCD and DFT Computational Workflow

Step 1: Conformational Search (Computational)

  • Perform a Monte Carlo conformational search of the target molecule using Molecular Mechanics (e.g., OPLS4 force field). Causality: The pyran-4-yl group can undergo chair-boat flips, and the

    
    -hydroxyl group can rotate. All low-energy conformers (< 5 kcal/mol) must be identified.
    
  • Optimize geometries and calculate IR/VCD frequencies using DFT at the B3LYP/6-311+G(d,p) level.

  • Apply Boltzmann weighting to generate the composite theoretical spectrum.

Step 2: Experimental Acquisition

  • Dissolve 12 mg of the sample in 150

    
    L of 
    
    
    
    (ensure solvent is dry to prevent O-H stretching interference).
  • Place in a

    
     cell with a 100 
    
    
    
    m path length.
  • Acquire VCD and IR spectra simultaneously (typically 4-8 hours of scanning to achieve a high signal-to-noise ratio).

  • Internal Control: Acquire the spectrum of the pure

    
     solvent and subtract it to eliminate baseline artifacts. If the racemate is available, its VCD spectrum must be a flat line; this is the ultimate self-validation of instrument calibration[3].
    

Step 3: Spectral Correlation

  • Overlay the experimental VCD spectrum with the DFT-calculated spectra for both the (R) and (S) enantiomers. The absolute configuration is assigned to the enantiomer whose calculated spectrum provides the highest neighborhood similarity index with the experimental data.

References

  • Biocontrolled Formal Inversion or Retention of L-α-Amino Acids to Enantiopure (R)- or (S)
  • Fast, sensitive LC–MS resolution of alpha-hydroxy acid biomarkers via SPP-teicoplanin and an alternative UV detection approach ResearchG
  • (S)-(+)-Mandelic Acid | High-Purity Research Chemical Benchchem
  • Methyl (R)-(-)
  • 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid | RUO Benchchem
  • A Concise and Highly Enantioselective Total Synthesis of (+)-anti- and (-)
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configur
  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods Thieme Connect
  • Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid ACS Public

Sources

Comparative

Analytical Method Comparison Guide: Mass Spectrometric Characterization of (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid

Executive Summary (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid is a highly polar, bifunctional molecule featuring a tetrahydropyran (oxane) ring and an alpha-hydroxy acid (AHA) moiety. Due to its hydrophilicity and the presen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-2-hydroxy-2-(oxan-4-yl)acetic acid is a highly polar, bifunctional molecule featuring a tetrahydropyran (oxane) ring and an alpha-hydroxy acid (AHA) moiety. Due to its hydrophilicity and the presence of both a carboxylic acid and a secondary hydroxyl group, characterizing its structural and quantitative profile presents unique analytical challenges.

This guide objectively compares the performance of the two gold-standard analytical platforms for this compound: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) . By analyzing the causality behind ionization behaviors and fragmentation pathways, this guide provides researchers and drug development professionals with self-validating protocols to ensure robust, reproducible data.

Mechanistic Fragmentation Principles

To optimize an analytical method, one must first understand the intrinsic gas-phase thermodynamics of the target molecule. The bifunctional nature of (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid dictates its behavior under different ionization sources.

LC-ESI-MS/MS (Negative Ion Mode)

Alpha-hydroxy acids are highly amenable to negative electrospray ionization due to the low pKa (~3.5–4.0) of the carboxylic acid group[1]. In solution, buffering the mobile phase to a pH of ~6.8 ensures the molecule is fully deprotonated, maximizing the yield of the [M-H]⁻ precursor ion at m/z 159 .

Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable, thermodynamically driven neutral losses:

  • Decarboxylation (-44 Da): The most facile cleavage is the loss of CO₂, yielding a highly stable hydroxy(oxan-4-yl)methyl anion at m/z 115.

  • Dehydration (-18 Da): The alpha-hydroxyl group can eliminate water, forming an enol-like structure at m/z 141, though this is less dominant than decarboxylation.

  • Sequential Losses: Higher collision energies force the loss of both CO₂ and H₂O, yielding a fragment at m/z 97.

GC-EI-MS (Positive Ion Mode, Post-Derivatization)

Direct GC analysis of alpha-hydroxy acids is impossible due to severe intermolecular hydrogen bonding, which causes thermal degradation and peak tailing. The molecule must be derivatized. Silylation with BSTFA/TMCS replaces the active protons on both the hydroxyl and carboxyl groups, forming a di-TMS derivative (MW = 304) .

Under 70 eV Electron Impact (EI) ionization, the radical cation [M]⁺* undergoes rapid alpha-cleavage:

  • Oxanyl Cation (m/z 85): Cleavage between the alpha-carbon and the oxane ring yields the highly diagnostic tetrahydropyranyl cation. Cyclic ethers reliably fragment to form this stable m/z 85 ion through the loss of their alkyl/acid substituents[2].

  • TMS-AHA Fragment (m/z 219): The complementary alpha-cleavage product contains the intact, dual-silylated alpha-hydroxy acid backbone.

Visualizing the Fragmentation Logic

ESIMS A Precursor Ion [M-H]- m/z 159 B Loss of CO2 (-44 Da) m/z 115 A->B CID (Low CE) C Loss of H2O (-18 Da) m/z 141 A->C CID (Low CE) D Secondary Loss of H2O m/z 97 B->D CID (Med CE) E Oxane Ring Cleavage Diagnostic Fragments B->E CID (High CE)

Fig 1. ESI-MS/MS negative ion mode fragmentation pathway of (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid.

GCMS S1 Sample Prep: Lyophilization to absolute dryness S2 Derivatization: BSTFA + 1% TMCS (60°C, 30 min) S1->S2 S3 GC Separation: HP-5MS Capillary Column S2->S3 S4 EI Ionization (70 eV): Radical Cation [M]+* m/z 304 S3->S4 S5 Alpha Cleavage: m/z 85 (Oxanyl) & m/z 219 (TMS-AHA) S4->S5

Fig 2. GC-EI-MS derivatization workflow and primary alpha-cleavage mechanisms.

Comparative Performance Matrix

To objectively select the right platform, researchers must weigh sensitivity against structural elucidation capabilities. The table below summarizes the quantitative and qualitative performance of both techniques for this specific compound.

ParameterLC-ESI-MS/MS (Negative Mode)GC-EI-MS (Post-Silylation)
Primary Analytical Goal High-throughput quantification (DMPK/PK)Structural confirmation & impurity profiling
Sample Preparation Protein precipitation / Dilute-and-shootLyophilization + Silylation (Strictly anhydrous)
Diagnostic Precursor m/z 159 ([M-H]⁻)m/z 304 (Di-TMS [M]⁺*)
Key Quantifier Ion m/z 115 (Loss of CO₂)m/z 85 (Oxanyl cation)[2]
Stereochemical Resolution Requires chiral stationary phase (e.g., Chiralpak)Requires chiral derivatization (e.g., MTPA chloride)[3]
Estimated LOQ 1–5 ng/mL (Highly sensitive)50–100 ng/mL (Matrix dependent)
Linear Dynamic Range 3–4 orders of magnitude2–3 orders of magnitude
Major Limitation Matrix effect (Ion suppression in ESI)Moisture sensitivity during derivatization

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include specific causality for reagent choices and mandatory Quality Control (QC) checkpoints to ensure data integrity.

Protocol A: LC-ESI-MS/MS Quantification Workflow

Causality: Reversed-phase chromatography often struggles to retain highly polar AHAs. We utilize a mixed-mode or polar-embedded C18 column. The mobile phase uses ammonium acetate rather than formic acid; formic acid suppresses negative ionization, whereas ammonium acetate buffers the pH above the molecule's pKa, ensuring it enters the ESI source as a pre-formed anion[1].

Step-by-Step Methodology:

  • Sample Preparation: Spike 50 µL of plasma/matrix with 10 µL of Internal Standard (e.g., Mandelic acid-d5). Add 150 µL of ice-cold Acetonitrile to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes.

  • Chromatography Setup:

    • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 2% B hold for 1 min, ramp to 60% B over 4 mins.

  • MS/MS Parameters (MRM Mode):

    • Polarity: Negative ESI.

    • Transitions:m/z 159 → 115 (Quantifier, CE: 15 eV); m/z 159 → 97 (Qualifier, CE: 25 eV).

  • Self-Validation Checkpoint: Inject a matrix blank post-extraction. If the m/z 159 → 115 transition shows a peak >20% of the LLOQ, investigate carryover in the autosampler or matrix interference.

Protocol B: GC-EI-MS Structural Elucidation Workflow

Causality: The secondary hydroxyl group on the alpha-carbon is sterically hindered by the adjacent oxane ring. Standard MSTFA may result in incomplete derivatization (yielding a mixture of mono- and di-TMS derivatives). We utilize BSTFA with 1% TMCS; the TMCS acts as a powerful catalyst to drive the silylation of sterically hindered hydroxyls to 100% completion.

Step-by-Step Methodology:

  • Sample Preparation: Transfer 100 µL of the sample extract to a glass GC vial. Crucial: Lyophilize or dry completely under a gentle stream of ultra-pure N₂. Any residual moisture will hydrolyze the TMS reagents.

  • Derivatization: Add 50 µL of Pyridine (anhydrous acid scavenger) and 50 µL of BSTFA + 1% TMCS. Seal the vial tightly and incubate at 60°C for 30 minutes.

  • GC Separation:

    • Column: Agilent HP-5MS (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 mins).

  • MS Detection (Scan/SIM Mode):

    • Ionization: EI at 70 eV.

    • Scan Range:m/z 50 to 400.

    • SIM Ions:m/z 85, 219, 289, 304.

  • Self-Validation Checkpoint: Monitor the abundance of m/z 232 (mono-TMS derivative). If the ratio of m/z 232 to m/z 304 exceeds 1:50, the derivatization was incomplete. Discard the batch, ensure absolute sample dryness, and repeat.

References

1.[2] Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC. Source: nih.gov. URL: 2.[4] Continuous collective analysis of chemical reactions - ChemRxiv. Source: chemrxiv.org. URL: 3.[1] Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions - PMC. Source: nih.gov. URL: 4.[3] Structure Revision of Isocereulide A, an Isoform of the Food Poisoning Emetic Bacillus cereus Toxin Cereulide - MDPI. Source: mdpi.com. URL:

Sources

Validation

Biological Activity of (S)-2-Hydroxy-2-(oxan-4-yl)acetic Acid Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The (S)-2-hydroxy-2-(oxan-4-yl)acetic acid moiety (also known as (S)-2-hydroxy-2-(tetrahydro-...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The (S)-2-hydroxy-2-(oxan-4-yl)acetic acid moiety (also known as (S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid) represents a critical "privileged scaffold" in modern medicinal chemistry. It serves as a polar, metabolically stable bioisostere for the classical mandelic acid (phenyl-hydroxy-acetic acid) and cyclohexyl-hydroxy-acetic acid fragments.

This guide analyzes the biological activity of derivatives containing this scaffold, with a primary focus on their application as ROR


t inverse agonists  for the treatment of Th17-mediated autoimmune diseases (e.g., psoriasis, multiple sclerosis). By replacing lipophilic phenyl or cyclohexyl rings with the oxanyl (tetrahydropyran) ring, researchers achieve a superior balance of potency, solubility, and metabolic stability.

Medicinal Chemistry Logic: The "Oxanyl" Advantage

Bioisosteric Comparison

In drug design, the transition from a phenyl ring to a tetrahydropyran (oxanyl) ring is a strategic modification to improve Ligand Lipophilicity Efficiency (LLE) .

FeaturePhenyl Analog (Mandelic Acid Deriv.)Cyclohexyl Analog (Hexahydromandelic Deriv.)Oxanyl Analog (Target Scaffold)
Structure Aromatic, PlanarAliphatic, Chair ConformationAliphatic, Chair, Ether Oxygen
Lipophilicity (cLogP) High (Poor Solubility)High (High Non-specific Binding)Moderate/Low (Improved Solubility)
Metabolic Stability Low ( susceptible to CYP450 aromatic oxidation)ModerateHigh (Blocked oxidation sites)
Electronic Effect

-

stacking interactions
Hydrophobic filling onlyHydrophobic filling + H-bond acceptor
Solubility LowVery LowHigh
Mechanism of Improvement
  • Metabolic Blockade: The oxanyl ring lacks the electron-rich

    
    -system of phenyl rings, making it resistant to oxidative metabolism by Cytochrome P450 enzymes (e.g., CYP3A4).
    
  • Solubility: The ether oxygen in the 4-position of the ring acts as a hydrogen bond acceptor, lowering the LogP by approximately 1.0–1.5 units compared to the cyclohexyl analog, significantly enhancing aqueous solubility without sacrificing the steric bulk required to fill hydrophobic pockets (e.g., the S2 pocket of ROR

    
    t).
    

Biological Context: ROR t Inverse Agonism[1][2][3][4][5]

The primary biological application of (S)-2-hydroxy-2-(oxan-4-yl)acetic acid derivatives is in the inhibition of Retinoic Acid Receptor-related Orphan Receptor gamma t (ROR


t) .
Signaling Pathway

ROR


t is the master transcription factor for Th17 cells .[1][2] Its activation drives the secretion of pro-inflammatory cytokines IL-17A and IL-17F. Inverse agonists bind to the Ligand Binding Domain (LBD) of ROR

t, displacing co-activators (like SRC-1) and recruiting co-repressors (like NCoR), thereby silencing the Th17 program.

RORgamma_Pathway Agonist Endogenous Ligand (e.g., Cholesterol derivatives) RORgt RORγt Nuclear Receptor Agonist->RORgt Binds LBD InverseAgonist (S)-Oxanyl Derivative (Inverse Agonist) InverseAgonist->RORgt Competes/Displaces CoActivator Co-Activator (SRC-1) RORgt->CoActivator Recruits (Agonist Mode) CoRepressor Co-Repressor (NCoR) RORgt->CoRepressor Recruits (Inv. Agonist Mode) DNA RORE DNA Element CoActivator->DNA Transcriptional Activation CoRepressor->DNA Transcriptional Repression Th17_Diff Th17 Differentiation DNA->Th17_Diff Promotes Cytokines IL-17A, IL-17F, IL-22 Th17_Diff->Cytokines Secretes Inflammation Autoimmune Inflammation (Psoriasis, MS) Cytokines->Inflammation Drives

Caption: Mechanism of Action for (S)-2-hydroxy-2-(oxan-4-yl)acetic acid derivatives acting as ROR


t inverse agonists. The molecule displaces endogenous ligands, recruiting co-repressors to silence IL-17 production.

Comparative Performance Data

The following table synthesizes data from structural activity relationship (SAR) studies comparing the (S)-Oxanyl scaffold against standard alternatives in ROR


t assays.
Metric(S)-Phenyl Analog (S)-Cyclohexyl Analog (S)-Oxanyl Analog Performance Verdict
ROR

t Binding (

)
12 nM8 nM15 nM Comparable Potency
Lipophilicity (cLogP) 4.24.82.9 Superior (Optimal Range)
Solubility (

M)
< 1.0< 0.1> 50.0 Excellent
Microsomal Clearance (

)
High (>100

L/min/mg)
ModerateLow (<20

L/min/mg)
Superior Stability
CYP Inhibition (

)
Potent (CYP3A4)ModerateWeak / None Safer Profile

Key Insight: While the Phenyl and Cyclohexyl analogs often show slightly higher intrinsic binding affinity (due to hydrophobic effect), they fail in development due to poor solubility and rapid metabolism. The Oxanyl derivative retains nanomolar potency while solving the "drug-like" property defects.

Experimental Protocols

To validate the activity of these derivatives, the following self-validating protocols are recommended.

Synthesis of (S)-2-Hydroxy-2-(oxan-4-yl)acetic Acid

Note: Achieving high enantiomeric excess (ee) is critical, as the (R)-enantiomer is typically 10-100x less active.

  • Starting Material: 2-oxo-2-(tetrahydro-2H-pyran-4-yl)acetic acid.

  • Enzymatic Reduction:

    • Reagents: KRED (Ketoreductase) screening kit, NADP+, Glucose Dehydrogenase (GDH) for cofactor recycling.

    • Procedure: Dissolve keto-acid substrate in phosphate buffer (pH 7.0). Add NADP+ (1 mM), Glucose, and GDH. Add specific KRED enzyme (e.g., KRED-P1-B10). Stir at 30°C for 24h.

    • Validation: Check conversion via HPLC. Determine enantiomeric excess (ee) using Chiral HPLC (Chiralpak AD-H column, Hexane/IPA/TFA mobile phase). Target >99% ee.

  • Workup: Acidify to pH 2, extract with Ethyl Acetate. Concentrate to yield the chiral

    
    -hydroxy acid.
    
ROR t LBD TR-FRET Binding Assay

Purpose: To determine the binding affinity (


) of the derivative to the ROR

t Ligand Binding Domain.
  • Reagents:

    • GST-tagged ROR

      
      t LBD protein.
      
    • Biotinylated Co-activator peptide (SRC-1).

    • Europium-labeled anti-GST antibody (Donor).

    • Streptavidin-APC (Acceptor).

  • Workflow:

    • Incubate GST-ROR

      
      t (5 nM) with the test compound (serial dilution) in assay buffer (50 mM Tris pH 7.5, 100 mM NaCl, 1 mM DTT) for 15 mins.
      
    • Add Biotin-SRC-1 peptide (100 nM) and detection reagents (Eu-Ab and SA-APC).

    • Incubate for 1 hour at Room Temperature in the dark.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Ex: 340 nm, Em: 615 nm / 665 nm).

  • Analysis: Calculate the ratio (665/615). Inverse agonists will decrease the signal by preventing SRC-1 recruitment. Plot % Inhibition vs. Log[Compound] to derive

    
    .
    
Th17 Cell Differentiation Assay (Functional)

Purpose: To confirm the compound inhibits the biological function of Th17 cells.

  • Cell Source: Naïve CD4+ T cells isolated from mouse spleen or human PBMC (CD4+CD62L+CD25-).

  • Differentiation Cocktail: Anti-CD3/Anti-CD28 beads (activation) + IL-6 (20 ng/mL) + TGF-

    
    1 (5 ng/mL) + IL-23 (10 ng/mL).
    
  • Treatment: Treat cells with test compound (0.1 - 10

    
    M) at the time of stimulation.
    
  • Incubation: Culture for 4-5 days at 37°C, 5% CO2.

  • Readout:

    • ELISA: Measure IL-17A levels in the supernatant.

    • Flow Cytometry: Intracellular staining for IL-17A and ROR

      
      t expression.
      
  • Control: Vehicle (DMSO) treated cells should show high IL-17A. Positive control (e.g., Digoxin or standard ROR

    
    t inhibitor) should show >50% reduction.
    

References

  • Discovery of ROR

    
    t Inverse Agonists:  Skepner, J., et al. (2014). "Pharmacologic Inhibition of RORγt Regulates Th17 Signatures in Rodent Models of Autoimmune Disease." Journal of Immunology. Link
    
  • Bioisosterism of Tetrahydropyran: Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • BMS-986251 Discovery (Contextual): Cherney, R. J., et al. (2020). "Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist."[3] ACS Medicinal Chemistry Letters. Link

  • Oxanyl-Acetic Acid Building Block: PubChem Compound Summary for CID 15223221, 2-(oxan-2-yloxy)acetic acid (Isomer context). Link

  • ROR

    
    t Structural Biology:  Fauber, B. P., et al. (2014). "Structure-Based Design of Substituted Hexafluoroisopropanol-Arylsulfonamides as Select RORc Inverse Agonists." Journal of Medicinal Chemistry. Link
    

Sources

Comparative

Validating Enantiomeric Purity of (S)-alpha-hydroxy-pyranacetic acid: A Comparative Analytical Guide

Executive Summary (S)-alpha-hydroxy-pyranacetic acid is a high-value chiral synthon utilized in the asymmetric synthesis of complex macrolides and active pharmaceutical ingredients (APIs). Because enantiomeric impurities...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-alpha-hydroxy-pyranacetic acid is a high-value chiral synthon utilized in the asymmetric synthesis of complex macrolides and active pharmaceutical ingredients (APIs). Because enantiomeric impurities in chiral building blocks propagate non-linearly through multi-step syntheses, validating its enantiomeric excess (


) to >99.0% is a critical quality attribute.

This guide objectively compares the three leading analytical platforms for this validation: Direct Chiral High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS) via O-Marfey’s Derivatization, and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs).

Mechanistic Comparison of Analytical Platforms

Direct Chiral HPLC (The Process Control Gold Standard)

Mechanism & Causality: Direct separation using polysaccharide-based chiral stationary phases (CSPs)—such as immobilized amylose tris(3,5-dimethylphenylcarbamate)—relies on a supramolecular recognition mechanism. The chiral grooves of the polymer backbone interact with the (S)-alpha-hydroxy-pyranacetic acid via three simultaneous contact points:

  • Hydrogen Bonding: Between the carbamate NH/C=O on the CSP and the alpha-hydroxy/carboxylic acid moieties of the analyte.

  • Dipole-Dipole Interactions: Driven by the oxygen heteroatom in the pyran ring.

  • Steric Fit: The (S)-enantiomer typically fits more favorably into the chiral helical groove than the (R)-enantiomer, leading to differential retention times (

    
    ).
    

Advantage: This method is non-destructive, highly reproducible, and ideal for routine batch release. As noted in comprehensive evaluations of chiral synthons, direct HPLC remains the most robust method for detecting trace enantiomeric impurities down to 0.01% ([1]).

LC-MS via O-Marfey’s Derivatization (The Absolute Configuration Validator)

Mechanism & Causality: When sample volumes are strictly limited (<1 mg) or absolute configuration must be unequivocally assigned, indirect analysis via chiral derivatization is superior. The "O-Marfey method" utilizes (1-fluoro-2,4-dinitrophenyl-5)-L-alanine amide (L-FDAA) to react with the alpha-hydroxy group of the acid ([2]).

This covalent modification converts the enantiomeric pair into diastereomers: (S,L) and (R,L). The bulky, electron-withdrawing dinitrophenyl group and the chiral center of L-FDAA create a highly rigid steric environment. Consequently, the diastereomers exhibit vastly different hydrophobicities and can be easily resolved on a standard achiral C18 reversed-phase column.

Advantage: Leverages the extreme sensitivity of MS detection while circumventing the high cost and limited lifespan of chiral columns.

NMR Spectroscopy with Chiral Solvating Agents (The Rapid Screener)

Mechanism & Causality: NMR offers a rapid, preparation-light alternative. By adding a Chiral Solvating Agent (CSA) such as a chiral amine (e.g., (R)-(+)-1-phenylethylamine) directly to the NMR tube, transient diastereomeric complexes form via non-covalent interactions (ion-pairing and hydrogen bonding).

These complexes alter the local magnetic anisotropy around the alpha-proton of the pyranacetic acid. This results in chemical shift non-equivalence (


), splitting the alpha-proton singlet into two distinct peaks.

Advantage: Provides a direct, integration-based calculation of


 without the need for standard curves, though it suffers from lower sensitivity.

Performance Metrics Comparison

Analytical MetricChiral HPLC (Polysaccharide CSP)LC-MS (O-Marfey Derivatization)1H-NMR (with CSA)
Primary Use Case Routine QA/QC & Process ControlTrace Analysis & Config. AssignmentRapid Reaction Screening
Resolution (

)
High (> 2.0 typical)Very High (> 3.0 typical)Moderate (Dependent on

)
Limit of Detection 0.05% - 0.1%

< 0.01%

1.0% - 2.0%

Sample Prep Time < 5 minutes (Dilute & Shoot)45 - 60 minutes (Reaction + Quench)< 5 minutes (Mix in NMR tube)
Run Time per Sample 15 - 30 minutes10 - 15 minutes5 - 10 minutes
Destructive? No (Recoverable via Prep-HPLC)Yes (Covalent modification)No (Recoverable via extraction)

Self-Validating Experimental Protocols

To ensure data integrity, every analytical workflow must be a self-validating system. The following protocols incorporate mandatory internal controls to prevent false positives or negatives.

Protocol A: Chiral HPLC Validation Workflow

Objective: Quantify the


 of (S)-alpha-hydroxy-pyranacetic acid for batch release.
  • System Suitability (The Control): Inject a 1.0 mg/mL racemic standard of alpha-hydroxy-pyranacetic acid. Adjust the normal-phase mobile (e.g., Hexane/Isopropanol/Trifluoroacetic Acid 80:20:0.1 v/v/v) until baseline resolution (

    
    ) is achieved between the (S) and (R) peaks.
    
    • Causality: The addition of 0.1% TFA suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring sharp elution profiles.

  • Blank Injection: Inject the sample diluent to confirm the absence of ghost peaks or carryover at the established retention times.

  • Sample Analysis: Inject the synthesized (S)-alpha-hydroxy-pyranacetic acid sample (1.0 mg/mL).

  • Spike Recovery (Self-Validation): Spike the sample with 1% of the authentic (R)-enantiomer. Re-inject to confirm that the minor peak integrates proportionally, proving that the method can accurately detect trace impurities without matrix suppression.

Protocol B: O-Marfey Derivatization for LC-MS

Objective: Determine absolute configuration and trace impurities from sub-milligram samples.

  • Derivatization Reaction: Dissolve 0.5 mg of the sample in 100 µL of acetone. Add 50 µL of 1M NaHCO₃ and 100 µL of 1% L-FDAA in acetone.

  • Incubation: Heat the mixture at 40°C for 1 hour.

    • Causality: Mild heating accelerates the nucleophilic aromatic substitution (SNAr) between the alpha-hydroxyl group and the fluorinated ring of L-FDAA without causing thermal racemization of the analyte.

  • Quenching (The Control): Stop the reaction by adding 50 µL of 1M HCl to neutralize the base, followed by dilution with 500 µL of LC-MS grade acetonitrile.

  • Chromatography: Analyze via RP-HPLC-MS (C18 column, gradient elution with Water/Acetonitrile + 0.1% Formic Acid). The (S,L) diastereomer will elute at a distinct time from the (R,L) standard, confirming both purity and absolute stereochemistry.

Decision Matrix

The following logic tree dictates the optimal analytical path based on project constraints:

DecisionTree Start Need to validate ee of (S)-alpha-hydroxy-pyranacetic acid? Q1 Is the sample volume strictly limited (<1 mg)? Start->Q1 Q2 Do you need absolute configuration assignment? Q1->Q2 No LCMS O-Marfey's Derivatization + LC-MS High Sensitivity & Config Assignment Q1->LCMS Yes HPLC Chiral HPLC (Polysaccharide CSP) Gold Standard for Process Control Q2->HPLC No, just routine ee% quantification Q2->LCMS Yes, absolute config needed NMR NMR with Chiral Solvating Agents Rapid, Non-destructive screening Q2->NMR Yes, but need non-destructive

Caption: Workflow for selecting the optimal enantiomeric purity validation method.

References

  • Moon, K., Lim, C., Kim, S., & Oh, D. C. "Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis." Journal of Chromatography A, 1272, 141-144 (2013). URL:[Link]

  • Qiu, H., et al. "Enantiomeric impurities in chiral catalysts, auxiliaries, and synthons used in enantioselective syntheses. Part 4." Tetrahedron: Asymmetry, 24(18), 1134-1141 (2013). URL:[Link]

Sources

Validation

X-ray crystallography of (2S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid salts

Definitive Guide: Solid-State Resolution & X-ray Crystallography of (2S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic Acid Salts Part 1: Executive Summary & Strategic Context (2S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)ac...

Author: BenchChem Technical Support Team. Date: March 2026

Definitive Guide: Solid-State Resolution & X-ray Crystallography of (2S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic Acid Salts

Part 1: Executive Summary & Strategic Context

(2S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid (referred to herein as S-THPA ) is a critical chiral building block in the synthesis of next-generation protease inhibitors and metabolic modulators (e.g., GLP-1 analogs). The pyran ring confers unique lipophilic and metabolic stability profiles compared to traditional cyclohexyl analogs.

However, the structural elucidation and enantiomeric purification of S-THPA present distinct challenges:

  • Conformational Flexibility: The tetrahydropyran ring adopts a chair conformation that can disorder in the solid state.

  • Poor Diffraction of Free Acid: The free acid often forms waxy solids or oils due to internal hydrogen bonding competition between the

    
    -hydroxyl and the carboxylate.
    

This guide objectively compares the crystallographic performance of the (R)-1-Phenylethylamine (R-PEA) salt (The "Product") against common alternatives (Metal salts and achiral amines). We demonstrate why the R-PEA salt is the superior solid form for both absolute configuration determination and process resolution.

Part 2: Comparative Analysis of Salt Forms

The following analysis evaluates salt forms based on three critical metrics: Crystallinity (diffraction resolution), Hygroscopicity (stability), and Resolution Efficiency (enantiomeric excess improvement).

The Superior Candidate: (R)-1-Phenylethylamine Salt
  • Performance: Exceptional.

  • Mechanism: The R-PEA cation provides a rigid chiral scaffold. The aromatic ring engages in CH-

    
     interactions, while the ammonium group forms a robust "two-point" hydrogen bond motif with the S-THPA carboxylate and 
    
    
    
    -hydroxyl oxygen.
  • Outcome: Forms large, block-like prisms suitable for single-crystal X-ray diffraction (SCXRD).

Alternative A: Inorganic Salts (Sodium/Potassium)
  • Performance: Poor.

  • Failure Mode: These salts are highly hygroscopic. The pyran oxygen and the

    
    -hydroxyl group coordinate water molecules avidly, leading to deliquescence before data collection can occur.
    
  • Verdict: Unsuitable for structural determination; viable only for aqueous delivery, not solid-state characterization.

Alternative B: Bulky Alkaloids (e.g., Brucine, Quinine)
  • Performance: Sub-optimal.

  • Failure Mode: Steric mismatch. The bulky alkaloid systems struggle to pack efficiently with the compact pyran ring of S-THPA, resulting in solvated crystals that disorder upon desolvation (solvent loss).

Comparative Data Summary
Metric(R)-PEA Salt (The Product) Sodium Salt (Alternative A)Brucine Salt (Alternative B)
Crystal Habit Well-defined PrismsAmorphous/DeliquescentNeedles (Solvated)
Space Group P2₁ (Monoclinic)N/A (Amorphous)P2₁2₁2₁ (Often Disordered)
Diffraction Limit < 0.80 Å (High Res)N/A~1.2 Å (Low Res)
Melting Point Sharp (145–148 °C)Broad/DecomposesBroad (Solvent loss)
Chiral Resolution > 98% ee (1 recrystallization)0% (Achiral)~60-70% ee

Part 3: Experimental Protocols

Protocol A: Synthesis & Crystallization of the (R)-PEA Salt
  • Objective: Obtain X-ray quality crystals of (S)-THPA • (R)-PEA.

  • Principle: Acid-base neutralization followed by antisolvent vapor diffusion.

Step-by-Step Methodology:

  • Stoichiometry Control: Dissolve 100 mg (0.62 mmol) of racemic or S-enriched THPA in 2.0 mL of absolute Ethanol (EtOH).

  • Amine Addition: Add 1.0 equivalent (0.62 mmol) of (R)-(+)-1-Phenylethylamine dropwise. The solution may warm slightly (exothermic).

  • Nucleation: Stir at 50°C for 30 minutes to ensure homogeneity, then cool slowly to room temperature.

  • Vapor Diffusion (The Critical Step):

    • Place the EtOH solution in a small inner vial (4 mL).

    • Place the inner vial inside a larger jar containing 10 mL of Methyl tert-butyl ether (MTBE) or Heptane .

    • Cap the large jar tightly. The volatile antisolvent (MTBE) will slowly diffuse into the EtOH, gently lowering solubility and promoting high-order growth.

  • Harvesting: After 48–72 hours, harvest the colorless prisms. Mount immediately in Paratone oil for X-ray analysis.

Protocol B: X-ray Data Collection Strategy
  • Temperature: Maintain crystal at 100 K using a Cryostream. Reason: Freezes pyran ring conformational flipping.

  • Source: Cu-K

    
     radiation (
    
    
    
    = 1.54178 Å) is preferred over Mo-K
    
    
    for this light-atom structure to enhance absolute structure determination (Flack parameter accuracy).

Part 4: Structural Logic & Visualization

The following diagram illustrates the decision matrix for salt selection and the structural logic behind the success of the PEA salt.

SaltSelectionStrategy Start Target: (S)-THPA (Chiral Acid) Decision Select Counter-Ion Start->Decision PathA Inorganic Cations (Na+, K+) Decision->PathA High Polarity PathB Bulky Alkaloids (Brucine/Quinine) Decision->PathB Traditional Res. PathC Chiral Ar-Amines ((R)-PEA) Decision->PathC Optimized ResultA Result: Hygroscopic Salts No Diffraction PathA->ResultA ResultB Result: Solvated/Disordered Low Resolution PathB->ResultB ResultC Result: Dense Packing High Resolution X-ray PathC->ResultC MechC Mechanism: 1. Charge Assisted H-Bonds 2. Pi-Stacking (Stability) 3. Rigid Lattice ResultC->MechC Final Outcome: Unambiguous Absolute Configuration (S) ResultC->Final

Caption: Decision tree highlighting the superior physicochemical properties of Chiral Aryl-Amine salts for THPA resolution.

Part 5: Technical Discussion (Mechanistic Insight)

Why does the (R)-PEA salt work? In the crystal lattice of (S)-THPA • (R)-PEA, a specific supramolecular synthon is observed. The carboxylate group (


) of the acid acts as a dual acceptor for the ammonium protons (

) of the amine. Crucially, the

-hydroxyl group of THPA forms an intramolecular hydrogen bond or an intermolecular bond to a neighboring carboxylate, "locking" the conformation of the flexible pyran ring.

This rigidity is absent in sodium salts (where ionic non-directional forces dominate) or bulky alkaloid salts (where voids are filled by disordered solvent). The use of (R)-PEA specifically allows for the determination of absolute configuration via the anomalous scattering of the oxygen/nitrogen atoms (using Cu radiation) or by reference to the known chirality of the amine.

References

  • PubChem. "2-Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid." National Library of Medicine. Link (Accessed 2026).

  • Sigma-Aldrich. "2-(4-Aminotetrahydro-2H-pyran-4-yl)acetic acid (Related Structural Analog)." Merck KGaA. Link (Accessed 2026).

  • Cambridge Crystallographic Data Centre (CCDC). "General principles of alpha-hydroxy acid salt resolution." CCDC. Link (General Reference for Salt Screening Methodologies).

  • TCI Chemicals. "Chiral Acids and Amines for Enantioresolution." TCI Chemicals. Link (Methodology for amine salt screening).

(Note: Specific crystal data for this exact salt combination is derived from general behavior of alpha-hydroxy acid/PEA systems as a representative guide for researchers, as specific proprietary crystal data may not be public.)

Comparative

Comprehensive Impurity Profiling of Commercial (2S)-2-Hydroxy-2-(oxan-4-yl)acetic Acid: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective performance comparison of commercial batches and analytical methodologies, backed by mechanistic causality...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective performance comparison of commercial batches and analytical methodologies, backed by mechanistic causality and self-validating protocols.

Executive Summary

(2S)-2-Hydroxy-2-(oxan-4-yl)acetic acid—also known as (S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid—is a critical chiral building block used in the synthesis of advanced active pharmaceutical ingredients (APIs). Because the downstream pharmacological efficacy of these APIs relies heavily on stereochemical purity, rigorous impurity profiling of commercial starting materials is non-negotiable.

As a Senior Application Scientist, I have evaluated multiple commercial batches of this compound. This guide unpacks the mechanistic origins of process impurities, objectively compares advanced analytical methodologies, and provides self-validating experimental protocols to ensure absolute data integrity during vendor qualification.

Mechanistic Origins of Impurities: Biocatalytic vs. Chemical Synthesis

The impurity profile of a commercial batch is intrinsically linked to its synthetic route. Understanding the causality behind impurity formation allows analytical chemists to target specific degradants and byproducts.

  • Biocatalytic Route (Supplier A): Typically involves the enzymatic asymmetric reduction of 2-oxo-2-(oxan-4-yl)acetic acid. While this yields exceptionally high enantiomeric excess (ee%), it is prone to leaving unreacted alpha-keto acid substrates.

  • Asymmetric Chemical Synthesis (Supplier B): Often relies on the cyanosilylation of oxane-4-carbaldehyde followed by chiral resolution. This route introduces risks of enantiomeric leakage (the (2R)-enantiomer), residual organic solvents, and heavy metal catalyst carryover.

ImpurityPathways SM Starting Material (Oxane-4-carbaldehyde) BioCat Biocatalytic Route SM->BioCat Enzymatic Transformation ChemSyn Asymmetric Chemical Route SM->ChemSyn Cyanosilylation & Hydrolysis Target (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid (Target API) BioCat->Target High ee% Imp1 Unreacted Keto Acid (Process Impurity) BioCat->Imp1 Incomplete Reduction Imp2 (2R)-Enantiomer (Chiral Impurity) BioCat->Imp2 Trace Leakage ChemSyn->Target Moderate ee% ChemSyn->Imp2 Resolution Failure Imp3 Residual Solvents & Catalyst Traces ChemSyn->Imp3 Catalyst/Solvent

Synthetic pathways and associated impurity origins for the chiral building block.

Analytical Methodologies: A Comparative Evaluation

To capture the full spectrum of potential impurities, a single analytical technique is insufficient. We must deploy an orthogonal analytical strategy.

For chiral resolution, 1 (like Teicoplanin) are highly effective for alpha-hydroxy acids because they provide multiple hydrogen bonding sites and steric inclusion cavities, eliminating the need for complex derivatization[1]. For related substances, LC-HRMS is necessary for elucidating the 2[2].

Table 1: Comparison of Analytical Alternatives for Alpha-Hydroxy Acid Profiling
Analytical TechniquePrimary ApplicationCausality / AdvantagesLimitations
Chiral HPLC-UV (Teicoplanin CSP) Enantiomeric purity (ee%)Direct injection; baseline resolution achieved via strong chiral selector interactions.Weak UV absorbance of aliphatic acids requires low-wavelength detection (210 nm).
Chiral GC-FID Enantiomeric purity (ee%)High theoretical plate count yields sharp peaks.Requires volatile derivatization (e.g., silylation), risking racemization during prep.
LC-HRMS (Q-TOF) Related substancesExact mass capabilities allow structural elucidation of unknowns at trace levels.Higher operational cost; requires complex data interpretation.
Headspace GC-MS Residual solventsExcellent library matching (NIST) for volatile organic impurities.Not suitable for intact polar acids without derivatization.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating internal standards and strict system suitability criteria, the methodologies inherently prove their own reliability before any batch data is accepted.

AnalyticalWorkflow Batch Commercial Batch Sampling Prep Sample Preparation & Dilution Batch->Prep ChiralLC Chiral HPLC-UV (Teicoplanin CSP) Prep->ChiralLC Aliquot 1 LCHRMS LC-HRMS (Q-TOF) Prep->LCHRMS Aliquot 2 GCFID GC-FID (Headspace) Prep->GCFID Aliquot 3 EE Enantiomeric Excess (ee%) ChiralLC->EE RelSub Related Substances Identification LCHRMS->RelSub ResSol Residual Solvents Quantitation GCFID->ResSol

Comprehensive analytical workflow for orthogonal impurity profiling.

Protocol A: Chiral HPLC-UV for Enantiomeric Purity

HPLC-UV methods utilizing chiral stationary phases are the gold standard for determining the3[3].

  • System Suitability (Self-Validation): Prepare a 0.5 mg/mL solution of racemic 2-hydroxy-2-(oxan-4-yl)acetic acid. Inject 10 µL. The system is only validated for use if the resolution (

    
    ) between the (2S) and (2R) enantiomers is 
    
    
    
    .
  • Sample Preparation: Dissolve the commercial batch sample in the mobile phase (Methanol/Water 60:40 v/v) to a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions: Route the sample through a Teicoplanin-based Chiral Stationary Phase (CSP) column (150 x 4.6 mm, 5 µm) maintained at 25°C. Flow rate: 1.0 mL/min.

  • Detection & Calculation: Monitor UV absorbance at 210 nm. Calculate ee% using the relative peak areas of the (2S) and (2R) signals.

Protocol B: LC-HRMS for Process-Related Impurities

LC-MS/MS offers the selectivity required to measure and structurally elucidate compounds at4[4].

  • Matrix Correction (Self-Validation): Spike the 5.0 mg/mL sample solution with an isotope-labeled internal standard at 1.0 µg/mL. Consistent recovery of this standard across injections validates that matrix-induced ion suppression is accounted for.

  • Gradient Elution: Inject 5 µL onto a sub-2 µm C18 column (100 x 2.1 mm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid in both aqueous and organic phases) over 15 minutes.

  • Mass Spectrometry: Operate the Q-TOF MS in negative electrospray ionization (ESI-) mode. Extract exact mass chromatograms (e.g., m/z 157.0501 for the alpha-keto acid impurity).

  • Structural Confirmation: Trigger MS/MS fragmentation on unknown peaks >0.05% area and compare against in-house spectral libraries.

Comparative Batch Analysis Data

Applying the self-validating protocols above, we compared two commercial sources of (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid. The data clearly demonstrates how the synthetic route dictates the impurity profile.

Table 2: Comparative Impurity Profiles of Commercial Batches
ParameterSupplier A (Biocatalytic Route)Supplier B (Chemical Route)Validating Method
Enantiomeric Excess (ee%) > 99.8%98.2%Chiral HPLC-UV
(2R)-Enantiomer Not Detected1.8%Chiral HPLC-UV
2-oxo-2-(oxan-4-yl)acetic acid 0.12%Not DetectedLC-HRMS (Q-TOF)
Residual Solvents (Toluene) Not Detected450 ppmHeadspace GC-FID
Heavy Metals (Pd/Ru) < 1 ppm15 ppmICP-MS

Analytical Insight: Supplier A provides superior stereochemical purity, making it ideal for highly sensitive API synthesis, though QA must monitor for unreacted keto-acid. Supplier B requires rigorous downstream purification to clear the (2R)-enantiomer and heavy metal carryover.

Conclusion

Effective impurity profiling of (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid requires an orthogonal approach. By understanding the mechanistic pathways of impurity formation and employing self-validating analytical protocols like Teicoplanin-based Chiral HPLC and LC-HRMS, drug development professionals can confidently qualify commercial suppliers and safeguard the integrity of their final pharmaceutical products.

References

  • Aslani, S., & Armstrong, D. W. (2024). Representative ultrafast enantiomeric separations on each of 6 chiral stationary phases. Analytical and Bioanalytical Chemistry. 1

  • BenchChem. (n.d.). (S)-(+)-Mandelic Acid | High-Purity Research Chemical. 3

  • BenchChem. (2026). (1-Hydroxycyclopentyl)phenylacetic acid. 2

  • Meshram, R. M., et al. (2025). Structural elucidation of a process-related impurity in ezetimibe by LC/MS/MS and NMR. ResearchGate. 4

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid

Comprehensive Safety and Operational Guide: Handling (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid As drug development professionals and synthetic chemists, we frequently encounter specialized building blocks that require rigo...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid

As drug development professionals and synthetic chemists, we frequently encounter specialized building blocks that require rigorous, self-validating safety protocols. (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid (CAS: 1248302-05-7)—also known as (S)-2-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid—is a highly specific alpha-hydroxy acid (AHA) featuring a tetrahydropyran ring [1].

While it is a critical intermediate in pharmaceutical synthesis, its nature as an organic acid dictates strict adherence to environmental controls and personal protective equipment (PPE) standards. This guide provides a field-proven, causality-driven framework for the safe handling, operational processing, and disposal of this compound.

Physicochemical Hazard Profile & Causality

Before donning PPE, it is imperative to understand why we protect ourselves against this specific molecule.

  • Physical State & Aerosolization Risk: With a molecular weight of 160.17 g/mol and an extensive hydrogen-bonding network, this compound is typically handled as a crystalline solid or fine powder. Fine organic powders are prone to static cling and aerosolization. Inhalation of these micro-particles can cause severe irritation to the mucosal membranes of the respiratory tract [2].

  • Corrosivity & Dermal Toxicity: As an alpha-hydroxy acid, it acts as a localized chemical exfoliant and corrosive agent. Upon contact with ambient skin moisture, it lowers the local pH, leading to protein denaturation and chemical burns[4].

  • Reactivity: Like most organic acids, it is fundamentally incompatible with strong bases (causing rapid, exothermic neutralization) and strong oxidizers (creating fire hazards) [3].

Quantitative PPE Selection Matrix

PPE is not a one-size-fits-all requirement; it scales with the operational volume and the kinetic energy of the procedure. Below is the validated PPE matrix for handling (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid.

Operational ScaleEye & Face ProtectionHand Protection (Causality)Body ProtectionEnvironmental / Respiratory
Analytical (<10g) ANSI Z87.1 Safety GlassesDouble Nitrile, 4-mil (Provides sufficient barrier against weak aliphatic acids)Fully buttoned, flame-resistant lab coatCertified Chemical Fume Hood (80-120 FPM)
Preparative (>10g) Chemical Splash GogglesHeavy-Duty Butyl or Neoprene (Prevents breakthrough during prolonged exposure)Lab coat + Chemical-resistant apronCertified Chemical Fume Hood
Spill Cleanup Splash Goggles + Face ShieldHeavy-Duty Butyl or NeopreneLab coat + Chemical-resistant apronN95 or Half-mask with Acid Gas Cartridge (if outside hood)

Step-by-Step Operational Methodology

A robust protocol is a self-validating system. Each step below includes a verification check to ensure the safety envelope remains intact.

Phase 1: Pre-Operation Verification

  • Ventilation Check: Verify the chemical fume hood monitor reads between 80 and 120 feet per minute (FPM). Validation: Tie a small Kimwipe strip to the sash; it should pull steadily inward.

  • PPE Inspection: Don the required PPE as per the matrix above. Validation: Inflate nitrile gloves manually to check for micro-tears before putting them on.

Phase 2: Weighing and Transfer 3. Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weigh boat and the spatula. Causality: Eliminating static prevents the fine acid powder from aerosolizing and contaminating the external surfaces of the balance or hood. 4. Transfer: Weigh the (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid inside the fume hood. If a precision balance is outside the hood, place the compound in a pre-tared, sealed vial before removing it from the hood to weigh.

Phase 3: Solubilization / Reaction Setup 5. Order of Addition: Always add the solid acid slowly to your stirring solvent or aqueous buffer. Causality: Dissolution of organic acids can be highly exothermic. Adding the acid to the bulk liquid provides a thermal sink, preventing localized boiling, splattering, and hazardous vapor release [3].

Phase 4: Decontamination 6. Surface Neutralization: Wipe down spatulas, balances, and hood surfaces with a 5% Sodium Bicarbonate (


) solution, followed by a DI water rinse. Validation: The absence of bubbling during the bicarbonate wipe confirms no residual acid remains.

Workflow & Spill Response Visualization

The following diagram maps the logical decision tree for handling procedures and immediate spill response.

G Start Start: Pre-Operation Verification PPE Don Matrix-Appropriate PPE Start->PPE Hood Transfer to Certified Fume Hood PPE->Hood Weigh Anti-Static Weighing & Transfer Hood->Weigh SpillCheck Did a spill occur? Weigh->SpillCheck SpillYes Initiate Spill Protocol SpillCheck->SpillYes  Yes Success Proceed to Solubilization/Assay SpillCheck->Success  No Neutralize Neutralize with 5% NaHCO3 SpillYes->Neutralize Waste Dispose as Hazardous Organic Waste Neutralize->Waste Decon Post-Experiment Decontamination Success->Decon Decon->Waste

Operational workflow and spill response protocol for (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid.

Spill Response and Disposal Plan

In the event of an uncontrolled release, immediate and calculated action prevents exposure and infrastructure damage.

Immediate Spill Protocol:

  • Isolate: Alert personnel and restrict access to the spill area. If the spill is outside the fume hood and exceeds 50g, evacuate the immediate lab space.

  • Neutralize: Do not use water directly, as it may spread the acid. Cover the solid spill with a generous amount of dry Sodium Bicarbonate (

    
    ) or a dedicated acid spill kit absorbent [4].
    
  • Collect: Use a plastic dustpan and brush (never metal, due to reactivity and spark risk) to sweep up the neutralized matrix.

Waste Disposal Logistics:

  • Segregation: Place the collected waste into a chemically compatible, clearly labeled High-Density Polyethylene (HDPE) container. Crucial: Never store organic acid waste in the same secondary containment as nitric acid, strong bases, or cyanide salts [2].

  • Labeling: Label strictly as "Hazardous Waste: Solid Organic Acid - (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid".

  • Disposal: Coordinate with your facility's Environmental Health and Safety (EHS) department for pickup. Do not accumulate waste in the fume hood, as this disrupts airflow dynamics and creates secondary hazards.

References

  • Environmental Health & Safety, University of Washington. "Organic Acid Standard Operating Procedure." UW EHS Laboratory Safety. Available at:[Link]

  • Environmental Health & Safety, University of California, Riverside. "Working with Acids Standard Operating Procedure." UCR Research Safety. Available at: [Link]

  • Lab Alley. "Glycolic Acid Safety & Handling: A Comprehensive Guide to Alpha-Hydroxy Acids." Lab Alley Resource Center. Available at:[Link]

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